Product packaging for 3-(4-Nitrophenyl)pyridine(Cat. No.:CAS No. 4282-46-6)

3-(4-Nitrophenyl)pyridine

Cat. No.: B1584840
CAS No.: 4282-46-6
M. Wt: 200.19 g/mol
InChI Key: DKWZMBYPPLMXQO-UHFFFAOYSA-N
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Description

3-(4-Nitrophenyl)pyridine is a useful research compound. Its molecular formula is C11H8N2O2 and its molecular weight is 200.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 27898. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H8N2O2 B1584840 3-(4-Nitrophenyl)pyridine CAS No. 4282-46-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-nitrophenyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O2/c14-13(15)11-5-3-9(4-6-11)10-2-1-7-12-8-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKWZMBYPPLMXQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50282753
Record name 3-(4-nitrophenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50282753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4282-46-6
Record name 4282-46-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27898
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(4-nitrophenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50282753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

synthesis and characterization of 3-(4-Nitrophenyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 3-(4-Nitrophenyl)pyridine

This guide provides a comprehensive overview of the , a key biaryl scaffold. The methodologies detailed herein are grounded in established chemical principles and are designed for practical application by researchers, scientists, and professionals in drug development. Our focus is on the robust and widely adopted Suzuki-Miyaura cross-coupling reaction, offering insights into the causality behind experimental choices to ensure reproducible and reliable outcomes.

Synthesis via Suzuki-Miyaura Cross-Coupling

The formation of a carbon-carbon bond between two aromatic rings is a cornerstone of modern organic synthesis. The Suzuki-Miyaura reaction stands out as a highly efficient and versatile method for this purpose, utilizing a palladium catalyst to couple an organoboron species with an organohalide.[1][2] For the synthesis of this compound, this involves the coupling of a pyridine halide with a nitrophenyl boronic acid.

The Catalytic Cycle: Mechanism and Rationale

The efficacy of the Suzuki-Miyaura coupling stems from a well-defined palladium-catalyzed cycle. Understanding this mechanism is critical for troubleshooting and optimizing reaction conditions. The cycle comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[2][3]

  • Oxidative Addition : The cycle begins with a catalytically active Palladium(0) complex. This species reacts with the organohalide (3-bromopyridine), inserting the palladium into the carbon-halogen bond. This step oxidizes the palladium from Pd(0) to Pd(II) and forms a new organopalladium complex.[3]

  • Transmetalation : This step requires the activation of the organoboron compound (4-nitrophenylboronic acid) by a base. The base (e.g., K₂CO₃) reacts with the boronic acid to form a more nucleophilic boronate species.[1][4] This boronate then transfers its organic group (the 4-nitrophenyl moiety) to the Pd(II) complex, displacing the halide. This is the key bond-forming precursor step.[1]

  • Reductive Elimination : The final step involves the two organic ligands on the Pd(II) complex coupling to form the desired product, this compound. This process regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[2][3]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition oxidative_addition pd0->oxidative_addition Oxidative Addition (+ Ar-X) transmetalation transmetalation oxidative_addition->transmetalation Transmetalation (+ Ar'-B(OH)₂ + Base) transmetalation->pd0 Reductive Elimination (Product Ar-Ar' formed) product Product: This compound (Ar-Ar') reactants Reactants: 3-Bromopyridine (Ar-X) 4-Nitrophenylboronic Acid (Ar'-B(OH)₂)

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Field-Proven Experimental Protocol

This protocol outlines a reliable method for the synthesis of this compound. The choice of reagents and conditions is critical for success.

Materials and Reagents:

  • 3-Bromopyridine

  • 4-Nitrophenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃), anhydrous

  • 1,4-Dioxane, anhydrous

  • Deionized Water, degassed

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup : To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-bromopyridine (1.0 mmol, 1.0 equiv.), 4-nitrophenylboronic acid (1.2 mmol, 1.2 equiv.), and anhydrous potassium carbonate (2.0 mmol, 2.0 equiv.).[5]

  • Catalyst Addition : Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol, 5 mol%). The use of a phosphine-based palladium catalyst is common and effective for this type of coupling.[3][5]

  • Solvent Addition : Evacuate and backfill the flask with inert gas three times. Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.[5] The biphasic solvent system is crucial for dissolving both the organic and inorganic reagents. Degassing prevents oxidation of the Pd(0) catalyst.

  • Reaction Execution : Stir the reaction mixture vigorously and heat to 90-100 °C. The elevated temperature is necessary to drive the catalytic cycle efficiently.

  • Monitoring Progress : Monitor the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (3-bromopyridine) is consumed (typically 12-24 hours).[5]

Workflow and Purification

Post-reaction, a systematic workflow is essential to isolate and purify the target compound. Impurities can include unreacted starting materials, homocoupled byproducts, and residual catalyst.

Workup Procedure:

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL).

  • Wash the organic layer sequentially with water (2 x 15 mL) and brine (1 x 15 mL). The washes remove the inorganic base and other water-soluble impurities.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.[5]

Purification:

  • Purify the crude residue by flash column chromatography on silica gel. A solvent gradient of hexane and ethyl acetate is typically effective for separating the product from impurities.

Experimental_Workflow cluster_reaction Reaction Phase cluster_workup Workup & Isolation cluster_purification Purification & Analysis setup 1. Reaction Setup (Inert Atmosphere) heat 2. Heating & Stirring (90-100 °C) setup->heat monitor 3. Reaction Monitoring (TLC / LC-MS) heat->monitor workup 4. Aqueous Workup (Extraction) monitor->workup Reaction Complete dry 5. Drying & Concentration workup->dry purify 6. Flash Chromatography dry->purify characterize 7. Characterization purify->characterize

Caption: Experimental workflow from reaction to characterization.

Comprehensive Characterization

Once purified, the identity and purity of this compound must be confirmed through rigorous analytical techniques.

Physicochemical Properties

A summary of the key physical and chemical properties of the target compound is presented below.

PropertyValueSource(s)
Molecular Formula C₁₁H₈N₂O₂[6]
Molecular Weight 200.19 g/mol [6]
Appearance Expected to be a solid at room temperatureGeneral
Boiling Point 364.6 °C at 760 mmHg[7]
Melting Point Not consistently reported; must be determined experimentally[7][8]
Spectroscopic Analysis

Spectroscopic data provides definitive structural confirmation. The following tables outline the expected data from key analytical methods.

High-Resolution Mass Spectrometry (HRMS) HRMS provides a highly accurate mass measurement, which is used to confirm the elemental formula.[9]

ParameterExpected Value
Ionization Mode ESI+
Calculated m/z [M+H]⁺ 201.06585
Elemental Composition C₁₁H₉N₂O₂

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is the primary tool for elucidating the precise molecular structure in solution.[9] The expected chemical shifts (δ) are predicted based on the electronic environment of the protons and carbons.

¹H NMR (400 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~ 8.9 - 9.1 d or s 1H Pyridine C2-H Deshielded by adjacent nitrogen.
~ 8.6 - 8.8 d 1H Pyridine C6-H Deshielded by adjacent nitrogen.
~ 8.3 - 8.4 d 2H Nitrophenyl C3'-H, C5'-H Ortho to the strongly electron-withdrawing NO₂ group.
~ 7.8 - 8.0 d 2H Nitrophenyl C2'-H, C6'-H Meta to the NO₂ group.

| ~ 7.4 - 7.6 | dd | 1H | Pyridine C5-H | Coupled to C4-H and C6-H. |

¹³C NMR (101 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment
~ 150 - 152 Pyridine C2, C6
~ 148 Nitrophenyl C4' (ipso-NO₂)
~ 144 Nitrophenyl C1' (ipso-Py)
~ 135 - 138 Pyridine C4
~ 132 Pyridine C3 (ipso-Ph)
~ 128 - 130 Nitrophenyl C2', C6'
~ 124 Nitrophenyl C3', C5'

| ~ 123 | Pyridine C5 |

References

Introduction: The Strategic Importance of 3-(4-Nitrophenyl)pyridine in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 3-(4-Nitrophenyl)pyridine

In the landscape of pharmaceutical development and synthetic chemistry, the utility of a molecule is fundamentally governed by its physicochemical properties. This compound (CAS No. 4282-46-6) stands out as a heterocyclic building block of considerable interest. Its structure, featuring a pyridine ring linked to a nitrophenyl moiety, provides a unique electronic and steric profile that is highly valuable in the synthesis of complex molecular architectures.

Most notably, this compound is a critical intermediate in the synthesis of Niraparib, a potent poly (ADP-ribose) polymerase (PARP) inhibitor used in the treatment of specific cancers, including ovarian cancer[1]. The journey from this intermediate to a life-saving therapeutic underscores the necessity of a deep and functional understanding of its core properties. Solubility, melting point, stability, and spectral characteristics are not mere data points; they are critical parameters that dictate reaction conditions, purification strategies, formulation development, and ultimately, the viability of a synthetic route.

This guide provides an in-depth analysis of the known physicochemical properties of this compound. For properties where public data is unavailable, we present field-proven, step-by-step experimental protocols for their determination. This document is designed for researchers, medicinal chemists, and drug development professionals, offering both established data and the practical methodologies required to fill critical knowledge gaps, ensuring both efficiency and success in the laboratory.

Section 1: Molecular Identity and Structural Characteristics

A precise understanding of a compound's identity is the bedrock of all subsequent scientific investigation. The fundamental identifiers for this compound are summarized below.

IdentifierValueReference
CAS Number 4282-46-6[2][3][4]
Molecular Formula C₁₁H₈N₂O₂[1][5][6]
Molecular Weight 200.20 g/mol [5]
Common Synonyms 3-p-Nitrophenylpyridine; 3-(p-Nitrophenyl)pyridine[4][5]
InChIKey DKWZMBYPPLMXQO-UHFFFAOYSA-N[5][6]
Canonical SMILES C1=CC(=CC=C1C2=CC=NC=C2)--INVALID-LINK--[O-][6]

The molecule's architecture, consisting of two aromatic rings, dictates its planarity and electronic distribution. The electron-withdrawing nature of the nitro group and the distinct electronic properties of the pyridine ring create a molecule with significant polarity and potential for various intermolecular interactions.

Caption: Molecular Structure of this compound.

Section 2: Core Physicochemical Properties

The physical properties of an active pharmaceutical ingredient (API) or its intermediates are critical for process development, formulation, and ensuring bioavailability.

PropertyValueSignificance in Drug DevelopmentReference
Boiling Point 364.6 °C at 760 mmHgDefines purification parameters (distillation) and thermal stability limits.[1][3]
Density 1.252 g/cm³Important for reaction vessel capacity planning, solvent selection, and formulation design.[1][3]
Flash Point 174.3 °CA key safety metric for assessing fire and explosion hazards during handling and storage.[3]
Melting Point Data not availableA crucial indicator of purity and lattice energy. Affects dissolution rate and manufacturability.[3]
Aqueous Solubility Data not availableDirectly impacts bioavailability. Poor solubility is a major hurdle in drug development.[3]
pKa Data not availableGoverns the ionization state at different physiological pHs, affecting solubility, absorption, and receptor binding.

Addressing Data Gaps: The absence of experimental data for melting point, solubility, and pKa in publicly accessible literature is a significant knowledge gap. For any research or development program utilizing this compound, the experimental determination of these values is a primary and essential step. The protocols for these determinations are provided in Section 4.

Section 3: Spectroscopic Characterization Profile

Spectroscopic analysis is indispensable for structural verification and purity assessment. While specific spectra for this compound are not readily published, its structure allows for the confident prediction of its key spectral features.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of two distinct aromatic systems.

    • Nitrophenyl Ring: The protons on the nitrophenyl ring will appear as two distinct doublets (an AA'BB' system) due to the strong electronic influence of the nitro group. The protons ortho to the nitro group will be shifted significantly downfield (expect ~8.3-8.4 ppm) compared to the protons meta to it (expect ~7.8-7.9 ppm).

    • Pyridine Ring: The four protons on the pyridine ring will also exhibit characteristic shifts. The proton at position 2 (ortho to the nitrogen) will be the most deshielded (expect ~8.8-9.0 ppm). The proton at position 6 will also be downfield (expect ~8.6-8.7 ppm). The protons at positions 4 and 5 will appear further upfield. The coupling patterns (doublet, triplet, doublet of doublets) will be critical for definitive assignment.

  • ¹³C NMR: The carbon NMR spectrum will show 11 distinct signals in the aromatic region (~120-155 ppm).

    • The carbon atom bearing the nitro group (C4' of the phenyl ring) and the carbon atom linking the two rings (C3 of the pyridine and C1' of the phenyl ring) will have characteristic chemical shifts.

    • The carbons ortho to the pyridine nitrogen (C2 and C6) will be the most downfield of the pyridine carbons.

3.2 Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is an excellent tool for identifying key functional groups. The spectrum of this compound is expected to be dominated by the following vibrations:

  • N-O Stretching (Nitro Group): Two very strong and characteristic bands are expected: one for the asymmetric stretch (~1515-1550 cm⁻¹) and one for the symmetric stretch (~1340-1360 cm⁻¹). The presence of these two intense peaks is a strong indicator of the nitro functionality.

  • Aromatic C-H Stretching: Weak to medium bands appearing above 3000 cm⁻¹.

  • Aromatic C=C and C=N Ring Stretching: A series of medium to strong bands in the 1400-1610 cm⁻¹ region.

  • C-N Stretching: A band of medium intensity expected in the 840-870 cm⁻¹ region.

3.3 UV-Vis Spectroscopy

The conjugated π-system spanning both aromatic rings will give rise to strong ultraviolet-visible absorbance. One would expect intense π→π* transitions, likely resulting in a λ_max value in the 250-350 nm range. This property is highly useful for quantitative analysis, allowing for the determination of concentration in solution via the Beer-Lambert law, which is essential for solubility studies and reaction monitoring.

Section 4: Essential Experimental Protocols

To address the identified data gaps, the following standard operating procedures are provided. These protocols are designed to be self-validating and are standard practice in the pharmaceutical industry.

4.1 Protocol: Determination of Melting Point (Capillary Method)

  • Rationale: The melting point is a fundamental thermal property indicating purity. A sharp melting range is characteristic of a pure crystalline solid. This protocol uses the established capillary method for its reliability and small sample requirement.

  • Methodology:

    • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.

    • Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

    • Instrumentation: Place the loaded capillary into a calibrated digital melting point apparatus.

    • Heating Profile:

      • Set a rapid heating ramp (10-20 °C/min) for a coarse determination.

      • Based on the approximate melting point observed, repeat the experiment with a fresh sample, setting a slow ramp rate (1-2 °C/min) starting from ~20 °C below the expected temperature.

    • Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). The melting range is the difference between these two values.

    • Validation: Perform the measurement in triplicate to ensure reproducibility.

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_separation Phase Separation cluster_quant Quantification A Add Excess Solid to Water B Shake at Constant Temp (24-48 hrs) A->B Equilibrate C Settle & Filter (0.22 µm) B->C Separate Phases D Analyze via HPLC-UV or UV-Vis Spectroscopy C->D Measure Concentration E Compare to Calibration Curve D->E F Result: Solubility (mg/mL) E->F Calculate

References

An In-depth Technical Guide to the Solubility and Stability of 3-(4-Nitrophenyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Pivotal Role of Pre-formulation Studies in Drug Development

In the landscape of modern drug discovery and development, a thorough understanding of a molecule's fundamental physicochemical properties is not merely a preliminary step but the very bedrock upon which successful therapeutics are built. For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a viable drug candidate is paved with meticulous investigation. This guide is dedicated to one such molecule of interest: 3-(4-Nitrophenyl)pyridine, a key intermediate in the synthesis of pharmaceuticals, notably the PARP inhibitor Niraparib.[1] While its synthetic utility is established, a comprehensive public-domain resource detailing its solubility and stability profile has been lacking.

This document aims to fill that void. It is structured not as a rigid template, but as a logical progression of scientific inquiry, mirroring the thought process of a senior application scientist. We will delve into the "why" behind experimental choices, ensuring that each protocol is not just a series of steps, but a self-validating system for generating robust and reliable data. By grounding our discussion in authoritative principles and providing detailed, actionable methodologies, this guide seeks to empower researchers to confidently assess the developability of this compound and analogous compounds.

Physicochemical Characterization of this compound

A foundational understanding of a compound's intrinsic properties is paramount. These parameters influence everything from dissolution rate to membrane permeability and, ultimately, bioavailability.

PropertyValueSource
Molecular Formula C₁₁H₈N₂O₂--INVALID-LINK--
Molecular Weight 200.19 g/mol --INVALID-LINK--
Boiling Point 364.6 °C at 760 mmHg--INVALID-LINK--
Density 1.252 g/cm³--INVALID-LINK--

Aqueous and Organic Solvent Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its absorption and bioavailability. Poor aqueous solubility can be a major hurdle in formulation development. Conversely, understanding its solubility in organic solvents is crucial for synthesis, purification, and the development of certain dosage forms. Given the polar nature of the pyridine ring and the nitro group, this compound is expected to exhibit varied solubility across different solvent systems. Pyridine itself is miscible with water and many organic solvents, a property attributed to its polarity and ability to form hydrogen bonds.[2][3] However, the addition of the larger, non-polar nitrophenyl group will modulate this behavior. For instance, the related compound 4-(4-Nitrobenzyl)pyridine is reported to be insoluble in water but soluble in acetone.[4]

Experimental Protocol: Equilibrium Solubility Determination

This protocol outlines the shake-flask method, a gold-standard technique for determining equilibrium solubility. The causality behind this choice lies in its ability to ensure that the solvent is fully saturated with the solute, providing a true measure of its intrinsic solubility at a given temperature.

Objective: To determine the equilibrium solubility of this compound in water and a panel of relevant organic solvents.

Materials:

  • This compound (purity ≥98%)

  • Deionized water

  • Ethanol (95%)

  • Methanol

  • Acetone

  • Dichloromethane (DCM)

  • Acetonitrile (ACN)

  • Dimethyl sulfoxide (DMSO)

  • 20 mL glass vials with screw caps

  • Orbital shaker with temperature control

  • 0.22 µm syringe filters (PTFE for organic solvents, PVDF for aqueous)

  • High-Performance Liquid Chromatography (HPLC) system

Methodology:

  • Preparation: Add an excess amount of this compound to each vial (e.g., 20 mg). The visual presence of undissolved solid at the end of the experiment is crucial for confirming that equilibrium has been reached.

  • Solvent Addition: Add a precise volume (e.g., 5 mL) of each solvent to the respective vials.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm). Allow the samples to equilibrate for 48 hours. A 48-hour period is chosen to ensure that even slowly dissolving compounds reach equilibrium.

  • Sample Collection: After 48 hours, cease agitation and allow the vials to stand for at least 2 hours for the undissolved solid to settle.

  • Filtration: Carefully withdraw a sample from the supernatant of each vial using a syringe. Immediately filter the sample through a 0.22 µm syringe filter into a clean HPLC vial. This step is critical to remove any undissolved microparticles that would lead to an overestimation of solubility.

  • Dilution: Dilute the filtered samples as necessary with the mobile phase to bring the concentration within the calibrated range of the HPLC method.

  • Quantification: Analyze the samples using a validated HPLC method (see Section 4). The concentration is determined against a standard curve of this compound.

Expected Solubility Profile (Hypothetical Data for Illustrative Purposes)
SolventPredicted Solubility CategoryRationale
Water Poorly SolubleThe large, hydrophobic nitrophenyl group is expected to dominate over the polarity of the pyridine and nitro moieties, leading to low aqueous solubility.
Ethanol/Methanol SolubleThe ability of these protic solvents to hydrogen bond with the pyridine nitrogen should facilitate dissolution.
Acetone SolubleA polar aprotic solvent that should effectively solvate the molecule. The related 4-(4-nitrobenzyl)pyridine is soluble in acetone.[4]
Dichloromethane Moderately SolubleA non-polar aprotic solvent; solubility will depend on the balance of polar and non-polar characteristics of the solute.
Acetonitrile SolubleIts polarity and ability to participate in dipole-dipole interactions should lead to good solubility.
DMSO Highly SolubleA powerful, polar aprotic solvent capable of dissolving a wide range of organic compounds.

Stability Profile and Forced Degradation Studies

Assessing the intrinsic stability of a drug candidate is a non-negotiable aspect of pre-formulation. Forced degradation studies, as mandated by ICH guidelines, are designed to intentionally stress the molecule under conditions more severe than those it would encounter during manufacturing, storage, and administration.[5][6][7] The primary objectives of these studies are to identify potential degradation products, elucidate degradation pathways, and develop a stability-indicating analytical method that can resolve the parent compound from its degradants.[6][7]

Experimental Workflow: Forced Degradation

The following diagram illustrates a typical workflow for a forced degradation study. The choice of stressors is based on ICH guidelines and is designed to cover the most common degradation pathways: hydrolysis, oxidation, and photolysis.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Acid Acid Hydrolysis (0.1 M HCl, 70°C, 24h) Neutralization Neutralize Acid/Base Samples Acid->Neutralization Base Base Hydrolysis (0.1 M NaOH, 70°C, 24h) Base->Neutralization Oxidation Oxidative (3% H₂O₂, RT, 24h) HPLC_Analysis HPLC-UV/MS Analysis Oxidation->HPLC_Analysis Thermal Thermal (80°C, 48h, Solid State) Thermal->HPLC_Analysis Photolytic Photolytic (ICH Q1B, Solid & Solution) Photolytic->HPLC_Analysis Neutralization->HPLC_Analysis Mass_Balance Mass Balance Calculation HPLC_Analysis->Mass_Balance Deg_Pathways Identify Degradation Pathways Mass_Balance->Deg_Pathways Deg_Products Characterize Degradants Deg_Pathways->Deg_Products Method_Validation Validate Stability-Indicating Method Deg_Products->Method_Validation Drug_Substance This compound (in Solution & Solid State) Drug_Substance->Acid Expose to Stress Drug_Substance->Base Expose to Stress Drug_Substance->Oxidation Expose to Stress Drug_Substance->Thermal Expose to Stress Drug_Substance->Photolytic Expose to Stress

Caption: Workflow for Forced Degradation Studies.

Detailed Protocol for Stress Studies

Objective: To investigate the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • HPLC-grade solvents (Acetonitrile, Methanol, Water)

  • Calibrated oven, photostability chamber

  • HPLC-UV/MS system

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in 50:50 Acetonitrile:Water).

  • Acid Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

    • Incubate at 70 °C for 24 hours.

    • Cool, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

    • Incubate at 70 °C for 24 hours.

    • Cool, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of stock solution with 1 mL of 6% H₂O₂.

    • Store at room temperature, protected from light, for 24 hours.

    • Dilute with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place a known amount of solid this compound in a glass vial.

    • Heat in an oven at 80 °C for 48 hours.

    • Cool, dissolve in a suitable solvent, and dilute for HPLC analysis.

  • Photolytic Degradation:

    • Expose both solid powder and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • Analyze the samples by HPLC alongside a dark control stored under the same conditions but protected from light.

Self-Validation and Causality: A control sample (unstressed) must be analyzed at each time point to provide a baseline. The goal is to achieve 5-20% degradation. If degradation is too rapid or too slow, the stress condition (temperature, time, reagent concentration) should be adjusted. This iterative approach ensures that the degradation products are representative of the compound's stability profile and not artifacts of overly harsh conditions.

Analytical Methodology: Stability-Indicating HPLC Method

A robust analytical method is the cornerstone of any solubility or stability study. High-Performance Liquid Chromatography (HPLC) is the technique of choice due to its high resolution, sensitivity, and quantitative accuracy.[8][9] For pyridine and its derivatives, reversed-phase HPLC is a common and effective approach.[10]

Proposed HPLC Method Parameters
ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and resolution for moderately polar aromatic compounds.
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileFormic acid helps to protonate the pyridine nitrogen, leading to sharper peaks. Acetonitrile is a common organic modifier with good UV transparency.
Gradient 5% B to 95% B over 20 minA gradient elution is necessary to separate the parent compound from potential degradation products with a wide range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides reproducible retention times.
Detection UV at 254 nmThe aromatic nature of the compound suggests strong absorbance in the UV region. 254 nm is a common wavelength for aromatic compounds.
Injection Vol. 10 µLStandard injection volume.

Method Validation Logic

HPLC_Validation cluster_params Validation Parameters (ICH Q2(R1)) Specificity Specificity (Peak Purity from Stressed Samples) Linearity Linearity & Range Validated_Method Validated Stability-Indicating HPLC Method Specificity->Validated_Method Accuracy Accuracy (Spike Recovery) Linearity->Validated_Method Precision Precision (Repeatability & Intermediate) Accuracy->Validated_Method LOD Limit of Detection (LOD) Precision->Validated_Method LOQ Limit of Quantitation (LOQ) LOD->Validated_Method Robustness Robustness (Varying Flow, Temp, pH) LOQ->Validated_Method Robustness->Validated_Method

Caption: Key Parameters for HPLC Method Validation.

The most critical parameter for this application is specificity . The method must be able to unequivocally assess the analyte in the presence of its degradation products. This is confirmed by analyzing the stressed samples and ensuring the parent peak is well-resolved from any new peaks that appear. Peak purity analysis using a photodiode array (PDA) detector or mass spectrometry (MS) provides definitive proof of specificity.

Expected Biopharmaceutical Properties & Significance

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[11] Its inclusion in a molecule can significantly alter physicochemical properties. The nitrogen atom acts as a hydrogen bond acceptor, which can improve aqueous solubility and target binding affinity compared to a simple benzene ring.[12] Furthermore, the pyridine moiety is often introduced to modulate metabolic stability.[11] In some cases, replacing a phenyl ring with a pyridine ring has led to dramatic improvements in metabolic stability, thereby enhancing a drug's pharmacokinetic profile.[11]

For this compound, its role as a precursor to Niraparib, a PARP inhibitor, provides context for its potential biological relevance.[1] PARP inhibitors are a class of targeted cancer therapies, and the specific arrangement of the pyridine and nitrophenyl rings in this molecule is likely crucial for the subsequent synthetic steps that build the final, pharmacologically active structure. While this guide focuses on the physicochemical properties of the intermediate itself, it is this ultimate application that drives the necessity for such a thorough characterization. A stable and well-understood intermediate is essential for the consistent and high-quality production of the final API.

Conclusion

This technical guide provides a comprehensive framework for evaluating the solubility and stability of this compound. By employing the detailed protocols for solubility determination, forced degradation studies, and HPLC analysis, researchers can generate the critical data needed to support further development. The principles and methodologies outlined herein are not only applicable to the title compound but also serve as a robust template for the characterization of other novel chemical entities. A profound understanding of these core properties is indispensable for mitigating risks, optimizing formulation strategies, and ultimately, accelerating the translation of promising molecules into effective medicines.

References

The Alchemist's Guide to a Modern Intermediate: A Literature Review on the Synthesis of 3-(4-Nitrophenyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Unseen Importance of a Heterocyclic Workhorse

In the intricate tapestry of modern organic synthesis, certain molecules, while not always the final protagonists, play indispensable roles as foundational building blocks. 3-(4-Nitrophenyl)pyridine is one such unassuming yet critical intermediate. Its structural motif, a pyridine ring appended to a nitrophenyl group, is a linchpin in the synthesis of a variety of biologically active compounds and functional materials. The electron-withdrawing nature of the nitro group and the unique electronic properties of the pyridine ring make this compound a versatile scaffold in medicinal chemistry and materials science. This guide offers a comprehensive literature review of the primary synthetic routes to this compound, providing a comparative analysis of key methodologies to empower researchers in their synthetic endeavors.

Strategic Approaches to a Key Synthetic Target

The construction of the biaryl linkage in this compound is the central challenge in its synthesis. The literature predominantly features two main strategies: palladium-catalyzed cross-coupling reactions and condensation-based pyridine ring synthesis. Each approach offers distinct advantages and is suited to different starting materials and desired scales of production.

I. Palladium-Catalyzed Cross-Coupling Reactions: Forging the Aryl-Aryl Bond

The advent of palladium-catalyzed cross-coupling reactions has revolutionized the formation of carbon-carbon bonds, and the synthesis of this compound is a prime example of their utility. These methods typically involve the coupling of a pyridine-based substrate with a nitrophenyl-based coupling partner, or vice versa, in the presence of a palladium catalyst and a suitable ligand.

A. The Suzuki-Miyaura Coupling: A Robust and Versatile Tool

The Suzuki-Miyaura coupling is arguably the most widely employed cross-coupling reaction due to the stability, commercial availability, and low toxicity of its organoboron reagents.[1] The general approach involves the reaction of a halopyridine with a nitrophenylboronic acid or ester, or a nitrophenyl halide with a pyridineboronic acid.

Causality Behind Experimental Choices: The choice of a palladium(0) catalyst, often generated in situ from a palladium(II) precursor like Pd(OAc)₂, is crucial for initiating the catalytic cycle. The ligand, typically a phosphine such as triphenylphosphine (PPh₃) or a more electron-rich and bulky biarylphosphine, plays a critical role in stabilizing the palladium center and facilitating the key steps of oxidative addition and reductive elimination. The base is essential for the transmetalation step, activating the boronic acid to facilitate the transfer of the organic group to the palladium center. The solvent system, often a mixture of an organic solvent and water, is chosen to ensure the solubility of both the organic and inorganic reagents.

Experimental Protocol: Suzuki-Miyaura Synthesis of this compound

  • Reactants:

    • 3-Bromopyridine (1.0 equiv)

    • 4-Nitrophenylboronic acid (1.2 equiv)

    • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

    • Triphenylphosphine (PPh₃) (0.08 equiv)

    • Potassium carbonate (K₂CO₃) (2.0 equiv)

    • Solvent: 1,4-Dioxane/Water (4:1 v/v)

  • Procedure:

    • To a flame-dried round-bottom flask, add 3-bromopyridine, 4-nitrophenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

    • Heat the reaction mixture to 90 °C with vigorous stirring for 12 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Diagram: Suzuki-Miyaura Coupling Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X L₂ OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Biaryl Ar-Pd(II)-Ar' L₂ Transmetalation->PdII_Biaryl ArBOH2 Ar'B(OH)₂ + Base ArBOH2->Transmetalation RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

B. The Stille Coupling: A Tolerant but Toxic Alternative

The Stille coupling utilizes organotin reagents, which are known for their high functional group tolerance and stability to air and moisture.[2] However, the toxicity of organotin compounds is a significant drawback.[3]

Causality Behind Experimental Choices: Similar to the Suzuki coupling, a palladium(0) catalyst is employed. The reaction is typically performed in a non-polar aprotic solvent like toluene or DMF. The choice of ligand can influence the reaction rate and yield, with phosphine ligands being common.

Experimental Protocol: Stille Coupling for 3-Arylpyridine Synthesis (General)

  • Reactants:

    • 3-Bromopyridine (1.0 equiv)

    • Tributyl(4-nitrophenyl)stannane (1.1 equiv)

    • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv)

    • Solvent: Anhydrous Toluene

  • Procedure:

    • In a flame-dried Schlenk flask, dissolve 3-bromopyridine and tributyl(4-nitrophenyl)stannane in anhydrous toluene.

    • Degas the solution by bubbling argon through it for 15-20 minutes.

    • Add tetrakis(triphenylphosphine)palladium(0) to the flask under a positive pressure of argon.

    • Heat the reaction mixture to 110 °C and stir for 24 hours.

    • Monitor the reaction by TLC or GC-MS.

    • After cooling, dilute the mixture with diethyl ether and wash with a saturated aqueous solution of potassium fluoride to remove tin byproducts.

    • Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate.

    • Purify the residue by column chromatography.[4]

Diagram: Stille Coupling Catalytic Cycle

Stille_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X L₂ OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Biaryl Ar-Pd(II)-Ar' L₂ Transmetalation->PdII_Biaryl ArSnR3 Ar'SnR₃ ArSnR3->Transmetalation RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product

Caption: Catalytic cycle of the Stille cross-coupling reaction.

C. The Negishi Coupling: High Reactivity with Moisture Sensitivity

The Negishi coupling employs organozinc reagents, which are more reactive than their organoboron and organotin counterparts.[5] This increased reactivity allows for milder reaction conditions, but the organozinc reagents are sensitive to moisture and air, requiring anhydrous and inert reaction conditions.[5]

Causality Behind Experimental Choices: The preparation of the organozinc reagent is a critical first step, often achieved by transmetalation from an organolithium or Grignard reagent with a zinc halide. The palladium catalyst and ligand system are similar to those used in other cross-coupling reactions.

Experimental Protocol: Negishi Coupling for 3-Arylpyridine Synthesis (General)

  • Reactants:

    • 3-Iodopyridine (1.0 equiv)

    • 4-Nitrophenylzinc chloride (prepared in situ from 1-bromo-4-nitrobenzene) (1.2 equiv)

    • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.04 equiv)

    • Solvent: Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • Preparation of the Organozinc Reagent: In a flame-dried flask under argon, react 1-bromo-4-nitrobenzene with activated zinc dust in anhydrous THF to form 4-nitrophenylzinc bromide.

    • Coupling Reaction: In a separate flame-dried flask under argon, dissolve 3-iodopyridine in anhydrous THF.

    • Add the freshly prepared solution of 4-nitrophenylzinc bromide to the 3-iodopyridine solution.

    • Add tetrakis(triphenylphosphine)palladium(0) to the reaction mixture.

    • Stir the reaction at room temperature for 12 hours.

    • Monitor the reaction by TLC or GC-MS.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the product by column chromatography.

Diagram: Negishi Coupling Catalytic Cycle

Negishi_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X L₂ OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Biaryl Ar-Pd(II)-Ar' L₂ Transmetalation->PdII_Biaryl ArZnX Ar'ZnX ArZnX->Transmetalation RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product

Caption: Catalytic cycle of the Negishi cross-coupling reaction.

II. The Kröhnke Pyridine Synthesis: Building the Pyridine Ring

An alternative to forming the aryl-aryl bond is to construct the pyridine ring itself with the 4-nitrophenyl substituent already in place. The Kröhnke pyridine synthesis is a classic and versatile method for preparing substituted pyridines.[6] It involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, typically ammonium acetate.[7]

Causality Behind Experimental Choices: The α-pyridinium methyl ketone salt is a key intermediate, readily prepared from the corresponding α-bromo ketone and pyridine. The α,β-unsaturated carbonyl compound provides the remaining carbon atoms for the pyridine ring. Ammonium acetate serves as the nitrogen source for the cyclization step. The reaction is often carried out in a protic solvent like acetic acid or ethanol to facilitate the various proton transfer steps in the mechanism.

Experimental Protocol: Kröhnke Synthesis of a Trisubstituted Pyridine (General)

  • Reactants:

    • 1-(4-Nitro-α-bromoacetophenone)pyridinium bromide (prepared from 4-nitro-α-bromoacetophenone and pyridine) (1.0 equiv)

    • Chalcone (1.0 equiv)

    • Ammonium acetate (excess)

    • Solvent: Glacial Acetic Acid

  • Procedure:

    • Preparation of the Pyridinium Salt: React 4-nitro-α-bromoacetophenone with pyridine in a suitable solvent like acetone to precipitate the 1-(4-nitro-α-bromoacetophenone)pyridinium bromide. Isolate and dry the salt.

    • Pyridine Synthesis: In a round-bottom flask, dissolve the pyridinium salt and chalcone in glacial acetic acid.

    • Add a large excess of ammonium acetate to the mixture.

    • Heat the reaction to reflux (around 120 °C) for 4-6 hours.

    • Monitor the reaction by TLC.

    • After cooling, pour the reaction mixture into ice water to precipitate the product.

    • Collect the solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol.

    • Recrystallize the crude product from a suitable solvent to obtain the pure trisubstituted pyridine.[7]

Diagram: Kröhnke Pyridine Synthesis Workflow

Krohnke_Workflow Start α-Bromo Ketone + Pyridine PyridiniumSalt α-Pyridinium Methyl Ketone Salt Start->PyridiniumSalt Reaction Michael Addition, Cyclization, Aromatization PyridiniumSalt->Reaction Reactants α,β-Unsaturated Carbonyl + Ammonium Acetate Reactants->Reaction Product Substituted Pyridine Reaction->Product

Caption: General workflow for the Kröhnke pyridine synthesis.

Comparative Analysis of Synthesis Methods

MethodKey ReagentsAdvantagesDisadvantagesTypical Yields
Suzuki-Miyaura Coupling Halopyridine, Nitrophenylboronic acid, Pd catalyst, BaseReadily available and stable reagents, low toxicity, high functional group toleranceCan be sensitive to steric hindrance, potential for side reactionsGood to Excellent
Stille Coupling Halopyridine, Nitrophenylstannane, Pd catalystHigh functional group tolerance, stable reagentsToxic organotin reagents and byproducts, purification can be challengingGood to Excellent
Negishi Coupling Halopyridine, Nitrophenylzinc halide, Pd or Ni catalystHigh reactivity, mild reaction conditionsMoisture and air-sensitive organozinc reagents, requires inert atmosphereGood to Excellent
Kröhnke Synthesis α-Pyridinium methyl ketone salt, α,β-Unsaturated carbonyl, Ammonium acetateReadily available starting materials, builds the pyridine ring directlyCan lead to mixtures of products if not carefully controlled, may require harsher conditionsModerate to Good

Conclusion: A Versatile Intermediate Within Reach

The synthesis of this compound is achievable through several robust and well-established methodologies. For most applications, the Suzuki-Miyaura coupling represents the most practical and environmentally conscious choice due to the stability and low toxicity of the boronic acid reagents. However, the Stille and Negishi couplings offer valuable alternatives, particularly when specific substrate compatibility is required. The Kröhnke pyridine synthesis provides a powerful tool for constructing the pyridine ring directly, offering a different strategic approach to the target molecule. The selection of the optimal synthetic route will ultimately depend on factors such as the availability of starting materials, the desired scale of the reaction, and the specific functional groups present in the precursors. This guide provides the foundational knowledge for researchers to make informed decisions and successfully synthesize this important chemical intermediate.

References

An In-depth Technical Guide to N-Boc-cis-4-hydroxy-L-proline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N-Boc-cis-4-hydroxy-L-proline, a critical chiral building block in modern drug discovery and peptide synthesis. As a proline analogue, it offers unique conformational constraints that are invaluable in designing structured peptides and bioactive molecules.[1] This document will delve into its chemical and physical properties, detailed safety protocols, and its significant applications in synthetic chemistry.

Core Chemical Identity

N-Boc-cis-4-hydroxy-L-proline is a derivative of the amino acid L-proline, where the amine group is protected by a tert-butyloxycarbonyl (Boc) group. This protection enhances its stability and solubility, allowing for controlled chemical modifications.[1] The presence of multiple stereocenters and a rigid pyrrolidine ring makes it a powerful tool for stereoselective synthesis.[1]

Identifier Value
Chemical Name (2S,4S)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid
Synonyms N-Boc-cis-4-hydroxypyrrolidine-2-carboxylic acid, Boc-cis-Hyp-OH
CAS Number 87691-27-8
Molecular Formula C₁₀H₁₇NO₅
Molecular Weight 231.25 g/mol
InChI Key BENKAPCDIOILGV-BQBZGAKWSA-N
SMILES CC(C)(C)OC(=O)N1C--INVALID-LINK--C[C@H]1C(O)=O
Physicochemical Properties

The distinct physicochemical properties of N-Boc-cis-4-hydroxy-L-proline are fundamental to its application in synthesis.

Property Value Source
Physical Form Solid
Melting Point 146 °C (decomposes)
Optical Activity [α]20/D -50.0±3°, c = 0.67 in methanol
Solubility Soluble in organic solvents like methanol.
Synthesis and Applications

N-Boc-cis-4-hydroxy-L-proline serves as a crucial intermediate in the synthesis of a wide array of pharmaceuticals, including antiviral, antibacterial, and anti-inflammatory agents.[1] Its derivatives are explored for creating novel drugs and advanced materials.[1][2]

A common synthetic route involves the protection of the amino group of 4-hydroxy-L-proline with a Boc group, followed by other modifications.[2] This process is optimized to ensure high yield and purity, which is critical for its use in pharmaceutical manufacturing.[2]

Illustrative Synthetic Pathway Overview

Synthesis_Pathway 4-hydroxy-L-proline 4-hydroxy-L-proline Reaction_Step1 Amino Group Protection 4-hydroxy-L-proline->Reaction_Step1 Boc_Anhydride Boc Anhydride Boc_Anhydride->Reaction_Step1 N-Boc-cis-4-hydroxy-L-proline N-Boc-cis-4-hydroxy-L-proline Reaction_Step1->N-Boc-cis-4-hydroxy-L-proline High Yield Further_Functionalization Further Functionalization N-Boc-cis-4-hydroxy-L-proline->Further_Functionalization Bioactive_Molecules Bioactive Molecules & Advanced Materials Further_Functionalization->Bioactive_Molecules

Caption: A simplified diagram illustrating the synthesis of N-Boc-cis-4-hydroxy-L-proline and its role as a precursor.

Safety and Handling

Comprehensive understanding and adherence to safety protocols are paramount when handling N-Boc-cis-4-hydroxy-L-proline in a research or industrial setting.

4.1. GHS Hazard Classification

Hazard Class Hazard Statement Pictogram
Skin Irritation (Category 2)H315: Causes skin irritation
alt text
Eye Irritation (Category 2A)H319: Causes serious eye irritation
alt text
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory SystemH335: May cause respiratory irritation
alt text
Hazardous to the Aquatic Environment, Acute Hazard (Category 1)H400: Very toxic to aquatic life
alt text

Signal Word: Warning

4.2. Precautionary Measures and Personal Protective Equipment (PPE)

A systematic approach to handling this compound is essential to minimize exposure and ensure a safe laboratory environment.

Safe Handling Workflow

Safe_Handling_Workflow cluster_preparation Preparation cluster_handling Handling cluster_cleanup Post-Handling Assess_Risks Assess Risks & Review SDS Don_PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Assess_Risks->Don_PPE Ventilation Ensure Proper Ventilation (Fume Hood) Don_PPE->Ventilation Weighing Weighing & Transfer Ventilation->Weighing Reaction_Setup Reaction Setup Weighing->Reaction_Setup Decontaminate Decontaminate Glassware & Work Surfaces Reaction_Setup->Decontaminate Dispose_Waste Dispose of Waste in Designated Containers Decontaminate->Dispose_Waste Doff_PPE Doff PPE & Wash Hands Dispose_Waste->Doff_PPE

Caption: A logical workflow for the safe handling of N-Boc-cis-4-hydroxy-L-proline from preparation to disposal.

4.3. Experimental Protocol: Safe Weighing and Solution Preparation

  • Preparation: Before handling, thoroughly review the Safety Data Sheet (SDS). Ensure a chemical fume hood is operational.

  • Personal Protective Equipment: Wear nitrile gloves, safety goggles with side shields, and a lab coat. For operations that may generate dust, a NIOSH-approved N95 dust mask is recommended.

  • Weighing:

    • Perform all weighing operations within the fume hood to minimize inhalation exposure.

    • Use a tared, sealed container to prevent dispersal of the solid powder.

    • Clean any spills immediately with appropriate materials.

  • Dissolution:

    • Add the solvent to the solid slowly to avoid splashing.

    • If necessary, sonicate or gently warm the mixture in a controlled manner to aid dissolution.

  • Storage of Solutions: Store prepared solutions in clearly labeled, tightly sealed containers. Short-term storage at 0 - 4 °C and long-term storage at -20 °C is recommended.[3]

  • Waste Disposal: Dispose of all contaminated materials and unused chemicals in accordance with institutional and local environmental regulations. Do not discharge to sewer systems.[4]

4.4. First Aid Measures

  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, seek medical attention.[5][6]

  • Skin Contact: In case of skin contact, immediately wash with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical advice.[5][6]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[6]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[7]

Conclusion

N-Boc-cis-4-hydroxy-L-proline is an indispensable tool in the arsenal of medicinal chemists and peptide scientists. Its unique structural features facilitate the synthesis of complex molecules with tailored biological activities. Adherence to rigorous safety and handling protocols is essential to harness its full potential while ensuring the well-being of researchers.

References

potential biological activities of 3-(4-Nitrophenyl)pyridine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Potential Biological Activities of 3-(4-Nitrophenyl)pyridine Derivatives

Introduction: The Convergence of Privileged Scaffolds

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of therapeutic agents, earning them the designation of "privileged structures." The pyridine ring is a quintessential example, forming the core of numerous FDA-approved drugs for conditions ranging from cancer to epilepsy.[1] Its nitrogen atom provides a key site for hydrogen bonding and influences the molecule's solubility and metabolic stability. When this versatile heterocycle is coupled with a 4-nitrophenyl group, the resulting scaffold, this compound, gains a unique electronic profile. The potent electron-withdrawing nature of the nitro group significantly modulates the molecule's properties, often enhancing its interaction with biological targets and unlocking a wide spectrum of pharmacological activities.[2]

This technical guide offers a comprehensive exploration of the biological potential of this compound derivatives. We will delve into the mechanisms of action, present key quantitative data from preclinical studies, and provide detailed experimental protocols to empower researchers in the field of drug discovery and development. The focus will be on the most promising therapeutic areas where these compounds have shown significant activity: oncology, infectious diseases, and neurology.

Part 1: Anticancer Activity - Targeting the Engines of Cell Proliferation

The application of pyridine derivatives in oncology is well-established, with several compounds demonstrating potent antiproliferative effects.[3][4] The inclusion of the 4-nitrophenyl moiety has been shown to be a particularly effective strategy for developing potent inhibitors of key enzymes that drive cancer progression.[2]

Mechanism of Action: Kinase and PARP Inhibition

A primary mechanism through which these derivatives exert their anticancer effects is the inhibition of protein kinases.[2] Kinases are crucial nodes in the signaling pathways that control cell growth, division, and survival. Dysregulation of kinase activity is a hallmark of many cancers. Derivatives of the N-phenylpyridin-2-amine scaffold, which is structurally related to the topic compounds, have shown potent inhibitory activity against several key kinases, including:

  • Aurora Kinases: Essential for mitotic progression.

  • Cyclin-Dependent Kinases (CDKs): Master regulators of the cell cycle.[5]

  • Janus Kinase 2 (JAK2): A key component of the JAK-STAT signaling pathway, often implicated in myeloproliferative neoplasms.[2]

Furthermore, the this compound core is a critical intermediate in the synthesis of Niraparib , a potent inhibitor of Poly (ADP-ribose) polymerase (PARP).[6] PARP enzymes are vital for DNA repair. In cancers with existing DNA repair defects (such as those with BRCA mutations), inhibiting PARP leads to a synthetic lethality, causing selective death of cancer cells while sparing normal cells.

G ext_signal Growth Factor receptor Receptor Tyrosine Kinase (RTK) ext_signal->receptor ras RAS receptor->ras raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation, Survival, Angiogenesis erk->proliferation inhibitor This compound Derivative (Kinase Inhibitor) inhibitor->raf inhibitor->mek

Simplified Kinase Signaling Pathway Inhibition.
Quantitative Data: In Vitro Cytotoxicity

The antiproliferative effects of these derivatives have been quantified against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric for potency.

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
Pyridine ThioglycosideHepG2 (Liver)Potent Cytotoxicity[3]
Pyridine-bridged CombretastatinMDA-MB-231 (Breast)Potent Cytotoxicity[3]
Tetrahydroisoquinoline derivative (5h)PACA2 (Pancreatic)25.9[7]
Tetrahydroisoquinoline derivative (6b)A549 (Lung)34.9[7]
Pyrazolo[3,4-b]pyridine derivative (9a)HCT-116 (Colon)Varies[5]
Pyrazolo[3,4-b]pyridine derivative (9a)MCF-7 (Breast)Varies[5]
Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a standard colorimetric method for assessing cell viability.[8]

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7) into 96-well plates at a density of 5 x 10⁴ cells per well in the appropriate culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound test compounds in culture medium. Remove the old medium from the plates and add the compound dilutions to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS). Add 20 µL of the MTT solution to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Part 2: Antimicrobial Activity - A Renewed Fight Against Resistance

The emergence of multidrug-resistant pathogens presents a critical global health challenge, necessitating the discovery of novel antimicrobial agents.[9] Pyridine-containing compounds have long been investigated for their antibacterial and antifungal properties.[10][11] The unique electronic and structural features of this compound derivatives make them attractive candidates in this therapeutic area.

Mechanism of Action

While the precise mechanisms for this class are still under investigation, pyridinium salts, the quaternized form of pyridines, are known to exert antimicrobial effects.[12] Their cationic polar head can interact with and disrupt the negatively charged bacterial cell membrane, leading to loss of cellular integrity and viability.[12] Other proposed mechanisms for pyridine derivatives include the inhibition of essential microbial enzymes or interference with nucleic acid synthesis.

Quantitative Data: In Vitro Antimicrobial Susceptibility

The minimum inhibitory concentration (MIC) is the standard measure of a compound's antimicrobial potency. It is defined as the lowest concentration that completely inhibits visible microbial growth.

Compound ClassMicroorganismMIC (µg/mL)Reference
Pyrazole-Oxadiazole AnalogS. aureusConsiderable Inhibition[11]
Pyrazole-Oxadiazole AnalogP. aeruginosaConsiderable Inhibition[11]
Pyridine-Thiazole DerivativeS. aureus100[11]
Pyridine-Thiazole DerivativeP. aeruginosa100[11]
Thienopyridine Derivative (12a)E. coli19.5[9]
Thienopyridine Derivative (12a)B. mycoides< 4.8[9]
Thienopyridine Derivative (12a)C. albicans< 4.8[9]
Experimental Protocol: Broth Microdilution for MIC Determination

This protocol details the broth microdilution method, a standardized procedure for determining the MIC of an antimicrobial agent.[8][12]

G start Start prep_compounds Prepare Serial Dilutions of Test Compound in 96-Well Plate start->prep_compounds inoculate Inoculate Each Well with Microbial Suspension prep_compounds->inoculate prep_inoculum Prepare Standardized Bacterial/Fungal Suspension (~5 x 10^5 CFU/mL) prep_inoculum->inoculate incubate Incubate Plate (37°C for 18-24h for bacteria, 28°C for 48h for fungi) inoculate->incubate read_results Visually Inspect for Growth (Turbidity) incubate->read_results determine_mic Determine MIC: Lowest Concentration with No Visible Growth read_results->determine_mic end End determine_mic->end

Workflow for MIC Determination.
  • Compound Preparation: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculum Preparation: Prepare a suspension of the target microorganism (e.g., S. aureus) and adjust its turbidity to match a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.

  • Inoculation: Add the prepared microbial suspension to each well of the microtiter plate. Include a positive control (microbes, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for most bacteria or at an appropriate temperature and duration for fungi.

  • MIC Determination: After incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Part 3: Neuroprotective Effects - Shielding Neurons from Damage

Ischemic brain injury and neurodegenerative diseases are characterized by progressive neuronal loss. A promising therapeutic strategy is the use of agents that can protect neurons from damage. Certain dihydropyridine derivatives containing a nitrophenyl group have demonstrated significant neuroprotective effects, suggesting a potential role for this scaffold in neurology.[13]

Mechanism of Action: Calcium Channel and Calmodulin Modulation

A key mechanism implicated in neuronal death during ischemia is an overload of intracellular calcium (Ca²⁺). A dihydropyridine derivative, CV-159, which contains a 3-nitrophenyl group, has been shown to protect against ischemic brain injury.[13] This effect is believed to be mediated by a dual mechanism:

  • L-type Ca²⁺ Channel Blockade: Preventing the excessive influx of calcium into neurons.

  • Calmodulin (CaM) Inhibition: Inhibiting CaM-dependent pathways that are activated by elevated intracellular calcium and contribute to cell death.[13]

Notably, the neuroprotective effect of CV-159 was significant, whereas standard Ca²⁺ channel blockers like nicardipine and nifedipine showed no effect in the same models, highlighting the unique contribution of the overall molecular structure.[13]

Preclinical Evidence: Ischemic Brain Injury Models
  • Transient Forebrain Ischemia: In a rat model, oral administration of CV-159 (5 and 10 mg/kg) provided significant protection against delayed neuronal death in the hippocampal CA1 region, an area highly vulnerable to ischemic damage.[13]

  • Permanent Middle Cerebral Artery (MCA) Occlusion: CV-159 diminished the size of the brain infarct and reduced the associated brain edema following permanent MCA occlusion, without affecting regional cerebral blood flow.[13]

Experimental Protocol: Oxygen-Glucose Deprivation (OGD) In Vitro Model

The OGD model is a widely used in vitro method to simulate ischemic conditions and screen for neuroprotective compounds.[14][15]

  • Cell Culture: Culture neuronal cells (e.g., NGF-differentiated PC12 cells or primary cortical neurons) to a suitable confluency.

  • Pre-treatment: Treat the cells with various concentrations of the this compound test derivative for a specified pre-incubation period (e.g., 30 minutes).

  • OGD Induction: Replace the normal culture medium with a glucose-free medium. Place the cultures in a hypoxic chamber (e.g., with an atmosphere of 95% N₂ and 5% CO₂) for a duration sufficient to induce cell death (e.g., 5 hours).

  • Reoxygenation: After the OGD period, remove the cultures from the hypoxic chamber, replace the glucose-free medium with normal, glucose-containing culture medium, and return them to a standard incubator (normoxic conditions) for a recovery period (e.g., 24 hours).

  • Viability Assessment: Measure cell death and viability using methods such as the lactate dehydrogenase (LDH) assay (to measure membrane damage) or the MTT assay.

  • Data Analysis: Compare the viability of cells treated with the test compound to that of untreated cells subjected to OGD. Calculate the percentage of neuroprotection afforded by the compound.

Part 4: Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases, including arthritis, cardiovascular disease, and some cancers.[16] Pyridine derivatives have been investigated for their potential to modulate inflammatory pathways.[17][18]

Mechanism of Action: Inhibition of Pro-inflammatory Enzymes

The anti-inflammatory effects of some pyridine-4-one derivatives are thought to be linked to their iron-chelating properties.[17][19] Key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase, are heme-dependent (i.e., they require iron to function). By chelating iron, these compounds may inhibit the activity of these enzymes, thereby reducing the production of pro-inflammatory mediators like prostaglandins and leukotrienes.[19]

G cluster_0 membrane Cell Membrane Phospholipids aa Arachidonic Acid membrane->aa pla2 PLA₂ prostaglandins Prostaglandins aa->prostaglandins cox COX Enzymes (Heme-dependent) inflammation Inflammation Pain, Fever prostaglandins->inflammation inhibitor Pyridine Derivative (Potential Iron Chelator) inhibitor->cox

Arachidonic Acid Pathway and COX Inhibition.
Preclinical Evidence: In Vivo Inflammation Models

The anti-inflammatory potential of pyridine derivatives has been demonstrated in animal models.

  • Carrageenan-Induced Paw Edema: In this acute inflammation model, new 3-hydroxy-pyridine-4-one derivatives significantly reduced paw swelling in rats after intraperitoneal injection.[17][19]

  • Croton Oil-Induced Ear Edema: The same derivatives also significantly inhibited ear edema in mice, a model of topical inflammation.[19]

Conclusion

The this compound scaffold represents a highly versatile and promising platform for the development of new therapeutic agents. The convergence of the privileged pyridine ring and the electronically modulating nitrophenyl group gives rise to derivatives with a remarkable breadth of biological activities. The potent anticancer effects, driven by kinase and PARP inhibition, position these compounds at the forefront of oncological research. Concurrently, their significant antimicrobial, neuroprotective, and anti-inflammatory properties open up diverse avenues for addressing other critical unmet medical needs. The synthetic tractability of this core allows for extensive structure-activity relationship (SAR) studies, enabling the fine-tuning of potency, selectivity, and pharmacokinetic profiles. Further investigation into this chemical space is highly warranted and holds the potential to deliver the next generation of targeted therapies.

References

The Nitrophenylpyridine Core: A Technical Guide to its Discovery, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unassuming Power of a Substituted Heterocycle

Within the vast landscape of heterocyclic chemistry, the nitrophenylpyridine scaffold has emerged as a privileged structure, particularly in the realm of medicinal chemistry. This guide provides an in-depth technical exploration of the discovery, history, synthesis, and diverse applications of nitrophenylpyridine compounds. At its core, this molecular framework consists of a pyridine ring substituted with a nitrophenyl group, a combination that imparts unique electronic and steric properties, leading to a wide range of biological activities. The electron-withdrawing nature of the nitro group, coupled with the inherent chemical properties of the pyridine ring, has made this class of compounds a cornerstone in the development of therapeutics, most notably the dihydropyridine class of calcium channel blockers. This guide will delve into the historical context of their discovery, detail the key synthetic methodologies, and explore their established and emerging applications for researchers, scientists, and drug development professionals.

Part 1: Discovery and Historical Context - A Serendipitous Journey in Cardiovascular Research

The story of nitrophenylpyridines is inextricably linked to the development of the 1,4-dihydropyridine (DHP) class of calcium channel blockers. The journey began in the 1960s, a period of intense research focused on discovering novel coronary vasodilators for the treatment of angina pectoris.

In 1966, scientists at Bayer in Germany synthesized a new compound, nifedipine, a 1,4-dihydropyridine derivative featuring a 2-nitrophenyl substituent.[1] Initially investigated for its coronary vasodilating properties, it was soon discovered that nifedipine's primary mechanism of action was the blockade of L-type calcium channels, leading to a reduction in blood pressure.[1][2] This discovery was a landmark in cardiovascular pharmacology and established the therapeutic potential of the nitrophenyl-dihydropyridine scaffold.

The first approval for the use of nifedipine was in 1975, and it was later approved for use in the United States in 1981.[3][4] Following the success of nifedipine, other nitrophenyl-dihydropyridine analogues were developed, including nitrendipine, which was patented in 1971 and approved for medical use in 1985.[5] These second-generation compounds offered improvements in pharmacokinetic profiles and duration of action.[6]

The foundational chemistry that enabled the synthesis of these groundbreaking drugs was the Hantzsch pyridine synthesis , a multi-component reaction discovered by Arthur Rudolf Hantzsch in 1881, long before the biological significance of its products was understood.[7][8] This elegant and efficient reaction provided a straightforward route to the dihydropyridine core, which would later become the backbone of a major class of cardiovascular drugs.

Part 2: The Cornerstone of Synthesis - The Hantzsch Pyridine Synthesis

The Hantzsch pyridine synthesis remains the most fundamental and widely used method for the preparation of the dihydropyridine core of nitrophenylpyridine compounds. This one-pot condensation reaction involves an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor, typically ammonia or ammonium acetate.[7][8][9]

The general mechanism proceeds through a series of condensations and cyclizations to form the dihydropyridine ring. The elegance of this reaction lies in its ability to construct a complex heterocyclic system from simple, readily available starting materials in a single step.

Visualizing the Hantzsch Synthesis

Hantzsch_Synthesis cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_cyclization Cyclization & Dehydration RCHO Nitrophenyl Aldehyde Knoevenagel_adduct Knoevenagel Adduct RCHO->Knoevenagel_adduct Knoevenagel Condensation beta_keto1 β-Ketoester (2 equiv) enamine Enamine beta_keto1->enamine beta_keto1->Knoevenagel_adduct NH3 Ammonia NH3->enamine Forms Enamine michael_adduct Michael Adduct enamine->michael_adduct Michael Addition Knoevenagel_adduct->michael_adduct cyclized_intermediate Cyclized Intermediate michael_adduct->cyclized_intermediate Intramolecular Cyclization product 1,4-Dihydropyridine (Nitrophenylpyridine core) cyclized_intermediate->product Dehydration

Caption: The Hantzsch Dihydropyridine Synthesis Workflow.

Experimental Protocol: A Modern Approach to Hantzsch Synthesis

Modern variations of the Hantzsch synthesis often employ catalysts and alternative energy sources to improve yields and reaction times, and to promote more environmentally friendly conditions.[8] The use of ionic liquids as both solvent and catalyst is one such innovation.[10]

Objective: To synthesize a nitrophenyl-dihydropyridine derivative via a modified Hantzsch reaction.

Materials:

  • 3-Nitrobenzaldehyde

  • Ethyl acetoacetate (2.2 equivalents)

  • Ammonium acetate (1.1 equivalents)

  • Ethanol (solvent)

  • Catalyst (e.g., a catalytic amount of acetic acid or an ionic liquid)

Procedure:

  • In a round-bottom flask, dissolve 3-nitrobenzaldehyde (1 equivalent) and ethyl acetoacetate (2.2 equivalents) in ethanol.

  • Add ammonium acetate (1.1 equivalents) and the catalyst to the mixture.

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will often precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.

  • Collect the solid product by filtration and wash with cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to obtain the purified nitrophenyl-dihydropyridine.

  • Characterize the final product using techniques such as NMR, IR, and mass spectrometry.

Part 3: Applications of Nitrophenylpyridine Compounds

The unique structural and electronic properties of nitrophenylpyridines have led to their exploration in a variety of scientific fields, with the most significant impact being in medicinal chemistry.

Medicinal Chemistry: From Cardiovascular Drugs to Anticancer Agents

The primary and most well-established application of nitrophenylpyridine derivatives is as calcium channel blockers .[2][3][11] By blocking the influx of calcium ions into vascular smooth muscle cells, these compounds induce vasodilation, making them effective in the treatment of hypertension and angina.

CompoundYear of Discovery/PatentPrimary Application
Nifedipine1966Hypertension, Angina[1]
Nitrendipine1971Hypertension[5]

Beyond their cardiovascular applications, the nitrophenylpyridine scaffold has shown promise in other therapeutic areas:

  • Anticancer Activity: Certain N-(4-nitrophenyl)pyridin-2-amine derivatives have been identified as potent kinase inhibitors, targeting key enzymes in cell signaling pathways that are often dysregulated in cancer, such as Aurora kinases and Cyclin-Dependent Kinases (CDKs).[12] The nitro group, being a strong electron-withdrawing group, can significantly influence the binding affinity of these compounds to the kinase active site.

  • Antimicrobial and Antiparasitic Activity: The nitro group is a known pharmacophore in many antimicrobial and antiparasitic drugs.[13][14] Nitrophenylpyridine derivatives have been investigated for their activity against a range of pathogens. Their mechanism of action is often attributed to the reduction of the nitro group within the target organism, leading to the formation of cytotoxic radicals.

Experimental Protocol: In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a nitrophenylpyridine derivative against a target kinase.

Materials:

  • Purified recombinant target kinase

  • Kinase-specific substrate

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Test nitrophenylpyridine compound (serially diluted in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar luminescence-based assay

  • 384-well white plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 384-well plate, add the kinase, substrate, and assay buffer.

  • Add the serially diluted test compound or DMSO (vehicle control) to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer, following the manufacturer's instructions.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a nitrophenylpyridine compound against a bacterial strain.

Materials:

  • Test bacterial strain (e.g., Staphylococcus aureus)

  • Mueller-Hinton Broth (MHB)

  • Test nitrophenylpyridine compound

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Prepare serial twofold dilutions of the nitrophenylpyridine compound in MHB in a 96-well plate.

  • Inoculate each well with the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include a positive control (no compound) and a negative control (no bacteria).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be determined visually or by measuring the optical density at 600 nm.[3][7]

Materials Science: An Emerging Frontier

While the application of nitrophenylpyridines in materials science is less developed than in medicinal chemistry, their inherent electronic properties suggest potential for use in organic electronics . The pyridine ring is a common building block in materials for Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs).[15][16][17][18]

The electron-withdrawing nitro group can significantly lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of an organic molecule. This property is desirable for the development of n-type organic semiconductors , which are essential for the fabrication of complementary logic circuits in organic electronics. While specific examples of nitrophenylpyridines in high-performance organic electronic devices are still emerging, the foundational principles of molecular engineering suggest that this class of compounds could be tailored for such applications. For instance, extending the π-conjugation of the nitrophenylpyridine core could lead to materials with improved charge transport properties.

The photophysical properties of nitrophenylpyridines are also of interest. Nifedipine, for example, is known to be photosensitive and can undergo photodegradation to form a nitroso derivative.[10][19] While this is a consideration for its pharmaceutical formulation, this reactivity upon exposure to light could potentially be harnessed in the design of photoresponsive materials.

Conclusion and Future Outlook

The discovery of nitrophenylpyridine compounds, born out of the quest for new cardiovascular therapies, has had a profound impact on medicinal chemistry. The serendipitous finding of nifedipine's calcium channel blocking activity paved the way for a major class of drugs for hypertension and angina. The robust and versatile Hantzsch synthesis provided the chemical foundation for the exploration of this important scaffold.

Today, the applications of nitrophenylpyridines continue to expand, with promising research in oncology and infectious diseases. The inherent electronic properties of these molecules also position them as intriguing candidates for future exploration in materials science, particularly in the field of organic electronics. As our understanding of structure-activity relationships and molecular design principles continues to evolve, the nitrophenylpyridine core is poised to remain a valuable and versatile platform for the discovery of new functional molecules for years to come.

References

Methodological & Application

Application Notes & Protocols: The Strategic Use of 3-(4-Nitrophenyl)pyridine in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical guide for researchers, medicinal chemists, and drug development professionals on the synthetic applications of 3-(4-Nitrophenyl)pyridine. We will move beyond simple procedural outlines to explore the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in established chemical principles.

Introduction: A Versatile Heterocyclic Building Block

This compound is a biaryl heterocyclic compound that serves as a pivotal intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and materials science sectors.[1] Its structure, featuring a pyridine ring coupled with a nitrophenyl moiety, offers two distinct and synthetically versatile handles for chemical modification: the electron-withdrawing nitro group and the nucleophilic pyridine nitrogen. The strategic manipulation of these functional groups allows for the construction of elaborate molecular architectures.

The most significant contemporary application of this compound is its role as a crucial building block in the manufacturing pathway of Niraparib, a poly (ADP-ribose) polymerase (PARP) inhibitor used in cancer therapy.[2] This highlights the compound's importance in accessing life-saving medications.[2]

Physicochemical Profile

A clear understanding of the compound's physical properties is essential for its safe handling and use in synthesis.

PropertyValueSource
CAS Number 4282-46-6[1][2]
Molecular Formula C₁₁H₈N₂O₂[1][2]
Molecular Weight 200.19 g/mol [1][2]
Boiling Point 364.6 °C at 760 mmHg[1][2]
Density 1.252 g/cm³ (Predicted)[1][2]
Appearance Typically a solidN/A
Storage 2-8°C[1]

Core Synthetic Transformations: A Strategic Overview

The synthetic utility of this compound stems from its capacity to undergo a sequence of reliable and high-yielding transformations. The general workflow involves the initial synthesis of the biaryl core, followed by the strategic reduction of the nitro group to an amine. This resulting aniline derivative, 3-(4-aminophenyl)pyridine, is a versatile intermediate that can be further elaborated into more complex structures through modern cross-coupling chemistry.

G cluster_0 Synthesis of Core Structure cluster_1 Key Transformation & Derivatization A 3-Halopyridine C This compound A->C Suzuki-Miyaura Coupling [Pd cat.] B 4-Nitrophenylboronic Acid B->C Suzuki-Miyaura Coupling [Pd cat.] D 3-(4-Aminophenyl)pyridine C->D Nitro Group Reduction (e.g., SnCl₂, H₂/Pd) E Amides, Sulfonamides, Ureas D->E Acylation / Sulfonylation F N-Aryl Heterocycles D->F Buchwald-Hartwig Amination G Niraparib & Other APIs F->G Further Synthesis

Core synthetic pathway for this compound.

Application Note 1: Synthesis via Suzuki-Miyaura Coupling

The most efficient and widely adopted method for constructing the C-C bond in this compound is the Suzuki-Miyaura cross-coupling reaction.[3] This palladium-catalyzed reaction couples an organoboron species (e.g., a boronic acid) with an organohalide, offering high functional group tolerance and excellent yields.[4][5]

Mechanistic Rationale

The catalytic cycle involves three key steps:

  • Oxidative Addition : The Pd(0) catalyst inserts into the carbon-halide bond of the 3-halopyridine to form a Pd(II) complex.[4][6]

  • Transmetalation : The organic group from the activated organoboron reagent (activated by a base) is transferred to the palladium center, displacing the halide.[5][6]

  • Reductive Elimination : The two organic fragments are eliminated from the palladium complex, forming the desired C-C bond and regenerating the Pd(0) catalyst.[4]

The choice of base is critical; it activates the boronic acid to form a more nucleophilic boronate species, facilitating transmetalation.[5]

Protocol: Synthesis of this compound

Materials:

  • 3-Bromopyridine

  • 4-Nitrophenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable ligand

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Toluene and Water (as solvent system)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 3-bromopyridine (1.0 eq), 4-nitrophenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

  • Evacuate the flask and backfill with an inert gas (N₂ or Ar). Repeat this cycle three times.

  • Add degassed solvents, typically a mixture of toluene and water (e.g., 4:1 v/v), via cannula or syringe.

  • Heat the reaction mixture to reflux (typically 90-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 4-12 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Application Note 2: Reduction to 3-(4-Aminophenyl)pyridine

The conversion of the nitro group to a primary amine is arguably the most valuable transformation of this compound. This unlocks the potential for a vast array of subsequent reactions. The choice of reducing agent is determined by the presence of other functional groups in the molecule (chemoselectivity) and desired reaction conditions.[7][8]

Comparison of Common Reduction Methods
Reagent SystemConditionsAdvantagesDisadvantages
H₂ / Pd/C H₂ (balloon or Parr shaker), RT, Methanol/EthanolHigh yield, clean reaction, easy product isolation.[8]Can reduce other functional groups (alkenes, alkynes, some protecting groups).[8]
SnCl₂·2H₂O / HCl Reflux, Ethanol/HClHighly chemoselective for nitro groups, tolerates many other functional groups.[9]Requires stoichiometric amounts of tin, workup can be tedious.
Fe / HCl or NH₄Cl Reflux, Ethanol/WaterInexpensive, effective, and common on industrial scale.[7]Requires acidic conditions, large excess of iron powder.
Zn / Acetic Acid RT or gentle heatingMild conditions.[8]Can be slow, workup involves removal of zinc salts.
Protocol: Synthesis of 3-(4-Aminophenyl)pyridine using SnCl₂

Causality: Tin(II) chloride is chosen for this protocol due to its excellent chemoselectivity. It reliably reduces aromatic nitro groups without affecting the pyridine ring or other potentially sensitive functionalities, making it a trustworthy method for complex molecule synthesis.[9]

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Sodium hydroxide (NaOH) solution (e.g., 5M)

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

  • Add a solution of tin(II) chloride dihydrate (4.0-5.0 eq) in concentrated HCl to the flask.

  • Heat the mixture to reflux (approx. 80 °C) and stir. Monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).

  • Cool the reaction mixture in an ice bath.

  • Carefully basify the mixture by the slow addition of a concentrated NaOH solution until the pH is >10. Caution: This is a highly exothermic process. The tin hydroxides will precipitate as a white solid.

  • Extract the aqueous slurry multiple times with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the solvent under reduced pressure to yield 3-(4-aminophenyl)pyridine, which can be purified further by crystallization or chromatography if necessary.

Application Note 3: Derivatization via Buchwald-Hartwig Amination

The 3-(4-aminophenyl)pyridine synthesized in the previous step is a valuable nucleophile for palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination.[10] This reaction allows for the formation of triaryl-amine structures, which are common motifs in pharmaceuticals and electronic materials.[11]

Workflow and Mechanistic Insight

The Buchwald-Hartwig amination follows a catalytic cycle similar to other cross-coupling reactions, involving oxidative addition of an aryl halide to Pd(0), formation of a palladium-amido complex, and reductive elimination to form the C-N bond.[10][12] The choice of ligand is crucial for the efficiency of the reaction, with sterically hindered phosphine ligands often providing the best results.[13]

G A 3-(4-Aminophenyl)pyridine (Amine Source) F Heat (Reflux) A->F B Aryl Halide / Triflate (R-X) B->F C Pd(0) Catalyst + Ligand C->F D Base (e.g., NaOtBu) D->F E Solvent (e.g., Toluene) E->F G N-Aryl Product (Triarylamine Derivative) F->G

Experimental workflow for Buchwald-Hartwig amination.
Protocol: Synthesis of N-Aryl-4-(pyridin-3-yl)aniline

Materials:

  • 3-(4-Aminophenyl)pyridine (1.0 eq)

  • Aryl bromide (e.g., 4-bromotoluene) (1.0-1.1 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.01-0.05 eq)

  • X-Phos or similar bulky phosphine ligand (0.02-0.10 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous Toluene

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd(OAc)₂, the phosphine ligand, and sodium tert-butoxide to a dry Schlenk tube or flask.

  • Add the 3-(4-aminophenyl)pyridine and the aryl bromide.

  • Add anhydrous, degassed toluene.

  • Seal the vessel and heat the mixture to 100-110 °C with stirring.

  • Monitor the reaction by LC-MS. When complete, cool to room temperature.

  • Quench the reaction by carefully adding water.

  • Dilute with ethyl acetate and filter through a pad of Celite to remove palladium black.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

References

Application Notes & Protocols: 3-(4-Nitrophenyl)pyridine as a Versatile Precursor in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive overview of 3-(4-nitrophenyl)pyridine, a pivotal precursor in the synthesis of complex pharmaceutical compounds. Its unique bifunctional nature, featuring a reactive nitro group on the phenyl ring and a pyridine moiety amenable to cross-coupling reactions, makes it a valuable building block in medicinal chemistry. This document details the physicochemical properties, core synthetic transformations, and practical applications of this compound, supported by detailed, field-proven protocols. We will explore key reactions such as nitro group reduction and palladium-catalyzed cross-coupling, providing researchers with the foundational knowledge to leverage this precursor in their drug discovery programs.

Section 1: Physicochemical Properties and Reactivity Profile

This compound (CAS 4282-46-6) is a stable, solid compound at room temperature. Its structure is characterized by a pyridine ring linked to a phenyl ring at the 3-position, with a nitro group at the 4-position of the phenyl ring. This arrangement of functional groups dictates its chemical reactivity and utility in synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 4282-46-6[1]
Molecular Formula C₁₁H₈N₂O₂[1][2]
Molecular Weight 200.19 g/mol [1][2]
Boiling Point 364.6 °C at 760 mmHg[1][2]
Density 1.252 g/cm³[1][2]
Purity ≥98.0% (Typical)[2]

The reactivity of this compound is primarily governed by two key features:

  • The Nitro Group: The electron-withdrawing nitro group can be readily reduced to an amine, providing a crucial handle for further functionalization. This transformation is often a primary step in synthetic sequences.

  • The Pyridine Ring: The pyridine ring can participate in various metal-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents and the construction of complex molecular architectures.[3]

Section 2: Core Synthetic Transformations

Reduction of the Nitro Group to an Aniline

The conversion of the nitro group to an aniline (3-(4-aminophenyl)pyridine) is a fundamental and highly efficient transformation. The resulting aniline is a versatile intermediate for a wide range of subsequent reactions, including amide bond formation, sulfonylation, and the synthesis of heterocyclic systems.

Mechanistic Rationale: Catalytic hydrogenation is a preferred method for this reduction due to its clean reaction profile and high yields. The reaction proceeds by the adsorption of the nitro compound onto the surface of a metal catalyst (e.g., Palladium on Carbon), followed by the addition of hydrogen across the nitrogen-oxygen bonds.[4]

Workflow for Nitro Group Reduction

G Start This compound Reagents H₂, Pd/C (Catalyst) Start->Reagents Reaction Conditions Product 3-(4-Aminophenyl)pyridine Reagents->Product Reduction

Caption: Catalytic hydrogenation of this compound.

Detailed Protocol: Catalytic Hydrogenation

This protocol is adapted from general procedures for the reduction of aromatic nitro compounds.[5][6]

  • Reaction Setup: In a suitable pressure vessel, dissolve this compound (1.0 eq) in a solvent such as methanol or ethanol.

  • Catalyst Addition: Carefully add 5-10% Palladium on Carbon (Pd/C) catalyst (typically 1-5 mol%).

  • Hydrogenation: Seal the vessel and purge with nitrogen, followed by hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 bar) and stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of celite to remove the catalyst, and wash the celite with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 3-(4-aminophenyl)pyridine, which can be further purified by recrystallization or column chromatography if necessary.

Palladium-Catalyzed Cross-Coupling Reactions

The pyridine moiety of this compound can be functionalized using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[7] This allows for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl structures, which are common motifs in pharmaceutical compounds.[8]

Mechanistic Rationale: The Suzuki-Miyaura reaction involves the coupling of an organohalide (or triflate) with an organoboron compound, catalyzed by a palladium complex.[7] The catalytic cycle consists of three main steps: oxidative addition, transmetalation, and reductive elimination.[9] For this to be applicable to this compound, a halogenated derivative (e.g., 3-bromo- or 3-chloro-4'-nitrophenyl)pyridine would be required as the starting material.

Workflow for Suzuki-Miyaura Coupling

G Start Halogenated Pyridine Derivative Reagents Aryl Boronic Acid, Pd Catalyst, Base Start->Reagents Coupling Reaction Product Biaryl Product Reagents->Product C-C Bond Formation

Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol: Suzuki-Miyaura Coupling of a Halogenated Pyridine

This protocol is a general representation of a Suzuki-Miyaura coupling reaction.[10][11]

  • Reaction Setup: To a reaction vessel, add the halogenated pyridine derivative (1.0 eq), the aryl boronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and a suitable ligand (e.g., SPhos, XPhos, 1-10 mol%).

  • Reagent Addition: Add a base (e.g., K₂CO₃, K₃PO₄, 2-3 eq) and a solvent system (e.g., dioxane/water, DMF/water).

  • Reaction Conditions: De-gas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes. Heat the reaction to 80-120 °C and stir until the reaction is complete, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and dilute with water. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Section 3: Application in the Synthesis of Bioactive Molecules

The derivatives of this compound are key intermediates in the synthesis of a variety of bioactive molecules, including kinase inhibitors.[12][13] The pyridine ring is a common scaffold in many kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding site of kinases.[12]

Case Study: Synthesis of a Kinase Inhibitor Precursor

Many kinase inhibitors feature a core structure that can be accessed from 3-(4-aminophenyl)pyridine. For example, the synthesis of certain Janus kinase (JAK) inhibitors involves the coupling of a functionalized pyridine ring with an amine-containing side chain.[13] The 3-(4-aminophenyl)pyridine moiety serves as a crucial building block in constructing the final inhibitor molecule.

Synthetic Pathway to a Kinase Inhibitor Scaffold

G Start This compound Step1 Reduction (H₂, Pd/C) Start->Step1 Intermediate1 3-(4-Aminophenyl)pyridine Step1->Intermediate1 Step2 Amide Coupling (Carboxylic Acid, Coupling Agent) Intermediate1->Step2 Product Kinase Inhibitor Scaffold Step2->Product

Caption: Synthetic route to a kinase inhibitor scaffold.

Section 4: Quality Control and Characterization

The identity and purity of this compound and its derivatives should be confirmed using standard analytical techniques.

Table 2: Analytical Characterization Data

TechniqueExpected Results for this compound
¹H NMR Aromatic protons in the range of 7.5-9.0 ppm.
¹³C NMR Aromatic carbons in the range of 120-150 ppm.
LC-MS A peak corresponding to the molecular ion [M+H]⁺ at m/z 201.06.
IR Spectroscopy Characteristic peaks for the nitro group (approx. 1520 and 1340 cm⁻¹) and aromatic C-H bonds.

Conclusion

This compound is a highly valuable and versatile precursor in pharmaceutical synthesis. Its dual reactivity allows for the strategic and efficient construction of complex molecular architectures found in a wide range of bioactive compounds. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this building block in their drug discovery and development endeavors.

References

The Versatile Building Block: Harnessing 3-(4-Nitrophenyl)pyridine in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Molecule of Untapped Potential

In the dynamic landscape of materials science, the quest for novel molecular architectures with tailored functionalities is paramount. Among the vast array of heterocyclic compounds, 3-(4-Nitrophenyl)pyridine emerges as a compelling building block for the next generation of advanced materials. Its unique electronic structure, characterized by the electron-withdrawing nitro group and the electron-deficient pyridine ring, imparts a significant dipole moment and versatile reactivity. This makes it a prime candidate for applications in organic electronics, nonlinear optics, and chemical sensing. This comprehensive guide provides an in-depth exploration of the applications of this compound, offering detailed protocols and insights for researchers and scientists.

Core Properties and Synthetic Accessibility

This compound is a stable, crystalline solid at room temperature. Its molecular structure, featuring two aromatic rings, allows for a range of chemical modifications, most notably through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1][2][3][4][5] This synthetic accessibility is a key enabler for its integration into more complex molecular and polymeric systems, allowing for the fine-tuning of its photophysical and electronic properties.

Key Physicochemical Properties
PropertyValue
CAS Number 4282-46-6
Molecular Formula C₁₁H₈N₂O₂
Molecular Weight 200.19 g/mol
Appearance Pale yellow to yellow crystalline powder
Boiling Point 364.6 °C at 760 mmHg

Application in Nonlinear Optical (NLO) Materials

The inherent asymmetry and large dipole moment of molecules derived from this compound make them attractive for applications in nonlinear optics (NLO).[6][7] NLO materials can alter the properties of light, enabling applications such as frequency doubling and optical switching.[6] The "push-pull" electronic nature of derivatives, where an electron-donating group is coupled with the electron-accepting nitrophenyl-pyridine core, can significantly enhance the second-order NLO response.

Conceptual Synthetic Pathway for an NLO-active Material

A hypothetical NLO-active molecule can be synthesized from this compound via a Suzuki coupling reaction. This reaction would couple an electron-donating group, such as a boronic acid derivative of a dialkylamine-substituted phenyl ring, to the pyridine ring of a bromo-functionalized this compound.

NLO_synthesis start This compound bromination Bromination start->bromination Br₂ suzuki Suzuki Coupling (Pd catalyst, base) bromination->suzuki Bromo-derivative product Push-Pull NLO Material suzuki->product donor Arylboronic Acid (with electron-donating group) donor->suzuki

Caption: Synthetic route to a push-pull NLO material.

Protocol: Synthesis of a Push-Pull NLO Material via Suzuki Coupling

This protocol outlines a general procedure for the synthesis of a hypothetical push-pull NLO material derived from this compound.

Materials:

  • 5-bromo-3-(4-nitrophenyl)pyridine

  • 4-(N,N-dimethylamino)phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • Catalyst Preparation: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve Pd(OAc)₂ (2 mol%) and PPh₃ (8 mol%) in degassed toluene. Stir for 15 minutes at room temperature to form the active catalyst complex.

  • Reaction Setup: To the catalyst solution, add 5-bromo-3-(4-nitrophenyl)pyridine (1.0 eq), 4-(N,N-dimethylamino)phenylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

  • Solvent Addition: Add a degassed mixture of toluene, ethanol, and water (e.g., 4:1:1 v/v/v).

  • Reaction: Heat the reaction mixture to reflux (approximately 90-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent such as ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol: Characterization of NLO Properties using Z-scan Technique

The Z-scan technique is a widely used method to measure the nonlinear refractive index and nonlinear absorption coefficient of materials.[8]

Instrumentation:

  • Pulsed laser (e.g., Nd:YAG laser at 532 nm)

  • Beam splitter

  • Focusing lens

  • Sample holder mounted on a translation stage

  • Two photodetectors (one for the transmitted beam through an aperture and one for the total transmitted beam)

Procedure:

  • Sample Preparation: Dissolve the synthesized NLO material in a suitable solvent (e.g., chloroform or DMF) at a known concentration in a quartz cuvette.

  • Optical Alignment: Align the laser beam to pass through the focusing lens and the sample. The sample is moved along the beam axis (the z-axis) through the focal point.

  • Open-Aperture Z-scan: Remove the aperture before the detector. Translate the sample along the z-axis and record the transmitted intensity. This measurement provides information about the nonlinear absorption.

  • Closed-Aperture Z-scan: Place a small aperture before the detector. Repeat the translation of the sample along the z-axis and record the transmitted intensity. This measurement is sensitive to both nonlinear absorption and nonlinear refraction.

  • Data Analysis: The nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β) can be calculated by analyzing the shape of the open- and closed-aperture Z-scan curves. The third-order nonlinear susceptibility (χ⁽³⁾) can then be determined from these values.[8]

Application in Electrochemical Sensors

The electrochemical properties of materials derived from this compound can be exploited for the development of chemical sensors.[9][10][11][12][13][14] The nitro group is electrochemically active and can be reduced, providing a basis for sensing applications. By functionalizing an electrode surface with a material containing the this compound moiety, it is possible to create a sensor for specific analytes through changes in the electrochemical response.

Conceptual Design of an Electrochemical Sensor

A glassy carbon electrode (GCE) can be modified with a composite material incorporating a derivative of this compound and a conductive material like graphene oxide to enhance sensitivity and selectivity.[9][10][13]

Sensor_Fabrication GCE Glassy Carbon Electrode (GCE) Polish Polish with Alumina Slurry GCE->Polish Clean Sonication in Ethanol & Water Polish->Clean Modify Drop-cast with This compound Derivative -Graphene Oxide Composite Clean->Modify Dry Dry under IR lamp Modify->Dry Sensor Modified GCE Sensor Dry->Sensor

Caption: Workflow for fabricating a modified GCE sensor.

Protocol: Fabrication of a Modified Glassy Carbon Electrode Sensor

This protocol describes the general steps for modifying a GCE with a composite material for sensing applications.

Materials:

  • Glassy carbon electrode (GCE)

  • Alumina powder (0.05 µm)

  • Ethanol

  • Deionized water

  • A synthesized derivative of this compound

  • Graphene oxide (GO)

  • Dimethylformamide (DMF)

  • Ultrasonic bath

  • Micropipette

Procedure:

  • Electrode Polishing: Polish the GCE surface with alumina slurry on a polishing cloth to a mirror-like finish.

  • Electrode Cleaning: Rinse the polished electrode thoroughly with deionized water and then sonicate it in ethanol and deionized water for 5 minutes each to remove any residual alumina particles.

  • Preparation of Modification Suspension: Disperse a small amount of the this compound derivative and graphene oxide in DMF. Sonicate the mixture to obtain a homogeneous suspension.

  • Electrode Modification: Using a micropipette, drop-cast a small volume (e.g., 5-10 µL) of the prepared suspension onto the clean GCE surface.

  • Drying: Allow the solvent to evaporate at room temperature or under a gentle stream of nitrogen.

Protocol: Electrochemical Detection of an Analyte (e.g., 4-Nitrophenol)

This protocol outlines the use of the modified GCE for the detection of an analyte using differential pulse voltammetry (DPV).

Instrumentation:

  • Potentiostat with a three-electrode system (modified GCE as working electrode, platinum wire as counter electrode, and Ag/AgCl as reference electrode)

  • Electrochemical cell

  • Phosphate buffer solution (PBS)

  • Analyte stock solution (e.g., 4-nitrophenol)

Procedure:

  • Electrochemical Cell Setup: Place the three electrodes in the electrochemical cell containing a known volume of PBS.

  • Background Scan: Record the DPV response of the modified GCE in the PBS solution without the analyte to obtain a baseline.

  • Analyte Addition: Add a known concentration of the analyte to the PBS solution.

  • DPV Measurement: Record the DPV response in the presence of the analyte. The reduction of the nitro group on the this compound derivative may be influenced by the presence of the analyte, leading to a change in the peak current or potential.

  • Calibration Curve: Repeat steps 3 and 4 with varying concentrations of the analyte to construct a calibration curve of the electrochemical response versus analyte concentration. This curve can then be used to determine the concentration of the analyte in an unknown sample.

Application in Organic Light-Emitting Diodes (OLEDs)

Pyridine-containing compounds are widely explored for their applications in organic light-emitting diodes (OLEDs) due to their electron-transporting properties.[15][16][17][18][19] Derivatives of this compound, after suitable chemical modification to enhance their photophysical properties and charge transport characteristics, can be incorporated as either the emissive layer or the electron-transport layer in an OLED device.

Conceptual OLED Device Architecture

A multilayer OLED device typically consists of an anode, a hole-injection layer (HIL), a hole-transport layer (HTL), an emissive layer (EML), an electron-transport layer (ETL), and a cathode.

OLED_Structure sub Glass Substrate anode Anode (ITO) sub->anode hil Hole-Injection Layer (HIL) anode->hil htl Hole-Transport Layer (HTL) hil->htl eml Emissive Layer (EML) (with this compound derivative) htl->eml etl Electron-Transport Layer (ETL) eml->etl cathode Cathode (e.g., Al) etl->cathode

Caption: A typical multilayer OLED device structure.

Protocol: Fabrication of a Small Molecule OLED by Thermal Evaporation

This protocol provides a general procedure for the fabrication of a small molecule OLED device using a vacuum thermal evaporation system.

Materials and Equipment:

  • Indium tin oxide (ITO)-coated glass substrates

  • Organic materials for HIL, HTL, EML (containing the this compound derivative), and ETL

  • Metal for cathode (e.g., aluminum)

  • Vacuum thermal evaporation system

  • Substrate cleaning facility (e.g., ultrasonic bath with detergents, solvents)

  • UV-ozone cleaner

Procedure:

  • Substrate Cleaning: Thoroughly clean the ITO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates with a nitrogen gun.

  • Substrate Treatment: Treat the cleaned ITO surface with UV-ozone for several minutes to improve the work function and enhance hole injection.

  • Organic Layer Deposition: Place the cleaned substrates and the organic materials in the vacuum thermal evaporation chamber. Evacuate the chamber to a high vacuum (e.g., < 10⁻⁶ Torr).

  • Sequentially deposit the HIL, HTL, EML, and ETL by resistive heating of the source materials. The deposition rate and thickness of each layer should be carefully controlled using a quartz crystal microbalance.

  • Cathode Deposition: Without breaking the vacuum, deposit the metal cathode on top of the organic layers through a shadow mask to define the active area of the device.

  • Encapsulation: Transfer the fabricated OLED device to a glovebox with an inert atmosphere and encapsulate it to protect the organic layers from oxygen and moisture.

Protocol: Photophysical Characterization of Emissive Materials

The photophysical properties of the synthesized materials are crucial for their performance in OLEDs.[20][21][22][23][24]

Instrumentation:

  • UV-Vis spectrophotometer

  • Fluorometer (fluorescence spectrophotometer)

  • Integrating sphere for quantum yield measurements

Procedure:

  • UV-Vis Absorption Spectroscopy:

    • Prepare a dilute solution of the material in a spectroscopic grade solvent (e.g., dichloromethane or toluene).

    • Record the absorption spectrum to determine the absorption maxima (λₘₐₓ).

  • Fluorescence Spectroscopy:

    • Using the same solution, excite the sample at its absorption maximum.

    • Record the emission spectrum to determine the emission maximum (λₑₘ).

  • Fluorescence Quantum Yield Measurement:

    • The absolute fluorescence quantum yield can be measured using an integrating sphere.

    • Alternatively, a relative method can be used by comparing the fluorescence intensity of the sample to a standard with a known quantum yield.

Conclusion and Future Outlook

This compound stands as a promising and versatile platform for the development of advanced functional materials. Its inherent electronic properties and synthetic tractability allow for the creation of a diverse range of molecules with tailored characteristics for applications in nonlinear optics, chemical sensing, and organic electronics. The protocols and application notes provided herein serve as a comprehensive guide for researchers to explore and unlock the full potential of this intriguing molecular building block. Future research will undoubtedly focus on the synthesis of more complex derivatives and their integration into sophisticated material systems and devices, further expanding the horizons of materials science.

References

Application Notes and Protocols: The Strategic Role of 3-(4-Nitrophenyl)pyridine in the Synthesis of Niraparib

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

Niraparib, an orally active and potent poly (ADP-ribose) polymerase (PARP) inhibitor, represents a significant advancement in the maintenance treatment of recurrent ovarian, fallopian tube, and primary peritoneal cancers.[1] Its efficacy is intrinsically linked to its unique molecular architecture, the synthesis of which relies on the strategic construction of key intermediates. This document provides a detailed examination of 3-(4-Nitrophenyl)pyridine, a critical building block in several scalable synthetic routes to Niraparib. We will explore its function, the chemical transformations it undergoes, and provide a detailed protocol for its conversion to the pivotal intermediate, 4-(piperidin-3-yl)aniline.

Introduction: The Importance of a Robust Synthetic Pathway

The clinical success of Niraparib (2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide) has placed significant demands on its manufacturing process.[2] An ideal synthesis must be efficient, cost-effective, scalable, and yield a final product with high chemical and optical purity.[3] The 3-aryl piperidine motif is a core component of Niraparib's structure, and its stereoselective introduction is a key challenge in the overall synthesis.[4] Several industrial processes utilize this compound as a readily accessible starting material to construct this essential piperidine fragment.[5]

The strategic value of this compound lies in its possession of two key functionalities that can be selectively transformed:

  • The Pyridine Ring: A precursor to the required piperidine ring via catalytic hydrogenation.

  • The Nitro Group: A precursor to the crucial aniline amine, which serves as the linking point to the indazole core of Niraparib.

This dual functionality allows for a convergent synthesis strategy, where the piperidine-aniline fragment is prepared separately and later coupled with the indazole moiety.

The Synthetic Transformation: From Pyridine to Piperidine-Aniline

The primary role of this compound is to serve as the substrate for a comprehensive reduction reaction that simultaneously hydrogenates the pyridine ring and reduces the nitro group. This transformation is the most critical step in this portion of the Niraparib synthesis.

Mechanism and Rationale

The conversion of this compound to 4-(piperidin-3-yl)aniline is typically achieved through catalytic hydrogenation. This process involves the use of a heterogeneous catalyst, most commonly a noble metal like Platinum or Palladium, under a pressurized hydrogen atmosphere.[5][6]

  • Catalyst Choice: Platinum oxide (PtO₂) and Palladium on carbon (Pd/C) are frequently employed.[5][7] Platinum catalysts are particularly effective for the hydrogenation of aromatic rings, including pyridine. The nitro group is also readily reduced under these conditions. The choice of catalyst can influence reaction kinetics, yield, and impurity profiles.

  • Reaction Logic: The reaction proceeds in a stepwise manner on the catalyst surface. Hydrogen gas is adsorbed onto the metal surface, where it is activated. The pyridine ring and the nitro group of the substrate also adsorb onto the catalyst, allowing for the sequential transfer of hydrogen atoms, leading to their complete reduction.

The overall transformation is as follows:

G cluster_start Starting Material cluster_product Key Intermediate A This compound B 4-(piperidin-3-yl)aniline A->B Catalytic Hydrogenation (e.g., PtO₂, H₂ or Pd/C, H₂) - Pyridine Ring Reduction - Nitro Group Reduction G A 1. Charge Reactor (this compound, Catalyst, Solvent) B 2. Seal and Purge (Replace inert gas with H₂) A->B C 3. Hydrogenation (Apply Pressure and Heat, Agitate) B->C D 4. Reaction Monitoring (H₂ uptake, TLC/LC-MS) C->D E 5. Cool and Vent (Return to ambient conditions) D->E F 6. Catalyst Filtration (Filter through Celite® pad) E->F G 7. Product Isolation (Solvent removal/Extraction) F->G

References

Application Notes and Protocols for the Development of Novel Catalysts Using 3-(4-Nitrophenyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Catalytic Potential of 3-(4-Nitrophenyl)pyridine

This compound is a versatile heterocyclic compound characterized by the presence of both a pyridine ring and a nitro-substituted phenyl group.[1][2] The pyridine moiety, with its lone pair of electrons on the nitrogen atom, provides a site for coordination to metal centers, making it a candidate as a ligand in transition metal catalysis.[3][4] Simultaneously, the strong electron-withdrawing nature of the nitrophenyl group can modulate the electronic properties of the pyridine ring, influencing its catalytic activity. This dual functionality opens avenues for its application in both organocatalysis and as a ligand in the synthesis of novel metal complexes with tailored catalytic properties. These application notes provide a comprehensive guide for researchers and drug development professionals on harnessing the potential of this compound in the development of innovative catalytic systems. While this compound is recognized as a key intermediate in the synthesis of pharmaceuticals like Niraparib, its catalytic applications are an emerging area of exploration.[5] This document outlines detailed protocols for its use in organocatalysis and as a ligand in transition metal-catalyzed reactions, based on established principles of catalysis with analogous pyridine derivatives.

I. This compound in Organocatalysis

The electron-deficient nature of the pyridine ring in this compound, enhanced by the nitro group, makes it a promising candidate for organocatalysis, particularly in reactions where the catalyst acts as a Lewis base or participates in hydrogen bonding interactions.[6][7][8] Electron-deficient pyridines can activate substrates through various non-covalent interactions, facilitating a range of chemical transformations.[9]

A. Application: Organocatalytic Michael Addition

One potential application of this compound as an organocatalyst is in the Michael addition of nucleophiles to α,β-unsaturated carbonyl compounds. The pyridine nitrogen can act as a Lewis base to activate the nucleophile, while the overall electronic nature of the molecule can influence the reaction environment.

Protocol 1: Organocatalytic Michael Addition of Thiophenol to Cyclohexenone

This protocol describes a model reaction to evaluate the efficacy of this compound as an organocatalyst.

Materials:

  • This compound (Catalyst)

  • Cyclohexenone (Substrate)

  • Thiophenol (Nucleophile)

  • Toluene (Anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and stirring equipment

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography apparatus (silica gel)

Procedure:

  • To a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (0.1 mmol, 20.0 mg).

  • Add anhydrous toluene (5 mL) to dissolve the catalyst.

  • Add cyclohexenone (1.0 mmol, 96.1 mg).

  • Stir the mixture at room temperature for 5 minutes.

  • Slowly add thiophenol (1.2 mmol, 132.2 mg) dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent).

  • Upon completion of the reaction (typically 24-48 hours), quench the reaction by adding 10 mL of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation:

EntryCatalyst Loading (mol%)Time (h)Conversion (%)Yield (%)
110248578
25247062
31048>9591

Experimental Workflow:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep1 Dissolve this compound in Toluene prep2 Add Cyclohexenone prep1->prep2 prep3 Add Thiophenol prep2->prep3 react1 Stir at Room Temperature prep3->react1 react2 Monitor by TLC react1->react2 workup1 Quench with NaHCO3 react2->workup1 workup2 Extract with Ethyl Acetate workup1->workup2 workup3 Dry and Concentrate workup2->workup3 purify1 Column Chromatography workup3->purify1 purify2 Characterization (NMR, MS) purify1->purify2

Caption: Workflow for the organocatalytic Michael addition.

II. This compound in Transition Metal Catalysis

The pyridine nitrogen of this compound can serve as a ligand to coordinate with various transition metals, forming catalytically active complexes.[3][10] The electronic properties of the ligand, influenced by the electron-withdrawing nitrophenyl group, can impact the stability and reactivity of the resulting metal complex.

A. Application: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed cross-coupling reactions are fundamental transformations in organic synthesis. Pyridine-based ligands are known to be effective in stabilizing palladium catalysts for reactions like the Suzuki-Miyaura coupling.

Protocol 2: Synthesis of a Palladium(II) Complex of this compound

This protocol describes the synthesis of a potential palladium(II) catalyst precursor.

Materials:

  • This compound

  • Palladium(II) chloride (PdCl₂)

  • Acetonitrile (anhydrous)

  • Diethyl ether

  • Standard Schlenk line and inert atmosphere techniques

Procedure:

  • In a Schlenk flask under an argon atmosphere, dissolve Palladium(II) chloride (0.5 mmol, 88.6 mg) in anhydrous acetonitrile (10 mL).

  • In a separate Schlenk flask, dissolve this compound (1.0 mmol, 200.2 mg) in anhydrous acetonitrile (10 mL).

  • Slowly add the solution of this compound to the solution of Palladium(II) chloride with vigorous stirring.

  • Stir the reaction mixture at room temperature for 24 hours. The formation of a precipitate may be observed.

  • After 24 hours, reduce the volume of the solvent under vacuum.

  • Add diethyl ether (20 mL) to precipitate the complex completely.

  • Isolate the solid product by filtration under an inert atmosphere, wash with diethyl ether (2 x 10 mL), and dry under vacuum.

  • Characterize the resulting complex by FT-IR, ¹H NMR, and elemental analysis.

Logical Relationship:

G Ligand This compound Complex Pd(II)-3-(4-Nitrophenyl)pyridine Complex Ligand->Complex Metal Palladium(II) Chloride Metal->Complex

Caption: Synthesis of the Palladium(II) complex.

Protocol 3: Suzuki-Miyaura Coupling of 4-Bromoanisole and Phenylboronic Acid

This protocol details the use of the in situ generated or pre-synthesized palladium complex in a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Pd(II)-3-(4-Nitrophenyl)pyridine complex (or Pd(OAc)₂ and this compound for in situ generation)

  • 4-Bromoanisole

  • Phenylboronic acid

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Standard Schlenk tubes and inert atmosphere techniques

Procedure:

  • To a Schlenk tube, add the Pd(II)-3-(4-Nitrophenyl)pyridine complex (0.02 mmol). Alternatively, for in situ generation, add Pd(OAc)₂ (0.02 mmol, 4.5 mg) and this compound (0.04 mmol, 8.0 mg).

  • Add 4-bromoanisole (1.0 mmol, 187.0 mg), phenylboronic acid (1.2 mmol, 146.3 mg), and potassium carbonate (2.0 mmol, 276.4 mg).

  • Evacuate and backfill the Schlenk tube with argon three times.

  • Add 1,4-dioxane (4 mL) and water (1 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and add 10 mL of water.

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Characterize the product by ¹H NMR, ¹³C NMR, and comparison with literature data.

Data Presentation:

EntryCatalyst SystemBaseSolventTemp (°C)Yield (%)
1Pre-synthesized ComplexK₂CO₃Dioxane/H₂O10088
2In situ generatedK₂CO₃Dioxane/H₂O10085
3Pre-synthesized ComplexCs₂CO₃Toluene11092

Experimental Workflow:

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification setup1 Add Catalyst, Substrates, and Base setup2 Inert Atmosphere setup1->setup2 setup3 Add Solvents setup2->setup3 react1 Heat and Stir setup3->react1 react2 Monitor Progress react1->react2 workup1 Aqueous Work-up react2->workup1 workup2 Extraction and Drying workup1->workup2 workup3 Column Chromatography workup2->workup3

Caption: Workflow for Suzuki-Miyaura cross-coupling.

III. Catalyst Characterization

Thorough characterization of any newly developed catalyst is crucial for understanding its properties and performance.

Techniques for Characterization of Metal Complexes:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C): To confirm the coordination of the ligand to the metal center by observing shifts in the signals of the pyridine protons.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify characteristic vibrational frequencies of the coordinated ligand.

  • Elemental Analysis: To determine the empirical formula of the complex and confirm its purity.

  • X-ray Crystallography: To determine the precise three-dimensional structure of the complex in the solid state.

Conclusion

This compound presents a promising scaffold for the development of novel catalysts for a range of organic transformations. Its unique electronic properties, arising from the combination of a pyridine ring and a nitrophenyl group, offer opportunities for fine-tuning catalytic activity and selectivity. The protocols outlined in these application notes provide a solid foundation for researchers to explore the catalytic potential of this versatile molecule in both organocatalysis and transition metal catalysis. Further optimization of reaction conditions and exploration of a broader substrate scope will undoubtedly lead to the discovery of new and efficient catalytic systems based on this compound.

References

Application Notes & Protocols: Strategic Functionalization of the Pyridine Ring in 3-(4-Nitrophenyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The 3-(4-nitrophenyl)pyridine scaffold is a cornerstone in the development of novel therapeutics and advanced materials. Its unique electronic properties, stemming from the electron-deficient pyridine core coupled with a strongly deactivating nitrophenyl substituent, present both challenges and opportunities for chemical modification. This guide provides a comprehensive overview of advanced strategies for the regioselective functionalization of the pyridine ring in this specific molecule. We delve into the mechanistic underpinnings of C-H activation, nucleophilic substitution, and radical-mediated pathways, offering field-proven protocols and expert insights to navigate the complexities of its reactivity. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to unlock the synthetic potential of this valuable heterocyclic building block.

Introduction: The Strategic Value and Challenges of this compound

Pyridine derivatives are among the most prevalent heterocyclic motifs in FDA-approved pharmaceuticals, valued for their ability to engage in hydrogen bonding, act as ligands for metalloenzymes, and fine-tune pharmacokinetic properties.[1] The specific conjugate, this compound, combines the electron-deficient pyridine core with the potent electron-withdrawing nitro group. This electronic synergy makes the pyridine ring particularly resistant to classical electrophilic aromatic substitution (EAS).[2][3] Furthermore, the pyridine nitrogen's lone pair readily coordinates to Lewis acids and transition metals, which can complicate many catalytic processes.[4][5]

The primary challenge, therefore, lies in achieving regioselective C-H functionalization on an already deactivated ring. The positions ortho (C2, C6) and para (C4) to the pyridine nitrogen are the most electronically activated for nucleophilic and radical attack, while the C3 and C5 positions remain exceptionally inert. This guide will systematically explore the most effective methodologies to address these challenges, transforming them into synthetic opportunities.

Strategic Overview: Pathways to Functionalization

The functionalization strategy for this compound can be broadly categorized into three main approaches: direct C-H functionalization, nucleophilic aromatic substitution, and transformations involving the peripheral nitro group. The choice of strategy is dictated by the desired substitution pattern and the required functional group tolerance.

G cluster_start Starting Material cluster_ch Direct C-H Functionalization cluster_snar Nucleophilic Substitution cluster_nitro Peripheral Modification cluster_products Functionalized Derivatives start This compound minisci Minisci-Type Radical Alkylation/Acylation (C2/C4/C6 Selectivity) start->minisci tmc Transition-Metal Catalyzed C-H Activation (Position Varies) start->tmc chichibabin Chichibabin Amination (C2/C6 Selectivity) start->chichibabin vns Vicarious Nucleophilic Substitution (VNS) (C2/C4/C6 Selectivity) start->vns nitro_red Nitro Group Reduction to Amine start->nitro_red prod_ch C-H Functionalized Products minisci->prod_ch tmc->prod_ch prod_snar Aminated/Alkylated Products chichibabin->prod_snar vns->prod_snar prod_nitro 3-(4-Aminophenyl)pyridine (New Scaffold) nitro_red->prod_nitro

Caption: Strategic pathways for modifying this compound.

Radical-Mediated C-H Functionalization: The Minisci Reaction

The Minisci reaction is a powerful tool for the direct alkylation or acylation of electron-deficient heterocycles.[6] It circumvents the limitations of Friedel-Crafts chemistry by employing nucleophilic carbon-centered radicals that readily attack the protonated, and therefore more electrophilic, pyridine ring.[6][7]

Causality and Mechanistic Insight: The reaction is initiated by the generation of a radical, typically from a carboxylic acid via oxidative decarboxylation using a silver nitrate/ammonium persulfate system.[6] The pyridine nitrogen is protonated under the acidic conditions, which lowers the LUMO energy of the heterocycle and activates it for radical addition.[7] The resulting radical cation intermediate is then oxidized to the final product, restoring aromaticity.

G cluster_mech Minisci Reaction Mechanism Rad_Gen 1. Radical Generation R-COOH + Ag(II) -> R• + CO2 + H+ + Ag(I) Addition 3. Radical Addition to Protonated Pyridine Rad_Gen->Addition Protonation 2. Pyridine Protonation (Acidic Media) Protonation->Addition Oxidation 4. Oxidation & Rearomatization Addition->Oxidation Product Alkylated Pyridine Oxidation->Product

Caption: Simplified workflow of the Minisci reaction mechanism.

Regioselectivity: For 3-substituted pyridines, the Minisci reaction generally yields a mixture of C2, C4, and C6 isomers. The steric bulk of the incoming radical and the substituent at C3 can influence the product ratio. For many applications, this mixture may require chromatographic separation.[6][8] However, recent advances have introduced blocking groups to direct the reaction specifically to the C4 position.[8]

Protocol 1: General Procedure for Minisci Alkylation

This protocol describes the decarboxylative alkylation of this compound using pivalic acid as the radical precursor.

Materials:

  • This compound

  • Pivalic acid

  • Silver nitrate (AgNO₃)

  • Ammonium persulfate ((NH₄)₂S₂O₈)

  • Sulfuric acid (H₂SO₄), concentrated

  • Dichloromethane (DCM)

  • Deionized water

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 equiv).

  • Add deionized water and a stir bar.

  • Carefully add concentrated sulfuric acid (to protonate the pyridine). The mixture may warm.

  • Add pivalic acid (4.0 equiv) and silver nitrate (0.2 equiv).

  • In a separate beaker, dissolve ammonium persulfate (3.0 equiv) in a minimum amount of deionized water.

  • Heat the reaction flask to 80 °C.

  • Add the ammonium persulfate solution dropwise to the reaction mixture over 20 minutes. Vigorous gas evolution (CO₂) will be observed.

  • Maintain the reaction at 80 °C for 2-3 hours, monitoring by TLC or LC-MS.

  • Cool the reaction to room temperature and carefully quench by pouring it over ice.

  • Basify the aqueous solution to pH ~8-9 with saturated NaHCO₃ solution.

  • Extract the product with DCM (3 x volumes).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting residue (a mixture of isomers) by column chromatography on silica gel.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, exacerbated by the nitrophenyl group, makes it an excellent substrate for Nucleophilic Aromatic Substitution (SNAr), particularly at the C2, C4, and C6 positions.[9][10]

The Chichibabin Reaction

This classic reaction introduces an amino group, typically at the C2 position, using sodium amide (NaNH₂).[10][11]

Causality and Mechanistic Insight: The powerful nucleophile (amide anion) attacks the electron-deficient C2 position. This forms a resonance-stabilized anionic σ-complex (a Meisenheimer-like intermediate). Aromaticity is restored by the elimination of a hydride ion, which subsequently reacts with a proton source (often ammonia or water upon workup) to release hydrogen gas.[11]

Applicability: While effective, the reaction requires harsh conditions (strong base, high temperature) and the use of hazardous sodium amide. Its scope can be limited by functional group tolerance.

Vicarious Nucleophilic Substitution (VNS)

VNS is a more versatile and modern method for C-H functionalization of electrophilic arenes and heteroarenes.[12][13] It involves a nucleophile containing a leaving group on the nucleophilic carbon.

Causality and Mechanistic Insight: The reaction begins with the addition of a carbanion (stabilized by an electron-withdrawing group, e.g., SO₂Ph) to an electron-deficient ring, forming an anionic adduct. This is followed by a base-induced β-elimination of the leaving group (e.g., PhSO₂H), which restores aromaticity.[12] This process effectively substitutes a hydrogen atom with the alkyl group from the carbanion. The strong electron-withdrawing nitro group on the pyridine substrate makes it an ideal candidate for VNS.[13]

G cluster_vns Vicarious Nucleophilic Substitution (VNS) Workflow Carbanion 1. Generate Carbanion (e.g., from Chloromethyl Phenyl Sulfone + Base) Adduct 2. Nucleophilic Addition to Nitropyridine Ring Carbanion->Adduct Elimination 3. Base-Induced β-Elimination of LG Adduct->Elimination Product C-H Alkylated Product Elimination->Product

Caption: Key steps in the VNS C-H functionalization pathway.

Protocol 2: VNS Alkylation of this compound

This protocol details the introduction of a chloromethyl group using chloromethyl phenyl sulfone.

Materials:

  • This compound

  • Chloromethyl phenyl sulfone

  • Potassium tert-butoxide (t-BuOK)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ammonium chloride (NH₄Cl), saturated solution

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • To an oven-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv) and chloromethyl phenyl sulfone (1.2 equiv).

  • Add anhydrous DMF via syringe and cool the mixture to -40 °C in an acetonitrile/dry ice bath.

  • Slowly add a solution of potassium tert-butoxide (2.5 equiv) in anhydrous DMF, maintaining the internal temperature below -35 °C.

  • Stir the reaction mixture at -40 °C for 1 hour, monitoring by TLC.

  • Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Warm the mixture to room temperature and extract with EtOAc (3 x volumes).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to isolate the functionalized product(s).

Transition Metal-Catalyzed C-H Activation

Directing group-assisted, transition metal-catalyzed C-H activation has become a premier strategy for the regioselective functionalization of arenes and heterocycles.[14][15][16] For pyridines, the nitrogen atom itself can act as a directing group, typically favoring functionalization at the C2 position.[17] However, achieving selectivity at other positions often requires the installation of a removable directing group or the use of specialized ligand/catalyst systems.[15]

Causality and Selectivity: In a typical palladium-catalyzed cycle, the catalyst coordinates to the pyridine nitrogen. This brings the metal center into proximity with the C2-H bond, facilitating cyclometalation to form a palladacycle intermediate. This intermediate can then undergo oxidative addition with a coupling partner (e.g., an aryl halide), followed by reductive elimination to furnish the C2-arylated product.[4] Achieving C3 or C4 functionalization is more challenging and may involve transient directing groups or catalysts that favor distal C-H activation.[4][15]

StrategyTarget PositionCatalyst System (Typical)Coupling PartnerReference
Inherent Direction C2Pd(OAc)₂ / LigandAryl Halides, Alkenes[14][17]
Ligand-Promoted C3Pd(OAc)₂ / Amino Acid LigandAryl Halides[4]
Blocking Group C4Ru or Ir CatalystsBoron Reagents[8][15]

Table 1: Summary of Regioselective C-H Activation Strategies for Pyridines.

Functionalization via the Nitro Group

The nitro group is not merely a passive electronic influencer; it is a versatile functional handle. Its reduction to an amine completely alters the electronic character of the phenyl ring and provides a new site for diversification.

Selective Reduction: The reduction of an aromatic nitro group in the presence of a pyridine ring is a common and critical transformation.[18] Catalytic hydrogenation is highly effective, but care must be taken as some conditions can also reduce the pyridine ring. Chemical reductions offer excellent selectivity.

ReagentConditionsSelectivity NotesReference
H₂ / Pd/C MeOH or EtOAc, rt, 1-3 atmHighly efficient. May reduce pyridine under harsh conditions.[19]
Iron Powder / NH₄Cl EtOH/H₂O, refluxClassic, inexpensive, and highly selective for the nitro group.[19]
Tin(II) Chloride (SnCl₂) HCl, EtOH, rt or heatMild and selective. Stoichiometric tin waste.[19]
Sodium Hydrosulfite H₂O/THFUseful for sensitive substrates.[18]

Table 2: Common Reagents for Selective Nitro Group Reduction.

Protocol 3: Selective Reduction of the Nitro Group

This protocol uses iron powder in the presence of an electrolyte for a robust and selective reduction.

Materials:

  • This compound

  • Iron powder (<325 mesh)

  • Ammonium chloride (NH₄Cl)

  • Ethanol (EtOH)

  • Deionized water

  • Celite®

Procedure:

  • In a round-bottom flask, suspend this compound (1.0 equiv) in a 2:1 mixture of Ethanol:Water.

  • Add ammonium chloride (1.0 equiv) and iron powder (5.0 equiv).

  • Heat the mixture to reflux (approx. 80-90 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Cool the reaction to room temperature and filter the mixture through a pad of Celite® to remove the iron salts.

  • Rinse the flask and the Celite® pad thoroughly with ethanol.

  • Combine the filtrates and remove the ethanol under reduced pressure.

  • The remaining aqueous solution can be extracted with a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate to yield 3-(4-aminophenyl)pyridine. Further purification may not be necessary.

Conclusion and Future Outlook

The functionalization of this compound requires a nuanced understanding of its electronic and steric properties. While its deactivated nature poses a barrier to classical electrophilic substitutions, it unlocks a rich chemistry based on radical and nucleophilic pathways. Direct C-H functionalization via Minisci-type reactions offers a straightforward, albeit often unselective, route to alkylated derivatives. For greater precision, Vicarious Nucleophilic Substitution and transition-metal-catalyzed C-H activation provide powerful, regioselective alternatives. Finally, the strategic reduction of the peripheral nitro group serves as a gateway to a new class of scaffolds, enabling further diversification through amine chemistry. As catalytic systems become more sophisticated, the development of highly regioselective C3 and C5 functionalization methods will likely represent the next frontier in the synthetic chemistry of this important heterocyclic core.

References

Application Notes and Protocols for High-Throughput Screening Assays Involving 3-(4-Nitrophenyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Pyridine Scaffold

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[1][2] Its ability to participate in hydrogen bonding and other molecular interactions makes it a versatile framework for designing molecules that can potently and selectively interact with a wide range of biological targets.[3] When substituted with a 4-nitrophenyl group, as in 3-(4-Nitrophenyl)pyridine, the electronic properties and steric profile of the molecule are significantly altered, opening up new avenues for therapeutic intervention.[1][3] This document provides a comprehensive guide to employing this compound in high-throughput screening (HTS) campaigns, with a particular focus on its potential as a kinase inhibitor.

Derivatives of the N-phenylpyridin-2-amine scaffold, which shares structural similarities with this compound, have demonstrated significant potential as inhibitors of key kinases involved in cell cycle regulation and signal transduction, such as Aurora kinases and Cyclin-Dependent Kinases (CDKs).[1] Furthermore, this compound is a key intermediate in the synthesis of the PARP inhibitor Niraparib, underscoring the relevance of this chemical motif in targeting enzymes involved in cancer therapy.[4] This guide will provide detailed protocols for a hypothetical, yet scientifically grounded, HTS campaign to identify novel kinase inhibitors based on the this compound scaffold.

High-Throughput Screening for Kinase Inhibitors: A Strategic Overview

High-throughput screening is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries to identify "hits" that modulate the activity of a specific biological target.[5][6][7] Kinases are a major class of drug targets, and numerous HTS assays have been developed to identify their inhibitors.[7][8] The general workflow for an HTS campaign to identify kinase inhibitors is depicted below.

HTS_Workflow cluster_0 Primary Screen cluster_1 Hit Confirmation & Triage cluster_2 Secondary & Orthogonal Assays cluster_3 Mechanism of Action Primary_Screen High-Throughput Screening (Single Concentration) Hit_Identification Hit Identification (Pre-defined Threshold) Primary_Screen->Hit_Identification Hit_Confirmation Hit Confirmation (Fresh Compound) Hit_Identification->Hit_Confirmation Dose_Response Dose-Response & IC50 Determination Hit_Confirmation->Dose_Response Orthogonal_Assay Orthogonal Assay (Different Technology) Dose_Response->Orthogonal_Assay Selectivity_Profiling Kinase Selectivity Profiling Orthogonal_Assay->Selectivity_Profiling MOA_Studies Mechanism of Action Studies Selectivity_Profiling->MOA_Studies

Figure 1: A generalized workflow for a high-throughput screening campaign to identify and characterize novel kinase inhibitors.

Primary Screening Protocol: Luminescence-Based Kinase Assay

This protocol describes a primary high-throughput screen to identify inhibitors of a target kinase using a luminescence-based assay that quantifies the amount of ATP remaining in the reaction. A decrease in luminescence indicates ATP consumption by the kinase, and a high luminescence signal suggests inhibition of kinase activity.

Materials and Reagents
  • Recombinant kinase enzyme

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • This compound and other test compounds dissolved in 100% DMSO

  • Positive control inhibitor (e.g., Staurosporine)

  • Negative control (DMSO)

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque, 384-well microplates

  • A plate reader capable of measuring luminescence

Step-by-Step Protocol
  • Compound Plating:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Using an acoustic liquid handler or a pintool, transfer a small volume (e.g., 20 nL) of the compound stock solution into the wells of a 384-well assay plate. This will result in a final assay concentration of 10 µM, assuming a final assay volume of 20 µL.

    • Include wells with the positive control inhibitor and DMSO as a negative control on each plate.

  • Enzyme and Substrate Addition:

    • Prepare a solution of the recombinant kinase and its specific substrate in the kinase assay buffer.

    • Dispense 10 µL of the enzyme/substrate mixture into each well of the assay plate containing the pre-spotted compounds.

    • Incubate the plate at room temperature for 15 minutes to allow the compounds to interact with the enzyme.

  • Initiation of Kinase Reaction:

    • Prepare a solution of ATP in the kinase assay buffer.

    • Add 10 µL of the ATP solution to each well to initiate the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the plate at room temperature for a pre-determined time (e.g., 60 minutes). This incubation time should be optimized to ensure the reaction is in the linear range.

  • Signal Detection:

    • After the incubation, add 20 µL of the luminescence-based ATP detection reagent to each well.

    • Incubate the plate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

    • Measure the luminescence intensity of each well using a plate reader.

Data Analysis and Hit Identification

The raw data from the plate reader is normalized to the controls on each plate to calculate the percent inhibition.

  • Percent Inhibition (%) = 100 x (Signal_compound - Signal_negative_control) / (Signal_positive_control - Signal_negative_control)

A "hit" is defined as a compound that exhibits a percent inhibition greater than a pre-defined threshold, typically three standard deviations from the mean of the negative controls.

Hit Confirmation and Dose-Response Analysis

All initial "hits" from the primary screen must be confirmed to rule out false positives. This involves re-testing the same compound from a fresh stock solution. Confirmed hits are then subjected to dose-response analysis to determine their potency (IC50).

Protocol for IC50 Determination
  • Serial Dilution: Prepare a series of dilutions of the confirmed hit compound in DMSO (e.g., 10-point, 3-fold serial dilution).

  • Compound Plating: Plate the serial dilutions of the compound into a 384-well plate.

  • Assay Performance: Perform the kinase assay as described in the primary screening protocol.

  • Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[9]

Parameter Description
Top The maximum percent inhibition.
Bottom The minimum percent inhibition.
IC50 The concentration of the inhibitor that produces 50% of the maximal inhibition.
Hill Slope The steepness of the curve.

Table 1: Parameters derived from a four-parameter logistic fit of dose-response data.

Secondary and Orthogonal Assays

To further validate the confirmed hits and eliminate assay artifacts, it is crucial to test them in an orthogonal assay that uses a different detection technology. For example, if the primary screen was luminescence-based, a fluorescence-based or a direct substrate phosphorylation assay could be used as an orthogonal screen.

Kinase Selectivity Profiling

A key aspect of drug discovery is to ensure that the identified inhibitor is selective for the target kinase. Hits should be profiled against a panel of other kinases to determine their selectivity profile. This can be done in-house or through commercial services that offer large kinase panel screening.

Mechanism of Action Studies

For promising lead compounds, further studies are necessary to elucidate their mechanism of action. These studies may include:

  • Enzyme Kinetics: To determine if the inhibitor is competitive, non-competitive, or uncompetitive with respect to ATP or the substrate.

  • Biophysical Assays: Techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to confirm direct binding of the inhibitor to the target kinase and to determine the binding affinity (Kd).

  • Cell-Based Assays: To confirm that the inhibitor is active in a cellular context and to assess its effects on downstream signaling pathways.

MOA_Studies cluster_0 Biochemical Assays cluster_1 Cell-Based Assays Enzyme_Kinetics Enzyme Kinetics (Competitive, Non-competitive, etc.) Direct_Binding Direct Binding Assays (SPR, ITC) Enzyme_Kinetics->Direct_Binding Target_Engagement Target Engagement (e.g., CETSA) Direct_Binding->Target_Engagement Downstream_Signaling Downstream Signaling Pathway Analysis Target_Engagement->Downstream_Signaling Cellular_Potency Cellular Potency (e.g., Cell Viability) Downstream_Signaling->Cellular_Potency

Figure 2: A workflow for elucidating the mechanism of action of a novel kinase inhibitor.

Conclusion

This compound represents a valuable starting point for the discovery of novel kinase inhibitors. The protocols and strategies outlined in this document provide a robust framework for conducting a high-throughput screening campaign to identify and characterize potent and selective inhibitors based on this scaffold. By following a systematic approach of primary screening, hit confirmation, orthogonal validation, and mechanism of action studies, researchers can effectively advance promising hits into lead optimization and drug development programs.

References

Troubleshooting & Optimization

improving yield and purity in 3-(4-Nitrophenyl)pyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(4-Nitrophenyl)pyridine. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this critical intermediate in their work. This compound is a vital building block, notably in the synthesis of PARP inhibitors like Niraparib, a targeted cancer therapy.[1] Achieving high yield and purity is paramount for downstream applications, yet the synthesis can present several challenges.

This document provides in-depth, experience-driven answers to common issues encountered during the synthesis, focusing on the widely used Suzuki-Miyaura cross-coupling reaction. Our goal is to move beyond simple procedural steps and explain the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.

Core Synthesis Overview: The Suzuki-Miyaura Coupling

The most prevalent method for synthesizing this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between a 3-halopyridine (typically 3-bromopyridine) and 4-nitrophenylboronic acid.[2][3] This reaction is favored for its mild conditions and tolerance of a wide range of functional groups.[4][5]

The general reaction is as follows: 3-Bromopyridine + 4-Nitrophenylboronic Acid --(Pd Catalyst, Base, Solvent)--> this compound

The efficiency of this transformation hinges on the careful selection of the catalyst, base, and solvent, and the rigorous exclusion of oxygen.[6][7]

The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to troubleshooting. The cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination.[7][8][9]

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA_Complex Ar-Pd(II)-X L₂ Pd0->OA_Complex Oxidative Addition (+ Ar-X) TM_Complex Ar-Pd(II)-Ar' L₂ OA_Complex->TM_Complex Transmetalation (+ Ar'-B(OH)₂ / Base) TM_Complex:s->Pd0:w Catalyst Regeneration Product Ar-Ar' (Product) TM_Complex->Product Reductive Elimination Inert_Atmosphere_Workflow Workflow for Establishing Inert Atmosphere cluster_prep Preparation cluster_degas Degassing Cycle (Repeat 3-5x) cluster_addition Reagent Addition A 1. Assemble & Flame-Dry Glassware under vacuum. B 2. Add solid reagents (halopyridine, boronic acid, base). A->B C 3. Seal flask with a septum. B->C D 4. Evacuate flask under high vacuum. C->D E 5. Backfill with inert gas (Argon or Nitrogen). D->E Cycle F 6. Add degassed solvent(s) via cannula or syringe. E->F G 7. Add catalyst under a positive flow of inert gas. F->G H 8. Heat to reaction temperature. G->H

References

Technical Support Center: Optimization of Reaction Conditions for 3-(4-Nitrophenyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis and optimization of 3-(4-Nitrophenyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth technical assistance in a user-friendly question-and-answer format. Our goal is to empower you with the knowledge to not only execute the synthesis but also to troubleshoot and optimize the reaction conditions for improved yield, purity, and scalability.

Section 1: Synthesis Strategy and Reaction Mechanism

The synthesis of this compound, a key intermediate in medicinal chemistry and materials science, is most commonly and efficiently achieved through the Suzuki-Miyaura cross-coupling reaction.[1] This palladium-catalyzed reaction forms a carbon-carbon bond between a pyridine derivative and a nitrophenyl derivative.

Two primary approaches for the Suzuki-Miyaura synthesis are viable:

  • Route A: Coupling of 3-halopyridine (e.g., 3-bromopyridine) with 4-nitrophenylboronic acid.

  • Route B: Coupling of 3-pyridylboronic acid with a 1-halo-4-nitrobenzene (e.g., 1-bromo-4-nitrobenzene).

Both routes are effective, and the choice often depends on the commercial availability and cost of the starting materials.

Q1: What is the underlying mechanism of the Suzuki-Miyaura coupling reaction for this synthesis?

A1: The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (e.g., 3-bromopyridine) to form a Pd(II) complex.

  • Transmetalation: The organoboron reagent (e.g., 4-nitrophenylboronic acid), activated by a base, transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, this compound, regenerating the Pd(0) catalyst to continue the cycle.

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Pd(0)Ln->Ar-Pd(II)-X(Ln) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(Ln) Ar-Pd(II)-Ar'(Ln) Ar-Pd(II)-X(Ln)->Ar-Pd(II)-Ar'(Ln) Transmetalation (Ar'-B(OH)2, Base) Ar-Ar' This compound Ar-Pd(II)-Ar'(Ln)->Ar-Ar' Reductive Elimination Ar-Ar'->Pd(0)Ln

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Section 2: Troubleshooting and Optimization

This section addresses common issues encountered during the synthesis of this compound and provides strategies for optimizing the reaction conditions.

Q2: My reaction yield is low. What are the potential causes and how can I improve it?

A2: Low yields in Suzuki-Miyaura couplings can stem from several factors. A systematic approach to troubleshooting is recommended.

Potential Cause Explanation Troubleshooting & Optimization Strategies
Catalyst Deactivation The active Pd(0) species can be oxidized or poisoned, halting the catalytic cycle.Degas Solvents: Thoroughly degas all solvents and the reaction mixture to remove oxygen.[2]• Use Robust Ligands: Employ electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands to stabilize the catalyst.[3]
Inefficient Transmetalation The transfer of the boronic acid moiety to the palladium center is a critical and sometimes slow step.Base Selection: Use a suitable base to activate the boronic acid. Common choices include K₂CO₃, K₃PO₄, and Cs₂CO₃.[1] For challenging couplings, a stronger base may be necessary. • Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, DMF) and water is often optimal to dissolve both the organic and inorganic reagents.[4]
Protodeboronation The boronic acid can be cleaved by acidic protons, especially at elevated temperatures, leading to the formation of nitrobenzene as a byproduct.Use a Milder Base: If protodeboronation is suspected, switching to a milder base like KF might be beneficial. • Control Temperature: Avoid excessively high reaction temperatures.
"Pyridyl Problem" Although more pronounced with 2-substituted pyridines, the nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, potentially inhibiting the reaction.Ligand Choice: Specific ligands have been developed to mitigate this issue. Experiment with different phosphine ligands or consider copper(I) co-catalysis, which has shown to be effective in some pyridine couplings.
Q3: I am observing significant side products. What are they and how can I minimize their formation?

A3: The most common side products in this reaction are homocoupled products and dehalogenated starting material.

  • Homocoupling: This results from the coupling of two molecules of the boronic acid (forming 4,4'-dinitrobiphenyl) or two molecules of the aryl halide (forming 3,3'-bipyridine). It is often promoted by the presence of oxygen.

    • Solution: Rigorous degassing of the reaction mixture is crucial.

  • Dehalogenation: The aryl halide (e.g., 3-bromopyridine) can be reduced to the corresponding arene (pyridine). This can occur via a side reaction involving the palladium catalyst.

    • Solution: Optimizing the reaction time and temperature can help minimize this side reaction. Ensure the use of a high-purity palladium catalyst.

Q4: How does the nitro group on the phenylboronic acid affect the reaction?

A4: The electron-withdrawing nitro group can make the 4-nitrophenylboronic acid more susceptible to protodeboronation.[4] However, it also makes the corresponding aryl halide (1-bromo-4-nitrobenzene) more reactive towards oxidative addition. When using nitroarenes as electrophiles, specific bulky biarylphosphine ligands like BrettPhos have been shown to be effective.[3]

Section 3: Experimental Protocols

The following is a detailed, step-by-step methodology for the Suzuki-Miyaura synthesis of this compound.

Recommended Protocol: Suzuki-Miyaura Coupling of 3-Bromopyridine and 4-Nitrophenylboronic Acid

Materials:

  • 3-Bromopyridine

  • 4-Nitrophenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Deionized water

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromopyridine (1.0 eq), 4-nitrophenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Catalyst and Ligand Addition: Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

  • Solvent Addition and Degassing: Add a 4:1 mixture of 1,4-dioxane and water. Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 85-95 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.[1]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Caption: Experimental workflow for the synthesis of this compound.

Section 4: Purification and Characterization

Proper purification and characterization are essential to ensure the quality of the final product.

Q5: What is the best method to purify this compound?

A5:

  • Column Chromatography: This is the most effective method for removing unreacted starting materials, catalyst residues, and side products. A silica gel stationary phase with a mobile phase gradient of ethyl acetate in hexanes is typically effective. The polarity of the eluent can be adjusted based on TLC analysis.

  • Recrystallization: If the product obtained after column chromatography still contains minor impurities, recrystallization can be employed. Suitable solvent systems include ethanol, ethyl acetate/hexanes, or toluene. The choice of solvent depends on the solubility of the product and impurities.

Q6: How can I confirm the identity and purity of my product?

A6:

  • Thin-Layer Chromatography (TLC): A quick and easy method to monitor the reaction progress and assess the purity of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of this compound. The expected chemical shifts and coupling constants provide definitive structural information.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.

  • Melting Point: A sharp melting point range is indicative of a pure compound.

¹H and ¹³C NMR Data for this compound:

  • ¹H NMR (predicted): Expect signals in the aromatic region (7.0-9.0 ppm). The pyridine protons will likely appear as a set of multiplets, while the protons on the nitrophenyl ring will appear as two doublets (an AA'BB' system).

  • ¹³C NMR (predicted): Expect signals for all 11 carbon atoms in the aromatic region (120-160 ppm).

Researchers should acquire their own NMR data and compare it with predicted values and data from analogous structures to confirm the identity of their synthesized compound.

References

Technical Support Center: Purification of Crude 3-(4-Nitrophenyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-(4-Nitrophenyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting for common purification challenges. The information herein is structured to offer not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions during your experiments.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the purification of this compound, providing quick and accessible answers to foundational queries.

Q1: What are the most common impurities in a crude this compound product synthesized via Suzuki-Miyaura coupling?

A1: Crude products from Suzuki-Miyaura couplings often contain a variety of impurities. Understanding these is the first step to a successful purification strategy. Common impurities include:

  • Unreacted starting materials: Such as the corresponding bromopyridine and nitrophenylboronic acid.

  • Homocoupling products: Resulting from the coupling of two boronic acid molecules or two aryl halide molecules.[1][2]

  • Protodeborylation products: Where the boronic acid is replaced by a hydrogen atom, which can be prevalent with heteroaryl boronic acids.[1]

  • Catalyst residues: Palladium and ligand-related byproducts.[3][4]

  • Inorganic salts: From the base used in the reaction (e.g., potassium carbonate, sodium carbonate).

Q2: What is the general solubility profile of this compound?

A2: this compound is a polar molecule. Due to the presence of the nitrogen atom in the pyridine ring, it exhibits moderate polarity.[5] It is generally soluble in polar organic solvents like dichloromethane (DCM), chloroform, ethyl acetate, and acetone. It has lower solubility in nonpolar solvents such as hexanes and is sparingly soluble in water. This solubility profile is a key factor in selecting appropriate solvents for recrystallization and chromatography.

Q3: Can I use an acid-base extraction to purify my crude product?

A3: Yes, an acid-base extraction can be a highly effective initial purification step. The pyridine nitrogen is basic and can be protonated by an acid (e.g., dilute HCl) to form a water-soluble pyridinium salt.[6][7][8][9] This allows for the separation of the desired product from non-basic organic impurities. The product can then be recovered by basifying the aqueous layer and extracting it back into an organic solvent.[8]

Q4: Which purification technique is generally most effective for achieving high purity?

A4: For achieving high purity (>99%), a multi-step approach is often best. A typical workflow would be:

  • Aqueous workup/Acid-base extraction: To remove inorganic salts and some organic impurities.

  • Column chromatography: To separate the product from closely related impurities like isomers or homocoupling products.

  • Recrystallization: As a final polishing step to obtain a highly crystalline and pure solid.

The choice of the primary technique depends on the nature and quantity of the impurities. For grossly impure mixtures, column chromatography is often the most powerful tool. For removing minor, structurally similar impurities, recrystallization can be very effective.

II. Troubleshooting Guide

This section is designed to help you diagnose and solve specific problems you may encounter during the purification process.

Issue 1: Low Yield After Recrystallization

Q: I'm losing a significant amount of my product during recrystallization. What's going wrong?

A: High loss of product during recrystallization is a common issue and can usually be attributed to a few key factors.[10][11]

  • Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound poorly at low temperatures but very well at high temperatures.[10][12][13] If the compound is too soluble at room temperature, you will lose a significant amount in the mother liquor.

  • Using Too Much Solvent: Using an excessive volume of solvent will keep more of your product dissolved even after cooling, leading to low recovery.[11] The goal is to create a saturated solution at the solvent's boiling point.

  • Cooling Too Quickly: Rapid cooling can lead to the formation of small, impure crystals or an oil. Slow cooling allows for the formation of larger, purer crystals.[11]

  • Premature Crystallization: If the solution cools too much during filtration to remove insoluble impurities, the product can crystallize on the filter paper.

Troubleshooting Steps:

Problem Potential Cause Solution
Low RecoverySolvent is too good at dissolving the product at low temperatures.Test different solvents or solvent mixtures. A good starting point for this compound is an ethanol/water or acetone/hexane mixture.
Low RecoveryToo much solvent was used.Use the minimum amount of hot solvent required to fully dissolve the crude product. Add the solvent in small portions.
Oily ProductThe product's melting point is lower than the boiling point of the solvent, or the solution is supersaturated.Try a lower boiling point solvent. If supersaturated, scratch the inside of the flask with a glass rod or add a seed crystal to induce crystallization.[10]
Crystals Crash OutSolution cooled too quickly.Allow the flask to cool slowly to room temperature before placing it in an ice bath.[10][11]
Issue 2: Persistent Yellow Impurity

Q: My final product is always a yellow solid, but the literature reports it as colorless or pale yellow. How can I remove this color?

A: A persistent yellow color often indicates the presence of nitro-aromatic impurities or degradation products.

  • Activated Carbon (Charcoal) Treatment: Activated carbon is very effective at adsorbing colored impurities.

    Experimental Protocol: Decolorization with Activated Carbon

    • Dissolve the crude this compound in the minimum amount of a suitable hot solvent (e.g., ethanol).

    • Add a small amount of activated carbon (typically 1-2% of the solute's weight) to the hot solution. Caution: Add the carbon carefully to the hot solution to avoid bumping.

    • Swirl the mixture and gently heat for a few minutes.

    • Perform a hot filtration through a fluted filter paper to remove the carbon.

    • Allow the filtrate to cool slowly to induce crystallization.

  • Oxidative Impurities: Some impurities may be susceptible to oxidation. Ensuring the purification process is carried out under an inert atmosphere (like nitrogen or argon) can sometimes help, especially during heating steps.

Issue 3: Co-elution of Impurities during Column Chromatography

Q: I'm having trouble separating my product from an impurity with a very similar Rf value on TLC. What can I do?

A: Co-elution is a common challenge in column chromatography, especially with isomers or structurally similar byproducts.[14]

  • Optimize the Mobile Phase:

    • Solvent System: Experiment with different solvent systems. If you are using a standard hexane/ethyl acetate system, try switching to a dichloromethane/methanol or a toluene/acetone system.[14] Different solvents can alter the selectivity of the separation.

    • Solvent Polarity: Fine-tune the polarity of your eluent. A shallower gradient or even isocratic elution with a solvent system that gives a low Rf value (around 0.2-0.3) can improve separation.[14]

  • Change the Stationary Phase:

    • If you are using silica gel, consider switching to alumina (neutral or basic), which can offer different selectivity for polar compounds.

    • For highly polar compounds, reverse-phase chromatography (C18 silica) with a polar mobile phase (e.g., water/acetonitrile or water/methanol) might be effective.

  • Add a Modifier to the Mobile Phase:

    • For basic compounds like pyridines, adding a small amount of a competing base like triethylamine (e.g., 0.1-1%) to the mobile phase can improve peak shape and resolution by deactivating the acidic silanol groups on the silica surface.[15]

Workflow for Optimizing Chromatographic Separation

start Impurity Co-elution solvent_system Change Solvent System (e.g., DCM/MeOH) start->solvent_system polarity Adjust Eluent Polarity (Lower Rf) solvent_system->polarity If separation improves stationary_phase Change Stationary Phase (e.g., Alumina) solvent_system->stationary_phase If no improvement polarity->stationary_phase If still co-eluting success Successful Separation polarity->success modifier Add Mobile Phase Modifier (e.g., Triethylamine) stationary_phase->modifier fail Still Co-eluting stationary_phase->fail If no improvement modifier->success modifier->fail If still co-eluting crude Crude Product extraction Acid-Base Extraction crude->extraction Initial Cleanup chromatography Column Chromatography extraction->chromatography Remove Side-Products recrystallization Recrystallization chromatography->recrystallization Final Polishing pure Pure Product (>99%) recrystallization->pure

References

Technical Support Center: A Guide to Preventing Degradation of 3-(4-Nitrophenyl)pyridine During Storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of 3-(4-Nitrophenyl)pyridine during storage. As a critical intermediate in various synthetic pathways, including the production of targeted cancer therapies like Niraparib, maintaining its purity is paramount for reproducible and successful experimental outcomes[1]. This document provides in-depth technical guidance on storage conditions, potential degradation pathways, and troubleshooting strategies.

Section 1: Understanding the Stability of this compound

This compound is a heterocyclic aromatic compound containing both a pyridine ring and a nitro-substituted phenyl group. The interplay of these functionalities dictates its chemical reactivity and stability. While specific degradation data for this compound is not extensively published, its susceptibility to degradation can be inferred from the known chemistry of its constituent parts. The primary environmental factors that can influence its stability are temperature, light, humidity, and atmospheric oxygen.

Section 2: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the storage and handling of this compound.

Q1: What are the ideal storage conditions for this compound?

A1: For optimal stability, this compound should be stored in a cool, dry, and dark place. A controlled room temperature environment is generally recommended. The container should be tightly sealed to prevent moisture ingress and exposure to atmospheric oxygen. Some suppliers recommend cold-chain transportation and storage in a dry, sealed environment at room temperature[2].

Q2: Is this compound sensitive to light?

A2: Yes, compounds containing nitroaromatic and pyridine moieties can be susceptible to photodegradation[3][4]. It is crucial to store the compound in an amber or opaque container to protect it from light. Exposure to UV light can potentially lead to the reduction of the nitro group or other photochemical reactions[3][4].

Q3: What types of containers are suitable for storing this compound?

A3: Use well-sealed, airtight containers made of inert materials such as amber glass or a suitable plastic that does not leach impurities. Ensure the container cap provides a tight seal to minimize exposure to air and moisture.

Q4: Should I store this compound under an inert atmosphere?

A4: For long-term storage or for high-purity applications, storing under an inert atmosphere such as argon or nitrogen is a recommended best practice. This will minimize the risk of oxidative degradation.

Q5: What are the signs of degradation?

A5: Visual signs of degradation can include a change in color (e.g., darkening), caking of the powder, or the appearance of an unusual odor. However, significant degradation can occur without any visible changes. Therefore, analytical verification of purity is recommended for older samples or if degradation is suspected.

Section 3: Troubleshooting Guide: Identifying and Mitigating Degradation

This section provides a structured approach to troubleshoot potential degradation issues.

Issue 1: Unexpected Impurities in a Freshly Opened Container
  • Possible Cause: The compound may have degraded during shipping or initial storage.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Confirm that the compound was stored according to the recommended guidelines (cool, dry, dark).

    • Analytical Confirmation: Analyze the compound using a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC), to confirm its purity.

    • Contact Supplier: If significant impurities are detected in a new, unopened container, contact the supplier with the analytical data.

Issue 2: Inconsistent Experimental Results Over Time
  • Possible Cause: The compound may be degrading in the laboratory environment after the container has been opened.

  • Troubleshooting Steps:

    • Review Handling Procedures: Ensure that the container is being properly sealed after each use and that exposure to light and air is minimized.

    • Perform a Forced Degradation Study (See Section 4): A forced degradation study can help identify the likely degradation products and the conditions that accelerate degradation.

    • Implement Enhanced Storage: If the compound is found to be sensitive to ambient conditions, consider storing it in a desiccator and/or under an inert atmosphere.

Issue 3: Appearance of New Peaks in Chromatographic Analysis
  • Possible Cause: Formation of degradation products.

  • Troubleshooting Steps:

    • Characterize Unknown Peaks: Use techniques like LC-MS/MS or GC-MS to identify the mass of the unknown impurities[5][6]. This information can provide clues about the degradation pathway.

    • Correlate with Stress Conditions: Compare the impurity profile of the degraded sample with those from a forced degradation study to identify the likely cause (e.g., hydrolysis, oxidation).

    • Adjust Storage and Handling: Based on the identified degradation pathway, modify storage and handling procedures to mitigate the specific stress factor.

Section 4: Experimental Protocols

This section provides detailed protocols for a forced degradation study and a stability-indicating HPLC method.

Protocol for a Forced Degradation Study

A forced degradation study is essential for understanding the intrinsic stability of this compound and for developing a stability-indicating analytical method[7][8][9].

Objective: To identify potential degradation products and pathways under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol or acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • Photostability chamber

  • Oven

Procedure:

  • Acid Hydrolysis: Dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) and add 0.1 M HCl. Heat the solution at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

  • Base Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M NaOH. Heat the solution under the same conditions as the acid hydrolysis.

  • Oxidative Degradation: Dissolve the compound in a suitable solvent and add 3% H₂O₂. Keep the solution at room temperature for a defined period, protected from light.

  • Thermal Degradation: Place the solid compound in an oven at an elevated temperature (e.g., 80 °C) for a defined period.

  • Photodegradation: Expose the solid compound and a solution of the compound to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter)[10][11]. A dark control sample should be stored under the same conditions but protected from light.

Sample Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method (see Protocol 4.2).

Protocol for a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

ParameterRecommended Condition
Column C18 reverse-phase, e.g., 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A gradient of acetonitrile and water (or a suitable buffer like phosphate or acetate)
Detection UV-Vis detector at a wavelength where the parent compound and potential degradants absorb
Flow Rate 1.0 mL/min
Injection Volume 10-20 µL
Column Temperature Ambient or controlled (e.g., 30 °C)

Method Development Strategy:

  • Initial Scouting Gradient: Start with a broad gradient (e.g., 5% to 95% acetonitrile over 20 minutes) to elute all components.

  • Analysis of Stressed Samples: Inject the samples from the forced degradation study to observe the retention times of the degradation products relative to the parent compound.

  • Method Optimization: Adjust the gradient slope, mobile phase composition (including pH), and flow rate to achieve adequate resolution between the parent peak and all impurity peaks. The goal is to develop a method that is specific for the parent compound and can quantify the impurities[12][13][14].

Section 5: Potential Degradation Pathways

Based on the chemical structure of this compound, the following degradation pathways are plausible under forced degradation conditions.

Hydrolysis: The molecule is generally expected to be stable to hydrolysis due to the absence of readily hydrolyzable functional groups like esters or amides. However, under harsh acidic or basic conditions, reactions involving the pyridine or nitro group are remotely possible but unlikely under typical storage conditions.

Oxidation: The pyridine ring can be susceptible to N-oxidation. The nitro group is already in a high oxidation state and is unlikely to be further oxidized.

Photodegradation: Aromatic nitro compounds can undergo photoreduction to nitroso, hydroxylamino, and amino derivatives. The pyridine ring can also participate in photochemical reactions.

Thermal Degradation: High temperatures can lead to decomposition. The thermal decomposition of pyridine has been studied and can lead to ring opening and the formation of various smaller molecules at very high temperatures[15].

Visualization of Potential Degradation

G cluster_storage Storage Conditions cluster_degradation Potential Degradation Pathways cluster_analysis Analytical Troubleshooting Cool Cool HPLC Stability-Indicating HPLC Dry Dry Dark Dark Inert Inert Atmosphere Hydrolysis Hydrolysis Hydrolysis->HPLC Oxidation Oxidation Oxidation->HPLC Photodegradation Photodegradation Photodegradation->HPLC Thermal Thermal Degradation Thermal->HPLC LCMS LC-MS/MS Identification HPLC->LCMS caption Workflow for ensuring stability and troubleshooting degradation.

Caption: Workflow for ensuring stability and troubleshooting degradation.

Section 6: Conclusion

Maintaining the chemical integrity of this compound is essential for its successful application in research and development. By adhering to the recommended storage conditions and employing the troubleshooting strategies outlined in this guide, researchers can minimize the risk of degradation and ensure the quality and reliability of their experimental results. When in doubt, analytical verification of purity is the most reliable approach to confirm the stability of the compound.

References

Technical Support Center: Catalyst Deactivation and Regeneration in Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyridine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges of catalyst deactivation and regeneration. As specialists in the field, we understand that maintaining catalyst performance is paramount to achieving consistent yields, high selectivity, and operational efficiency. This document provides in-depth troubleshooting guides, validated experimental protocols, and answers to frequently asked questions, grounded in established scientific principles and practical field experience.

Section 1: Troubleshooting Guide

Catalyst deactivation rarely manifests as a single, clear-cut issue. It is often a cascade of symptoms that, when properly interpreted, can lead to a precise diagnosis and effective solution. This guide is structured around the primary symptoms you are likely to observe during your experiments.

Issue 1: Sudden and Rapid Decline in Catalyst Activity

Symptom: A sharp, unexpected drop in the conversion of reactants (e.g., aldehydes, ammonia) and a significant loss of pyridine yield within a short operational timeframe (hours to a few days).

Probable Cause: Catalyst Poisoning Poisoning is the strong chemisorption of impurities from the feedstock onto the catalyst's active sites, rendering them inaccessible for the reaction. Unlike coking, which is often a gradual process, poisoning can be swift and catastrophic to catalyst performance.

Diagnostic & Troubleshooting Workflow:

G start Symptom: Rapid Activity Loss check_feed Step 1: Analyze Feedstock - GC-MS for organic impurities - ICP-MS/XRF for elemental poisons (e.g., Sulfur, Chlorine, Alkali Metals) start->check_feed poison_detected Poison Detected? check_feed->poison_detected implement_purification Step 2: Implement Feed Purification - Use guard beds (e.g., activated carbon, scavengers) - Distill aldehydes/ketones poison_detected->implement_purification Yes no_poison No Obvious Poison - Investigate severe coking or thermal runaway poison_detected->no_poison No regenerate Step 3: Attempt Regeneration - Mild thermal treatment may desorb some poisons - Note: Strong chemisorption may be irreversible implement_purification->regenerate replace_catalyst Step 4: Replace Catalyst - If regeneration fails, replacement is necessary regenerate->replace_catalyst

Expert Insights (The "Why"):

  • Why analyze the feed first? This is the most direct way to confirm poisoning. Impurities like sulfur compounds from certain feed sources or chlorine can irreversibly bind to active sites on both acidic supports (like alumina or zeolites) and metal promoters.[1][2] Alkali metals are known to neutralize the strong acid sites on alumina, which are crucial for the condensation reactions in pyridine synthesis.[3]

  • Why is regeneration sometimes ineffective? The bonds formed between poisons and active sites are often much stronger than those of reactants or coke precursors. This means that the conditions required to break these bonds (e.g., very high temperatures) may also cause irreversible thermal damage (sintering) to the catalyst itself.[4]

Issue 2: Gradual and Steady Decline in Pyridine Yield

Symptom: Over an extended operational period (days to weeks), the catalyst's activity slowly decreases, requiring higher temperatures to maintain conversion, and pyridine yield consistently trends downward.

Probable Cause: Coking / Fouling Coking is the most common deactivation mechanism in hydrocarbon and related synthesis processes, including pyridine production.[5] It involves the deposition of carbonaceous materials (coke) on the catalyst surface and within its pore structure.[2][6] This physically blocks access to active sites and can constrict or block pores entirely.[5][7]

Diagnostic & Troubleshooting Workflow:

  • Confirm Coking with TPO: The definitive method to diagnose coking is to perform a Temperature Programmed Oxidation (TPO) analysis on a spent catalyst sample.[2] This will not only confirm the presence of coke but also quantify its amount and indicate its nature (e.g., "soft" vs. "hard" coke) by the temperature at which it combusts.[7][8] (See Section 3: Protocol 1 for the detailed TPO methodology).

  • Optimize Reaction Conditions: Before implementing a full regeneration schedule, evaluate if process conditions can be modified to reduce the rate of coke formation.

    • Lower Temperature: High temperatures can accelerate coke-forming side reactions.[2]

    • Adjust Feed Ratios: Modifying the ammonia-to-aldehyde ratio can sometimes suppress polymerization pathways that lead to coke.[9]

    • Introduce Steam: Co-feeding a small amount of water can sometimes inhibit coke formation, although it may also compete for active sites.[9]

  • Implement a Regeneration Cycle: If coking is confirmed and significant, a regeneration procedure is necessary to restore catalyst activity. The most common method is a controlled burn-off of the coke. (See Section 3: Protocol 2 for a standard regeneration cycle).

Data Presentation: Interpreting TPO Results

TPO Peak Temperature RangeProbable Coke TypeAssociated DeactivationRegeneration Strategy
300-450°C"Soft" Coke (less condensed)Blocks Brønsted acid sites, affecting selectivity.[8]Lower temperature regeneration is often sufficient.
>500°C"Hard" Coke (graphitic)Blocks metal sites and pores, affecting overall activity.[8]Requires higher regeneration temperatures; risk of sintering.[10]
Issue 3: Increase in Reactor Pressure Drop

Symptom: The pressure difference across the fixed-bed reactor steadily increases over time, potentially leading to flow issues and process shutdown.

Probable Cause: Severe Coking and/or Catalyst Attrition This symptom is a physical manifestation of catalyst bed blockage.

  • Excessive Coking: Coke can fill the void spaces between catalyst particles, restricting the gas flow path.[2]

  • Catalyst Attrition: The physical breakdown of catalyst pellets or extrudates into smaller particles ("fines") can also lead to a denser, less permeable bed. This can be caused by high gas velocities or thermal stress from frequent, aggressive regeneration cycles.

Diagnostic & Troubleshooting Workflow:

G start Symptom: Increased Pressure Drop check_temp Step 1: Check Reactor Temperature Profile (Are there hot spots?) start->check_temp channeling Channeling Detected? check_temp->channeling perform_regen Step 2: Perform Regeneration (See Protocol 2) This will remove coke blockages. channeling->perform_regen Yes (Indicates Blockage) no_channeling Bed Appears Uniform channeling->no_channeling No inspect_catalyst Step 3: Inspect Catalyst (During shutdown) Look for fines/broken particles. perform_regen->inspect_catalyst no_channeling->perform_regen attrition Attrition Confirmed? inspect_catalyst->attrition screen_catalyst Step 4: Screen Catalyst Remove fines and reload. Consider using a more robust catalyst. attrition->screen_catalyst Yes no_attrition No Attrition - Coking is the primary cause. attrition->no_attrition No

Expert Insights (The "Why"):

  • Why check for channeling? Uneven temperature profiles, or "hot spots," suggest that the gas is not flowing uniformly through the bed. It's finding paths of least resistance around severely coked or plugged areas.[2] This is a strong indicator that pore and void space blockage is the root cause.

  • Why is attrition a concern? While regeneration restores activity by removing coke, the thermal stress of heating and cooling can fracture the catalyst support. Over many cycles, this can lead to the accumulation of fines, creating a new, purely physical problem that regeneration cannot solve. This highlights the need for controlled, gentle regeneration protocols.[4]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the main mechanisms of catalyst deactivation in pyridine synthesis? There are three primary mechanisms:

  • Coking/Fouling: The deposition of carbonaceous materials from reactant/product polymerization onto active sites and within pores. This is the most common cause of gradual deactivation in zeolite-based systems.[5][6]

  • Poisoning: The strong chemisorption of impurities (e.g., sulfur, chlorine) from the feedstock onto active sites, causing a rapid loss of activity.[1][2]

  • Sintering/Thermal Degradation: Irreversible structural changes to the catalyst caused by excessive temperatures. This can involve the loss of crystalline structure in zeolites or the agglomeration of active metal particles, reducing the active surface area.[1][4] This often occurs during poorly controlled, overly aggressive regeneration cycles.[4]

Q2: How do I choose the right regeneration strategy? The strategy depends on the cause of deactivation. For deactivation by coking , the standard method is thermal regeneration , which involves a controlled burn-off of the carbon deposits with a dilute oxygen stream.[2][11] For poisoning , regeneration can be difficult. If the poison is weakly adsorbed, a thermal treatment might suffice. However, for strongly bound poisons, the catalyst may need to be replaced. Sintering is generally irreversible, and a sintered catalyst cannot be regenerated.[4]

Q3: What is Temperature Programmed Oxidation (TPO) and how does it help? TPO is a powerful characterization technique used to analyze materials that have been coked or fouled.[12][13] The process involves heating a catalyst sample under a controlled flow of an oxidizing gas (like dilute O₂) while monitoring the gases produced (CO and CO₂) with a detector, such as a mass spectrometer.[14] The temperature at which CO₂ evolves indicates the type of coke present, and the total amount of CO₂ produced allows for a precise quantification of the carbon on the catalyst.[7] It is the primary tool for diagnosing and studying coking.[2][15]

Q4: Can a deactivated catalyst be fully restored to its initial activity? Ideally, yes, but in practice, it is often difficult. Regeneration can effectively remove coke and restore activity for several cycles.[6] However, each regeneration cycle, especially high-temperature ones, can cause minor, cumulative, and irreversible structural damage (sintering), leading to a slight loss of peak performance after each cycle.[9][16] Eventually, the catalyst will need to be replaced.

Q5: How can I minimize catalyst deactivation from the start? Proactive measures are key:

  • High-Purity Feedstock: Ensure your reactants (aldehydes, ammonia) are free from known poisons like sulfur and chlorine compounds.[2]

  • Optimized Operating Conditions: Run the reaction at the lowest possible temperature that still provides a good reaction rate to minimize coke formation.[2]

  • Catalyst Selection: Choose catalysts known for their stability. For example, zeolites with hierarchical pore structures can offer better resistance to coking by facilitating faster diffusion of bulky molecules.[5]

  • Proper Reactor Design: Ensure good flow distribution to avoid hot spots that can accelerate both coking and sintering.

Section 3: Key Experimental Protocols
Protocol 1: Temperature Programmed Oxidation (TPO) for Coke Analysis

This protocol describes a standard method for quantifying coke on a spent catalyst sample.

Objective: To determine the amount and nature of carbonaceous deposits on a deactivated catalyst.

Apparatus: A flow apparatus with a quartz microreactor, a furnace with a programmable temperature controller, mass flow controllers, and a detector (Mass Spectrometer or Thermal Conductivity Detector).[12][14]

Methodology:

  • Sample Preparation: Place a known mass (e.g., 50-100 mg) of the spent catalyst into the quartz reactor, supported by quartz wool.

  • Inert Purge: Heat the sample to a low temperature (e.g., 120°C) under a flow of an inert gas (e.g., Helium or Nitrogen at 50 mL/min) for 30-60 minutes. This step removes any physisorbed water and volatile organics.

  • Establish Baseline: Cool the sample to a starting temperature (e.g., 50°C) and switch the gas flow to the analysis mixture (e.g., 5% O₂ in He at 50 mL/min). Allow the detector signal to stabilize to establish a baseline.

  • Temperature Ramp: Begin heating the sample at a linear rate, typically 10°C/min, up to a final temperature of 800-900°C.[13]

  • Data Acquisition: Continuously record the detector signal for m/z = 44 (CO₂) and m/z = 28 (CO) if using a mass spectrometer, or the overall TCD signal, as a function of temperature.[14]

  • Analysis: The resulting plot of CO₂/CO evolution versus temperature is the TPO profile. Integrate the area under the peak(s) and calibrate against a known standard (e.g., CO₂ pulses) to quantify the total moles of carbon removed from the catalyst.[7]

Protocol 2: Standard Catalyst Regeneration Cycle (Thermal Oxidation)

This protocol outlines a general procedure for removing coke from a catalyst bed via controlled combustion.

Objective: To restore the activity of a coked catalyst by burning off carbon deposits without causing thermal damage.

Methodology:

  • Hydrocarbon Purge: Stop the reactant feed and purge the reactor with an inert gas (e.g., Nitrogen) at the reaction temperature for 1-2 hours to remove all residual hydrocarbons from the system.

  • Cooling (Optional but Recommended): Cool the reactor to a lower temperature (e.g., 300-350°C) under the inert gas flow. Starting the burn-off at a lower temperature provides better control.

  • Controlled Oxygen Introduction: Slowly introduce a controlled stream of diluted air or an oxygen/nitrogen mixture (typically starting at 0.5-1% O₂) into the inert gas flow. CAUTION: This step is highly exothermic. Monitor the reactor temperature profile closely. The temperature rise at any point in the bed should not exceed 50-100°C above the setpoint to avoid thermal runaway and catalyst sintering.[4]

  • Coke Burn-off Ramp: Once the initial exotherm subsides, slowly ramp the furnace temperature (e.g., 2-5°C/min) to a target regeneration temperature, typically between 500-600°C.[5][17] The exact temperature depends on the nature of the coke (determined by TPO) and the thermal stability of the catalyst.

  • Hold and Soak: Hold the catalyst at the target temperature. The concentration of O₂ can be gradually increased (e.g., up to 5-10%) as the rate of combustion decreases. The end of the regeneration is indicated when the concentration of CO₂ in the effluent gas drops to near zero and no further exotherms are observed.

  • Final Purge and Cool-down: Switch the gas flow back to pure inert gas and cool the reactor down to the desired reaction temperature for the next cycle. For some catalysts, particularly those with metal promoters, a reduction step with hydrogen may be required after the oxidative regeneration to restore the active metal sites.[17]

References

Technical Support Center: Minimizing Chlorinated Impurities in Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyridine Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with chlorinated impurities in their synthesis protocols. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights that are both technically accurate and practically applicable. This center is structured to help you diagnose, troubleshoot, and ultimately prevent the formation of these undesirable byproducts.

Introduction: The Challenge of Chlorinated Impurities

Pyridine is a fundamental heterocyclic building block in the synthesis of numerous pharmaceuticals and agrochemicals.[1] While modern synthetic methods, particularly the gas-phase Chichibabin synthesis, are highly efficient for large-scale production, the presence of trace-level chlorinated impurities can pose significant challenges in downstream applications, impacting yield, purity, and the safety profile of the final active pharmaceutical ingredient (API).[2] Understanding the origin and mechanisms of formation of these impurities is the first critical step toward their elimination.

This guide will delve into the common causes of chlorinated impurity formation, provide structured troubleshooting protocols, and offer detailed preventative measures. Every recommendation is grounded in established chemical principles and supported by authoritative references to ensure the integrity of your experimental design.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding chlorinated impurities in pyridine synthesis.

Q1: What are chlorinated impurities and why are they a concern in pyridine synthesis?

A1: Chlorinated impurities are pyridine molecules where one or more hydrogen atoms on the ring have been substituted by a chlorine atom (e.g., 2-chloropyridine, 3-chloropyridine, dichloropyridines). These are a concern for several reasons:

  • Regulatory Scrutiny: Regulatory bodies like the ICH have strict guidelines on impurity profiling. Any impurity present above a 0.1% threshold must typically be identified and quantified to ensure the safety and efficacy of the final drug product.[3]

  • Downstream Reactivity: The presence of a chlorine atom can alter the reactivity of the pyridine ring, leading to unwanted side reactions in subsequent synthetic steps.

  • Toxicity: Some organochloride compounds can be toxic, and their presence, even in trace amounts, may be unacceptable in a pharmaceutical product.

  • Purification Challenges: Chlorinated pyridines often have similar physical properties to pyridine itself, making their removal by standard distillation difficult and costly.

Q2: I'm using the Chichibabin synthesis with acetaldehyde, formaldehyde, and ammonia. Where could the chlorine be coming from?

A2: The chlorine source is almost certainly a contaminant in your starting materials or process infrastructure. Potential sources include:

  • Raw Material Contamination: Industrial-grade acetaldehyde or formaldehyde can sometimes contain trace amounts of chlorinated hydrocarbons as byproducts from their own manufacturing processes.[4][5] For instance, chloroform can be produced inadvertently through haloform reactions in the presence of chlorine-based cleaning agents.[6]

  • Catalyst Contamination: While less common, the catalyst support (e.g., silica-alumina) could potentially be a source if it has been exposed to chloride-containing compounds during its manufacture or regeneration.[7]

  • Process Contamination: In a multi-purpose industrial plant, cross-contamination from previous batches of chlorinated compounds is a possibility if cleaning procedures are not rigorously followed. Corrosion of stainless steel reactors by acidic conditions can also release metal chlorides that may have catalytic activity.

Q3: Can the high temperatures of the gas-phase synthesis cause chlorine to react?

A3: Yes. The typical conditions for gas-phase Chichibabin synthesis (350–500 °C) are energetic enough to facilitate free-radical reactions if a source of chlorine radicals is present.[8] If a chlorinated hydrocarbon impurity is introduced with the feedstock, it can thermally decompose to generate chlorine radicals, which can then react with the pyridine synthesis intermediates.

Q4: How can I detect and quantify these chlorinated impurities?

A4: The most effective and widely used method is Gas Chromatography-Mass Spectrometry (GC-MS). This technique offers both the high separation efficiency of gas chromatography and the definitive identification capabilities of mass spectrometry, allowing for the detection and quantification of impurities even at parts-per-million (ppm) levels.[9][10] For routine quality control, a validated Gas Chromatography with a Flame Ionization Detector (GC-FID) method can also be used once the identity of the impurities has been confirmed.

Troubleshooting Guide: Diagnosing and Resolving Chlorinated Impurity Issues

This guide provides a systematic approach to identifying the root cause of chlorinated impurity formation and implementing corrective actions.

Issue 1: Confirmed Presence of Chlorinated Pyridines in the Final Product

Question: My GC-MS analysis confirms the presence of mono- and di-chlorinated pyridines at unacceptable levels (>0.1%). How do I determine the source and eliminate them?

Answer: This requires a systematic "source-to-product" investigation. The logical workflow below will guide you through the process of identifying the root cause.

troubleshooting_workflow cluster_source Step 1: Raw Material Analysis cluster_process Step 2: Process & Catalyst Audit cluster_reaction Step 3: Reaction Parameter Optimization cluster_purification Step 4: Downstream Purification start Start: Chlorinated Impurity Detected A1 Analyze Acetaldehyde Feedstock (GC-MS for Volatile Chlorinated Compounds) start->A1 A2 Analyze Formaldehyde Feedstock (GC-MS, HPLC with derivatization) A1->A2 A3 Analyze Ammonia Source (Check for Ammonium Chloride) A2->A3 decision1 Chlorine Source Found? A3->decision1 B1 Review Reactor Cleaning Logs (Check for prior chlorinated campaigns) B2 Inspect Catalyst (Analyze for chloride content) B1->B2 C1 Lower Reaction Temperature (If process allows, to reduce radical formation) B2->C1 C3 Optimize Residence Time C1->C3 C2 Increase Feedstock Purity (Use higher grade reagents) end_node End: Impurity Minimized C2->end_node D1 Fractional Distillation Enhancement (Increase column efficiency) C3->D1 D2 Chemical Treatment (e.g., Reductive Dechlorination) D1->D2 D2->end_node decision1->B1 No decision1->C2 Yes

Caption: Troubleshooting workflow for chlorinated impurities.

Detailed Causality and Solutions:

  • Step 1: Raw Material Analysis

    • Causality: The most probable cause is the introduction of chlorinated contaminants through the primary feedstocks.[1][7]

    • Action:

      • Obtain samples of the acetaldehyde, formaldehyde, and ammonia feedstocks from the batches that produced the contaminated pyridine.

      • Analyze the aldehyde feedstocks using a sensitive GC-MS method specifically targeting common chlorinated solvents (e.g., dichloromethane, chloroform, carbon tetrachloride).

      • For the ammonia source, test for the presence of chloride ions (which could indicate ammonium chloride contamination) using ion chromatography.

  • Step 2: Process & Catalyst Audit

    • Causality: If raw materials are clean, the contamination may be from the process itself. Chlorine species can poison catalysts, altering their surface chemistry and potentially creating active sites for unintended reactions.[11][12][13][14]

    • Action:

      • Conduct a thorough audit of the reactor's recent history. Check if it was used for any chlorination reactions.

      • If possible, obtain a sample of the catalyst and analyze it for chloride content via elemental analysis. High chloride levels on the catalyst are a strong indicator of poisoning.

  • Step 3: Reaction Parameter Optimization

    • Causality: High reaction temperatures can promote the homolytic cleavage of C-Cl bonds in contaminants, initiating radical chain reactions.

    • Action:

      • If a chlorine source is identified and cannot be immediately eliminated, investigate the possibility of lowering the reaction temperature in increments to disfavor the formation of chlorine radicals, while monitoring the impact on pyridine yield.

      • The most effective solution is to switch to higher-purity feedstocks that are certified to be free of chlorinated compounds.

  • Step 4: Downstream Purification (If Prevention is Not Fully Possible)

    • Causality: The chlorinated impurities may be difficult to separate due to similar boiling points to pyridine.

    • Action:

      • Enhanced Fractional Distillation: Increase the efficiency of the distillation column (e.g., by increasing the number of theoretical plates) to improve separation.

      • Chemical Treatment: As a last resort for valuable batches, consider a reductive dechlorination step. This is an advanced technique and would require significant process development.

The Underlying Chemistry: A Mechanistic Hypothesis

The formation of chlorinated pyridines during a Chichibabin-type synthesis, which does not use chlorine as a reagent, can be explained by the reaction of key intermediates with chlorine-containing contaminants.

The Chichibabin synthesis proceeds through the formation of highly reactive enolate and imine intermediates from the starting aldehydes and ammonia.[15][16] Enolates, in particular, are potent nucleophiles and are known to react readily with halogens.[17][18][19]

Hypothesized Mechanism:

  • Contaminant Introduction: A chlorinated hydrocarbon (R-Cl), present as an impurity in the aldehyde feedstock, enters the high-temperature gas-phase reactor.

  • Radical Formation: At elevated temperatures (350-500 °C), the R-Cl bond undergoes homolytic cleavage to form a chlorine radical (Cl•).

  • Intermediate Formation: Acetaldehyde and formaldehyde react with ammonia on the catalyst surface to form enolates and other reactive intermediates.

  • Unwanted Chlorination: The highly reactive chlorine radical attacks the electron-rich enolate or other intermediates in the pyridine ring formation cascade. This leads to the formation of a chlorinated intermediate, which then proceeds through the cyclization and aromatization steps to yield a chlorinated pyridine byproduct.

mechanism_hypothesis cluster_inputs Inputs cluster_reactor High-Temp Reactor (350-500°C) cluster_outputs Outputs Aldehydes Acetaldehyde / Formaldehyde Intermediates Enolate / Imine Intermediates Aldehydes->Intermediates Ammonia Ammonia Ammonia->Intermediates Contaminant Chlorinated Impurity (R-Cl) Radical Chlorine Radical (Cl•) Contaminant->Radical Thermal Cleavage Chlorinated_Intermediate Chlorinated Intermediate Intermediates->Chlorinated_Intermediate Pyridine Pyridine (Desired Product) Intermediates->Pyridine Cyclization & Aromatization Radical->Chlorinated_Intermediate Attack Chloropyridine Chlorinated Pyridine (Impurity) Chlorinated_Intermediate->Chloropyridine Cyclization & Aromatization

Caption: Hypothesized mechanism for chlorinated impurity formation.

Experimental Protocols

To effectively troubleshoot, precise analytical protocols are essential. Below is a standardized protocol for the detection of trace chlorinated impurities in a pyridine matrix.

Protocol 1: GC-MS Analysis of Pyridine for Chlorinated Impurities

Objective: To identify and quantify trace levels of chlorinated pyridines and other chlorinated volatile organic compounds in a pyridine sample.

Instrumentation:

  • Gas Chromatograph with a Mass Spectrometric Detector (GC-MS)

  • Capillary Column: DB-5ms (or equivalent non-polar column), 30 m x 0.25 mm ID, 0.25 µm film thickness

Procedure:

  • Sample Preparation:

    • Prepare a 1% (v/v) solution of the pyridine sample in a high-purity, non-chlorinated solvent (e.g., methanol or ethyl acetate).

    • Prepare calibration standards of known chlorinated pyridines (e.g., 2-chloropyridine, 3-chloropyridine) in the same solvent at concentrations ranging from 0.1 ppm to 10 ppm.

  • GC-MS Conditions:

    • Inlet Temperature: 250 °C

    • Injection Volume: 1 µL (split mode, e.g., 50:1 split ratio)

    • Carrier Gas: Helium, constant flow rate of 1.0 mL/min

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 250 °C

      • Hold at 250 °C for 5 minutes

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Scan Mode: Full Scan (m/z 40-300) for initial identification. For quantification, use Selected Ion Monitoring (SIM) mode, monitoring the molecular ion and key fragments for pyridine and the target chlorinated impurities.

  • Data Analysis:

    • Identify impurities by comparing their mass spectra to a reference library (e.g., NIST) and their retention times to the prepared standards.

    • Quantify the identified impurities by constructing a calibration curve from the standards.

Data Summary Table

The following table summarizes the typical analytical data used in impurity profiling.

ParameterMethodTypical Target AnalytesReporting Threshold (ICH Q3A)
Impurity Identification GC-MS (Full Scan)2-Chloropyridine, 3-Chloropyridine, 2,6-Dichloropyridine, Chlorinated Solvents> 0.1%
Impurity Quantification GC-MS (SIM Mode)Known chlorinated impurities> 0.05% (for reporting)
Feedstock Purity GC-MSChloroform, Dichloromethane, etc.As low as reasonably practicable
Catalyst Chloride Content Elemental AnalysisTotal ChlorideShould be negligible

Conclusion and Best Practices for Prevention

Minimizing chlorinated impurities in pyridine synthesis is fundamentally a matter of stringent process control and raw material qualification. The formation of these byproducts is not an inherent feature of the Chichibabin reaction but rather a consequence of external contamination.

Key Preventive Strategies:

  • Rigorous Raw Material Specification: Implement strict specifications for incoming aldehydes and ammonia. Require suppliers to provide certificates of analysis that include data on chlorinated compounds.

  • Dedicated Production Lines: Where feasible, use dedicated reactors and feed lines for pyridine synthesis to eliminate the risk of cross-contamination from other processes.

  • Process Validation and Monitoring: Regularly analyze feedstocks and final product to monitor the impurity profile. Any deviation should trigger an immediate investigation as outlined in the troubleshooting guide.

  • Catalyst Management: Ensure that the catalyst used is of high purity and has not been exposed to chloride-containing streams, especially during regeneration cycles.[7]

By implementing these best practices, researchers and manufacturers can ensure the consistent production of high-purity pyridine, meeting the stringent quality requirements of the pharmaceutical and agrochemical industries.

References

Validation & Comparative

A Comparative Guide to the Synthetic Routes of 3-(4-Nitrophenyl)pyridine for the Modern Researcher

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science research, the synthesis of functionalized heterocyclic compounds is a cornerstone of innovation. Among these, 3-(4-Nitrophenyl)pyridine stands as a valuable building block and intermediate, owing to its unique electronic properties derived from the electron-donating pyridine ring and the electron-withdrawing nitro group. This guide provides a comparative analysis of the principal synthetic routes to this pivotal molecule, offering in-depth technical insights and experimental data to inform the strategic choices of researchers, scientists, and professionals in drug development.

This document moves beyond a mere recitation of protocols. It delves into the mechanistic underpinnings of each synthetic strategy, elucidating the rationale behind the selection of catalysts, ligands, and reaction conditions. Our objective is to equip the reader with a comprehensive understanding of the available methodologies, enabling the selection of the most appropriate route based on factors such as yield, scalability, cost, and green chemistry considerations.

Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Toolkit

The advent of palladium-catalyzed cross-coupling reactions has revolutionized the formation of carbon-carbon bonds, providing versatile and efficient pathways to biaryl compounds like this compound. Here, we compare three of the most prominent methods: the Suzuki-Miyaura, Negishi, and Stille couplings.

The Suzuki-Miyaura Coupling: The Workhorse of Biaryl Synthesis

The Suzuki-Miyaura coupling is arguably the most widely employed method for the synthesis of biaryl compounds, lauded for its operational simplicity, broad functional group tolerance, and the commercial availability and stability of its organoboron reagents.[1][2] The reaction typically involves the coupling of an aryl halide or triflate with an arylboronic acid or ester in the presence of a palladium catalyst and a base.

Mechanistic Rationale: The catalytic cycle of the Suzuki-Miyaura coupling is a well-studied process that dictates the choice of reagents and conditions. The cycle commences with the oxidative addition of the aryl halide to a Pd(0) species, forming a Pd(II) intermediate. This is followed by transmetalation with the boronic acid, which is activated by a base to form a more nucleophilic boronate species. The final step is reductive elimination, which yields the desired biaryl product and regenerates the Pd(0) catalyst. The choice of ligand is critical in stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle.

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_catalyst_system Catalytic System 3-Halopyridine 3-Halopyridine Oxidative Addition Oxidative Addition 3-Halopyridine->Oxidative Addition Pd(0) 4-Nitrophenylboronic Acid 4-Nitrophenylboronic Acid Boronate Formation Boronate Formation 4-Nitrophenylboronic Acid->Boronate Formation Base Pd(0) Catalyst Pd(0) Catalyst Base Base This compound This compound Transmetalation Transmetalation Oxidative Addition->Transmetalation Ar-Pd(II)-X Reductive Elimination Reductive Elimination Transmetalation->Reductive Elimination Ar-Pd(II)-Ar' Boronate Formation->Transmetalation [Ar'B(OR)3]- Reductive Elimination->Pd(0) Catalyst Catalyst Regeneration Reductive Elimination->this compound

Figure 1: Simplified workflow of the Suzuki-Miyaura coupling.

Experimental Protocol (Representative): A mixture of 3-bromopyridine (1.0 mmol), 4-nitrophenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.0 mmol) in a 4:1 mixture of dioxane/water (5 mL) is degassed and heated at 90 °C under an inert atmosphere for 12 hours. After cooling, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.

The Negishi Coupling: High Reactivity and Selectivity

The Negishi coupling utilizes organozinc reagents, which are more reactive than their organoboron counterparts, often leading to higher yields and faster reaction times.[3][4] This method is particularly advantageous for the coupling of sterically hindered substrates and for reactions that are sluggish under Suzuki-Miyaura conditions.

Mechanistic Rationale: The catalytic cycle of the Negishi coupling is similar to that of the Suzuki-Miyaura coupling, involving oxidative addition, transmetalation, and reductive elimination.[3] The higher nucleophilicity of the organozinc reagent facilitates a more rapid transmetalation step, which is often the rate-determining step in cross-coupling reactions. However, organozinc reagents are sensitive to air and moisture, necessitating anhydrous reaction conditions and careful handling.

Negishi_Coupling cluster_reactants Reactants cluster_catalyst_system Catalytic System 3-Halopyridine 3-Halopyridine Oxidative Addition Oxidative Addition 3-Halopyridine->Oxidative Addition Pd(0) or Ni(0) 4-Nitrophenylzinc Halide 4-Nitrophenylzinc Halide Transmetalation Transmetalation 4-Nitrophenylzinc Halide->Transmetalation Pd(0) or Ni(0) Catalyst Pd(0) or Ni(0) Catalyst This compound This compound Oxidative Addition->Transmetalation Ar-M(II)-X Reductive Elimination Reductive Elimination Transmetalation->Reductive Elimination Ar-M(II)-Ar' Reductive Elimination->Pd(0) or Ni(0) Catalyst Catalyst Regeneration Reductive Elimination->this compound

Figure 2: Simplified workflow of the Negishi coupling.

Experimental Protocol (Representative): To a solution of 4-iodonitrobenzene (1.0 mmol) in anhydrous THF (5 mL) is added n-butyllithium (1.1 mmol) at -78 °C. After stirring for 30 minutes, a solution of ZnCl₂ (1.2 mmol) in THF is added, and the mixture is warmed to room temperature. To this solution of the in situ generated 4-nitrophenylzinc chloride is added 3-bromopyridine (1.0 mmol) and Pd(PPh₃)₄ (0.05 mmol). The reaction mixture is heated at 60 °C for 6 hours. The reaction is quenched with saturated aqueous NH₄Cl, and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by column chromatography.

The Stille Coupling: Tolerance to a Wide Range of Functional Groups

The Stille coupling employs organotin reagents (stannanes) and is renowned for its excellent functional group tolerance and the stability of the organotin compounds to air and moisture.[5][6] This makes it a valuable tool for the synthesis of complex molecules with sensitive functionalities.

Mechanistic Rationale: The mechanism of the Stille coupling follows the general cross-coupling catalytic cycle.[6] A key feature is that the transmetalation step can be accelerated by the addition of additives such as Cu(I) salts or by using polar aprotic solvents. The main drawback of the Stille coupling is the toxicity of the organotin reagents and byproducts, which necessitates careful handling and purification procedures to remove tin residues from the final product.

Stille_Coupling cluster_reactants Reactants cluster_catalyst_system Catalytic System 3-Halopyridine 3-Halopyridine Oxidative Addition Oxidative Addition 3-Halopyridine->Oxidative Addition Pd(0) 4-Nitrophenylstannane 4-Nitrophenylstannane Transmetalation Transmetalation 4-Nitrophenylstannane->Transmetalation Pd(0) Catalyst Pd(0) Catalyst This compound This compound Oxidative Addition->Transmetalation Ar-Pd(II)-X Reductive Elimination Reductive Elimination Transmetalation->Reductive Elimination Ar-Pd(II)-Ar' Reductive Elimination->Pd(0) Catalyst Catalyst Regeneration Reductive Elimination->this compound Ullmann_Condensation cluster_reactants Reactants cluster_catalyst_system Catalytic System Pyridine Pyridine Reaction Mixture Reaction Mixture Pyridine->Reaction Mixture 4-Halonitrobenzene 4-Halonitrobenzene 4-Halonitrobenzene->Reaction Mixture Cu Catalyst Cu Catalyst Cu Catalyst->Reaction Mixture Base Base Base->Reaction Mixture This compound This compound Reaction Mixture->this compound Heat

References

Unambiguous Molecular Architecture: A Comparative Guide to the Structural Validation of 3-(4-Nitrophenyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise and unequivocal determination of a molecule's three-dimensional structure is a cornerstone of modern science. The seemingly subtle placement of a functional group can dramatically alter a compound's biological activity, physical properties, and patentability. In this guide, we delve into the structural validation of 3-(4-Nitrophenyl)pyridine, a key intermediate in the synthesis of pharmaceuticals. While this molecule presents a straightforward structural hypothesis on paper, we will explore the gold standard for its confirmation, single-crystal X-ray crystallography, and objectively compare its definitive power against other widely used analytical techniques.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands as the definitive method for determining the atomic and molecular structure of a crystalline compound.[1] By analyzing the diffraction pattern of X-rays passing through a single crystal, we can generate a three-dimensional electron density map of the molecule, revealing precise bond lengths, bond angles, and the overall molecular conformation.[2]

Experimental Protocol: A Step-by-Step Workflow for Crystal Structure Determination

The journey from a powdered sample to a fully refined crystal structure is a multi-step process that demands precision and expertise.

1. Crystallization: The initial and often most challenging step is growing a high-quality single crystal. For a small organic molecule like a nitrophenylpyridine derivative, this is typically achieved through slow evaporation of a saturated solution.

  • Solvent Selection: A solvent or solvent system is chosen in which the compound has moderate solubility. Common choices include ethanol, chloroform, or ethyl acetate.

  • Procedure: A concentrated solution of the compound is prepared and left undisturbed in a loosely capped vial. Over time, as the solvent slowly evaporates, the solution becomes supersaturated, promoting the formation of well-ordered crystals.

2. Data Collection: A suitable crystal is mounted on a diffractometer. An intense beam of X-rays is directed at the crystal, which is rotated to collect diffraction data from all possible orientations.[3]

  • Instrumentation: A modern single-crystal X-ray diffractometer, such as an Agilent SuperNova, is equipped with a high-intensity X-ray source and a sensitive detector.[3]

  • Data Acquisition: The instrument measures the position and intensity of thousands of diffracted X-ray reflections.

3. Structure Solution and Refinement: The collected diffraction data is processed to solve and refine the crystal structure.

  • Structure Solution: Computational methods, often "direct methods" for small molecules, are used to determine the initial positions of the atoms.[1]

  • Refinement: The atomic positions and other parameters are adjusted to achieve the best possible fit between the calculated and observed diffraction data.[3]

Interpreting the Unambiguous: A Case Study with 2-(3-nitrophenyl)-1,3-thiazolo[4,5-b]pyridine

The crystallographic analysis of 2-(3-nitrophenyl)-1,3-thiazolo[4,5-b]pyridine provides a wealth of precise structural information that serves as an excellent proxy for what would be expected for this compound.[3]

Parameter Information Gained from X-ray Crystallography
Connectivity Unambiguously confirms the covalent bonding network, showing which atoms are connected to each other.
Bond Lengths & Angles Provides highly accurate measurements of all bond lengths (e.g., C-C, C-N, N-O) and angles, typically with uncertainties in the thousandths of an Ångstrom and tenths of a degree, respectively.[3]
Conformation Reveals the three-dimensional arrangement of the molecule, including the dihedral angle between the pyridine and nitrophenyl rings. For the example compound, this angle is a mere 3.94(6)°.[3][4]
Stereochemistry For chiral molecules, it can determine the absolute configuration.[4]
Intermolecular Interactions Shows how molecules pack in the crystal lattice, revealing non-covalent interactions like hydrogen bonds and π-π stacking, which are crucial for understanding solid-state properties. In the case of the analogue, extensive π-π stacking is observed.[3]

Caption: Workflow for Single-Crystal X-ray Diffraction.

workflow cluster_crystal Crystal Growth cluster_data Data Collection cluster_analysis Structure Analysis start Powdered Compound dissolve Dissolve in Suitable Solvent start->dissolve evaporate Slow Evaporation dissolve->evaporate crystal Single Crystal Formation evaporate->crystal mount Mount Crystal on Diffractometer crystal->mount xray Irradiate with X-rays mount->xray diffraction Collect Diffraction Pattern xray->diffraction solve Solve Structure (Direct Methods) diffraction->solve refine Refine Atomic Positions solve->refine final Final 3D Structure refine->final

Alternative & Complementary Techniques: Building a Body of Evidence

While X-ray crystallography provides the definitive answer, other spectroscopic techniques are indispensable for routine characterization, reaction monitoring, and providing complementary information. However, it is crucial to understand their limitations in providing absolute structural proof.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the connectivity of a molecule in solution.[5] By analyzing the chemical shifts, coupling constants, and integrations in ¹H and ¹³C NMR spectra, one can piece together the carbon-hydrogen framework.

What NMR Reveals for this compound:

  • ¹H NMR: Would show distinct signals for the protons on the pyridine and nitrophenyl rings. The coupling patterns (e.g., doublets, triplets) would help to establish the relative positions of the protons on each ring.

  • ¹³C NMR: Would indicate the number of unique carbon environments, consistent with the proposed structure.

  • 2D NMR (COSY, HSQC, HMBC): These experiments would be used to correlate protons with their directly attached carbons (HSQC) and to see longer-range correlations between protons and carbons (HMBC), which is key to confirming the connectivity between the two aromatic rings.

Limitations:

  • Connectivity, Not Geometry: While NMR excels at establishing which atoms are connected, it provides limited information about precise bond lengths and angles.

  • Through-Bond, Not Through-Space: Standard NMR experiments primarily show through-bond correlations. While NOE experiments can provide information about through-space proximity, they are often insufficient to definitively determine conformation, especially for relatively rigid molecules.

  • Ambiguity in Isomers: Differentiating between isomers (e.g., this compound vs. 3-(3-nitrophenyl)pyridine) can sometimes be challenging based solely on NMR if the differences in chemical shifts are subtle.

Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule.[3][6] It works by measuring the absorption of infrared radiation, which excites molecular vibrations.[2]

What IR Reveals for this compound:

  • Nitro Group: The presence of a nitro group is strongly indicated by two intense absorption bands, typically around 1550 cm⁻¹ (asymmetric stretch) and 1350 cm⁻¹ (symmetric stretch).

  • Aromatic Rings: C-H stretching vibrations for the aromatic protons would be observed above 3000 cm⁻¹, and C=C stretching vibrations within the rings would appear in the 1600-1450 cm⁻¹ region.

  • Fingerprint Region: The region below 1400 cm⁻¹ is the "fingerprint region," which is unique to the molecule as a whole.

Limitations:

  • Functional Groups, Not Connectivity: IR spectroscopy confirms the presence of functional groups but provides very little information about how they are connected within the molecule. It would not be able to distinguish between this compound and its various isomers.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and can provide clues about its structure through the analysis of fragmentation patterns.[7]

What MS Reveals for this compound:

  • Molecular Weight: The molecular ion peak ([M]⁺) would confirm the molecular formula C₁₁H₈N₂O₂ (molecular weight: 200.19 g/mol ).[8]

  • Fragmentation Pattern: Under electron ionization (EI), the molecule would fragment in a characteristic way. Common fragmentation pathways for nitroaromatic compounds include the loss of NO₂ (a loss of 46 mass units) and NO (a loss of 30 mass units).[9][10] The fragmentation of the biphenyl-like core would also produce characteristic ions.

Limitations:

  • Isomeric Ambiguity: Positional isomers often exhibit very similar fragmentation patterns, making it difficult to distinguish them based on mass spectrometry alone.

  • Inference of Structure: The structure is inferred from the fragmentation pattern, which can sometimes be rearranged, leading to incorrect structural assignments if not supported by other data.

Comparative Analysis: Choosing the Right Tool for the Job

Technique Primary Information Strengths Limitations
X-ray Crystallography 3D molecular structure, bond lengths/angles, conformationUnambiguous and definitive structural proof, provides solid-state packing information.Requires a suitable single crystal, which can be difficult to obtain; provides a static picture of the molecule.[4]
NMR Spectroscopy Molecular connectivity in solutionExcellent for determining the carbon-hydrogen framework, can provide information on molecular dynamics.[11][12]Does not provide precise geometric data (bond lengths/angles), can be ambiguous for some isomers.[4]
IR Spectroscopy Presence of functional groupsFast, simple, and non-destructive.[2][13]Provides no information on molecular connectivity or isomerism.
Mass Spectrometry Molecular weight and fragmentation patternHigh sensitivity, confirms molecular formula, provides structural clues from fragmentation.[7]Isomers often have similar fragmentation patterns, structure is inferred, not directly observed.

Caption: Decision logic for structural validation.

decision_tree start Need Structural Information? q1 Is Absolute 3D Structure Required? start->q1 q2 Is Connectivity in Solution Sufficient? q1->q2 No xray Single-Crystal X-ray Crystallography q1->xray Yes q3 Need to Confirm Functional Groups? q2->q3 No nmr NMR Spectroscopy (1D & 2D) q2->nmr Yes q4 Need Molecular Weight Confirmation? q3->q4 No ir IR Spectroscopy q3->ir Yes ms Mass Spectrometry q4->ms Yes

Conclusion

For the definitive structural validation of this compound, single-crystal X-ray crystallography is the unequivocal gold standard. It provides a level of detail and certainty regarding the molecule's three-dimensional architecture that cannot be matched by other techniques. While NMR, IR, and mass spectrometry are essential and powerful tools for routine characterization and for building a comprehensive body of evidence, they ultimately provide inferential, rather than definitive, structural information. For researchers in drug development and materials science, where the precise atomic arrangement dictates function and novelty, the investment in obtaining a crystal structure is invaluable, providing an unassailable foundation for further research and intellectual property.

References

A Comparative Guide to the Reactivity of 3-(4-Nitrophenyl)pyridine and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Structure

In the landscape of modern medicinal chemistry and materials science, nitrophenylpyridines serve as pivotal structural motifs and synthetic intermediates. Their utility is exemplified by 3-(4-nitrophenyl)pyridine, a key building block in the synthesis of PARP inhibitors like Niraparib, a targeted therapy for certain cancers.[1] However, the reactivity of a nitrophenylpyridine is not a monolithic property. It is a nuanced characteristic, exquisitely sensitive to the isomeric arrangement of its constituent rings and the powerful nitro substituent.

This guide provides a comprehensive comparison of the reactivity of this compound with its key positional isomers. We will dissect the intricate interplay of electronic and steric effects that govern their behavior in common chemical transformations. By grounding our analysis in the principles of physical organic chemistry and providing actionable experimental protocols, this document aims to empower researchers to make informed decisions in synthetic design and reaction optimization.

Core Principles: The Electronic Tug-of-War

The reactivity of nitrophenylpyridine isomers is fundamentally dictated by an electronic tug-of-war between the electron-deficient pyridine ring and the strongly electron-withdrawing nitro group.[2][3] Understanding this interplay is crucial for predicting chemical behavior.

  • The Pyridine Ring: The nitrogen atom in the pyridine ring is more electronegative than carbon, exerting a net electron-withdrawing inductive effect. This makes the entire ring system electron-deficient, or π-deficient. Consequently, the ring is deactivated towards electrophilic aromatic substitution but activated for nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para (2- and 4-positions) to the nitrogen.[4][5] This is because nucleophilic attack at these positions allows the resulting negative charge to be delocalized onto the electronegative nitrogen atom, forming a more stable Meisenheimer intermediate.[4][6]

  • The Nitro Group (-NO₂): The nitro group is one of the most powerful electron-withdrawing groups used in organic chemistry. It deactivates aromatic rings towards electrophilic attack and strongly activates them for nucleophilic attack, especially when positioned ortho or para to a potential leaving group.[2][6]

The combination and relative positioning of these two features in different isomers create distinct electronic landscapes, leading to significant variations in reactivity.

Below is a visualization of the key isomers that will be the focus of our comparative analysis.

G cluster_0 Isomers of (4-Nitrophenyl)pyridine cluster_1 Isomers of 3-(Nitrophenyl)pyridine 3_4_NPP This compound 3_4_NPP_img 2_4_NPP 2-(4-Nitrophenyl)pyridine 2_4_NPP_img 4_4_NPP 4-(4-Nitrophenyl)pyridine 4_4_NPP_img 3_2_NPP 3-(2-Nitrophenyl)pyridine 3_2_NPP_img 3_3_NPP 3-(3-Nitrophenyl)pyridine 3_3_NPP_img 3_4_NPP_clone This compound 3_4_NPP_clone_img

Caption: Key positional isomers of this compound.

Comparative Reactivity Analysis

We will evaluate the isomers based on three key reaction classes: basicity of the pyridine nitrogen, susceptibility to nucleophilic aromatic substitution, and the reduction of the nitro group.

Basicity of the Pyridine Nitrogen (pKa)

The basicity of the pyridine nitrogen is a direct measure of the availability of its lone pair of electrons. A lower pKa indicates lower basicity. The electron-withdrawing nitrophenyl group decreases the basicity of the pyridine nitrogen compared to pyridine itself (pKa ≈ 5.2). The extent of this decrease is isomer-dependent.

IsomerPosition of Nitrophenyl Group (on Pyridine)Position of Nitro Group (on Phenyl)Predicted Relative Basicity (pKa)Rationale
4-(4-Nitrophenyl)pyridine 4-positionparaLowestThe nitrophenyl group is at the 4-position, allowing for direct resonance withdrawal of electron density from the pyridine nitrogen, significantly destabilizing the protonated form. The para-nitro group maximizes this effect.
2-(4-Nitrophenyl)pyridine 2-positionparaLowSimilar to the 4-isomer, direct resonance withdrawal is possible. However, potential steric hindrance between the phenyl ring and incoming protons may slightly modulate the observed basicity.
This compound 3-positionparaHighestThe nitrophenyl group is at the 3-position. Direct resonance delocalization involving the pyridine nitrogen is not possible. The electron-withdrawing effect is primarily inductive, resulting in a smaller decrease in basicity compared to the 2- and 4-isomers.
3-(2-Nitrophenyl)pyridine 3-positionorthoHigherThe inductive effect of the nitro group is stronger from the ortho position, but steric hindrance may force the rings out of planarity, reducing conjugative effects and increasing basicity relative to the 3,4-isomer.
3-(3-Nitrophenyl)pyridine 3-positionmetaHighThe nitro group is meta on the phenyl ring, so its electron-withdrawing effect on the pyridine nitrogen is purely inductive and weaker than from the ortho/para positions.
Nucleophilic Aromatic Substitution (SNAr)

For SNAr to occur on the pyridine ring, a leaving group (e.g., a halide) must be present. While the parent nitrophenylpyridines do not have a leaving group, we can infer their activating/deactivating influence by considering analogous halo-substituted pyridines. The key is the ability of the nitrophenyl substituent to stabilize the negative charge of the Meisenheimer intermediate.

cluster_pyridine Pyridine Ring Reactivity cluster_nitrophenyl Influence of Nitrophenyl Group A Nucleophilic Attack at C2/C4 B Intermediate anion stabilized by delocalization onto Pyridine Nitrogen A->B C FAVORED PATHWAY B->C D Nitrophenyl group at C2/C4 F Strong stabilization of anionic intermediate via conjugation with -NO2 D->F E Nitrophenyl group at C3 G Weaker, inductive stabilization E->G H HIGHEST REACTIVITY F->H I LOWER REACTIVITY G->I

Caption: Factors governing nucleophilic substitution on the pyridine ring.

Predicted Order of Reactivity for SNAr (on a halo-substituted pyridine ring):

  • Highest Reactivity: 4-(4-Nitrophenyl)- and 2-(4-Nitrophenyl)pyridine derivatives. These isomers provide the greatest stabilization for a nucleophilic attack at the 2- or 4-positions. The negative charge can be delocalized not only onto the pyridine nitrogen but all the way to the oxygen atoms of the nitro group through resonance.

  • Intermediate Reactivity: This compound derivatives. The substituent at the 3-position offers only inductive stabilization, which is less effective than resonance.[4]

  • Lowest Reactivity: Isomers where the nitro group is meta on the phenyl ring (e.g., 3-(3-nitrophenyl)pyridine ) would offer the least electronic stabilization.

Reduction of the Nitro Group

The reduction of a nitro group to an amine is a fundamental transformation, often carried out by catalytic hydrogenation (e.g., H₂, Pd/C) or with reducing metals (e.g., Fe, SnCl₂). The reaction rate is sensitive to the electron density on the nitro group; a more electron-deficient nitro group is generally easier to reduce.

IsomerPredicted Relative Rate of ReductionRationale
4-(4-Nitrophenyl)pyridine FastestThe pyridine ring is attached para to the nitro group. The electron-withdrawing pyridine ring, particularly from the 4-position of the other ring, maximally reduces electron density on the nitro group, making it most susceptible to reduction.
2-(4-Nitrophenyl)pyridine FastSimilar to the 4-isomer, the pyridine ring at the para position of the other ring strongly withdraws electron density from the nitro group.
This compound SlowerThe pyridine ring is attached meta to the nitro group. Its electron-withdrawing effect is primarily inductive and thus weaker than the resonance effect in the 2- and 4-isomers, leading to a slower reduction.
4-(2-Nitrophenyl)pyridine SlowestHere, the pyridine ring is ortho to the nitro group. While the inductive effect is strong, significant steric hindrance is expected. The two rings are likely forced out of planarity, disrupting conjugation and potentially hindering the approach of the catalyst to the nitro group.

Experimental Protocols

To provide a practical context for the principles discussed, we outline two common and relevant experimental procedures.

Protocol 1: Synthesis via Suzuki-Miyaura Cross-Coupling

The Suzuki coupling is a robust method for synthesizing nitrophenylpyridines from their corresponding halo-pyridine and nitrophenylboronic acid precursors.[7][8]

G start Start reagents Combine 3-bromopyridine (1 eq), 4-nitrophenylboronic acid (1.1 eq), Pd(PPh3)4 (0.03 eq), and Na2CO3 (2.0 eq) in a flask. start->reagents solvent Add Toluene/Ethanol/Water (e.g., 4:1:1 mixture) as solvent. reagents->solvent inert Degas the mixture (e.g., bubble N2 or Ar for 15-20 min). solvent->inert heat Heat the reaction mixture to reflux (e.g., 80-90 °C) under inert atmosphere. inert->heat monitor Monitor reaction progress by TLC or LC-MS (typically 4-12 hours). heat->monitor workup Cool to RT. Add water and extract with an organic solvent (e.g., Ethyl Acetate). monitor->workup purify Dry the organic layer (e.g., over Na2SO4), filter, and concentrate under vacuum. workup->purify end Purify the crude product by column chromatography or recrystallization. purify->end

Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.

Step-by-Step Methodology:

  • Reagent Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-bromopyridine (1.0 eq), 4-nitrophenylboronic acid (1.1 eq), tetrakis(triphenylphosphine)palladium(0) (0.03 eq), and anhydrous sodium carbonate (2.0 eq).

  • Solvent Addition: Add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio). The total solvent volume should be sufficient to dissolve the reagents upon heating.

  • Inert Atmosphere: Seal the flask and purge with an inert gas (Nitrogen or Argon) for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Reaction: Heat the mixture to reflux (typically 80-90 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (3-bromopyridine) is consumed.

  • Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with water and transfer it to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the resulting crude solid by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to yield pure this compound.

Protocol 2: Reduction of the Nitro Group to an Amine

This protocol describes a standard method for reducing the nitro group of this compound to form 4-(pyridin-3-yl)aniline, a valuable bifunctional intermediate.

Step-by-Step Methodology:

  • Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

  • Catalyst Addition: Carefully add Palladium on carbon (10% Pd, ~5-10 mol% weight) to the solution.

  • Hydrogenation: Seal the flask, evacuate the air, and replace it with a hydrogen atmosphere (using a balloon or a hydrogenation apparatus).

  • Reaction: Stir the suspension vigorously at room temperature under a positive pressure of hydrogen.

  • Monitoring: Monitor the reaction by TLC. The product, 4-(pyridin-3-yl)aniline, is typically more polar and UV-active. The reaction is usually complete within 2-6 hours.

  • Filtration: Once the starting material is consumed, carefully vent the hydrogen atmosphere and replace it with an inert gas like nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with the reaction solvent.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield the crude amine product, which can be further purified if necessary.

Conclusion

The reactivity of nitrophenylpyridines is a testament to the profound impact of isomeric substitution on molecular function. While this compound is a valuable synthon, its isomers exhibit a wide spectrum of chemical behaviors. As we have demonstrated, isomers with the nitrophenyl group at the 2- or 4-position of the pyridine ring are predicted to have lower nitrogen basicity but show enhanced reactivity in nucleophilic substitutions. Conversely, the 3-substituted isomers are more basic but less activated for SNAr. The rate of nitro group reduction is also highly dependent on the electronic communication between the two rings, being fastest when a conjugative electron-withdrawing effect is maximized. A thorough understanding of these structure-reactivity relationships is indispensable for the rational design of synthetic routes and the development of novel chemical entities in the pharmaceutical and materials science sectors.

References

A Comparative Guide to HPLC Methods for Purity Assessment of 3-(4-Nitrophenyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

3-(4-Nitrophenyl)pyridine is a key intermediate in modern organic synthesis, most notably in the production of Niraparib, a poly (ADP-ribose) polymerase (PARP) inhibitor used in targeted cancer therapy.[1] The efficacy and safety of the final active pharmaceutical ingredient (API) are directly contingent upon the purity of its precursors. Even trace impurities can lead to undesirable side effects or impact the stability and yield of subsequent synthetic steps. Therefore, robust and reliable analytical methods for purity assessment are not just a quality control measure; they are a cornerstone of drug development and patient safety.

This guide provides an in-depth comparison of two High-Performance Liquid Chromatography (HPLC) methods for the purity determination of this compound: the industry-standard Reversed-Phase HPLC (RP-HPLC) and the alternative Hydrophilic Interaction Liquid Chromatography (HILIC). We will explore the fundamental principles behind each technique, provide detailed experimental protocols, and present a framework for method validation based on international regulatory guidelines.

Understanding the Analyte: this compound

To select an appropriate analytical method, we must first consider the physicochemical properties of the analyte. This compound possesses a moderately polar pyridine ring and a nitrophenyl group. This structure gives it significant aromatic character, making it suitable for retention on hydrophobic stationary phases. The presence of the nitrogen atom in the pyridine ring (pKa ≈ 5.2) and the polar nitro group also allows for interactions with polar stationary phases, opening the door for alternative chromatographic modes like HILIC.

Method 1: Reversed-Phase HPLC (RP-HPLC) - The Industry Workhorse

RP-HPLC is the most common analytical technique for the purity analysis of small-molecule pharmaceuticals.[2] Its separation mechanism is based on the hydrophobic partitioning of analytes between a non-polar stationary phase (typically alkyl-bonded silica, like C18) and a polar mobile phase.

Causality Behind Experimental Choices
  • Stationary Phase: A C18 (octadecylsilyl) column is the logical first choice. The non-polar C18 chains will interact with the aromatic rings of this compound via hydrophobic interactions, providing strong retention. This type of column is also effective at separating structurally similar impurities that may arise during synthesis, such as isomers or precursors.[3][4]

  • Mobile Phase: A gradient of acetonitrile and water is employed. Acetonitrile is a common organic modifier that provides good peak shape and lower viscosity than methanol. The gradient elution, starting with a higher aqueous content and moving to a higher organic content, ensures that both polar and non-polar impurities can be eluted and resolved within a reasonable runtime.

  • Mobile Phase Additive: A small amount of formic acid (0.1%) is added to the mobile phase. This serves to acidify the eluent, ensuring that the pyridine nitrogen is consistently protonated. This suppresses silanol interactions and prevents peak tailing, leading to sharper, more symmetrical peaks.

  • Detection: A photodiode array (PDA) detector is used. The conjugated aromatic system of this compound results in strong UV absorbance. A PDA detector allows for monitoring at the wavelength of maximum absorbance (λmax) for high sensitivity, while also collecting spectral data across a range (e.g., 200-400 nm) to assess peak purity and identify potential co-eluting impurities.

Experimental Protocol: RP-HPLC
  • Instrumentation and Conditions:

    • HPLC System: Standard system with a gradient pump, autosampler, column thermostat, and PDA detector.

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: PDA detector, monitoring at 270 nm, with spectral acquisition from 200-400 nm.

    • Injection Volume: 10 µL.

  • Gradient Program:

    Time (minutes) % Mobile Phase A % Mobile Phase B
    0.0 90 10
    25.0 10 90
    30.0 10 90
    30.1 90 10

    | 35.0 | 90 | 10 |

  • Solution Preparation:

    • Diluent: Acetonitrile/Water (50:50 v/v).

    • Standard Solution (0.1 mg/mL): Accurately weigh ~10 mg of this compound reference standard and dissolve in 100.0 mL of diluent.

    • Sample Solution (0.5 mg/mL): Accurately weigh ~25 mg of the this compound sample to be tested and dissolve in 50.0 mL of diluent. Filter through a 0.45 µm syringe filter before injection.

Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC) - An Orthogonal Approach

HILIC is a powerful alternative for separating polar and moderately polar compounds that may be poorly retained in RP-HPLC.[5] The separation mechanism involves the partitioning of analytes into a water-enriched layer adsorbed onto the surface of a polar stationary phase from a mobile phase with a high concentration of a water-miscible organic solvent.[6][7]

Causality Behind Experimental Choices
  • Stationary Phase: An amide-based or unbonded silica column is selected. These phases are highly polar and facilitate the formation of the aqueous layer necessary for the HILIC partitioning mechanism. This provides a separation selectivity that is orthogonal (i.e., fundamentally different) to RP-HPLC.

  • Mobile Phase: A gradient of acetonitrile and an aqueous buffer is used, but in contrast to RP-HPLC, the gradient starts at a high organic concentration and moves towards a higher aqueous concentration. Water is the "strong" solvent in HILIC.[6]

  • Mobile Phase Additive: An ammonium formate buffer is used. This ensures good peak shape and is volatile, making the method compatible with mass spectrometry (MS) detection if further characterization is needed.

  • Detection: A PDA detector is used, similar to the RP-HPLC method, leveraging the analyte's strong UV chromophore.

Experimental Protocol: HILIC
  • Instrumentation and Conditions:

    • HPLC System: Standard system with a gradient pump, autosampler, column thermostat, and PDA detector.

    • Column: HILIC column (e.g., Amide or Silica, 150 mm x 4.6 mm, 3.5 µm particle size).

    • Mobile Phase A: 95:5 Acetonitrile/Water with 10 mM Ammonium Formate, pH 3.0.

    • Mobile Phase B: 50:50 Acetonitrile/Water with 10 mM Ammonium Formate, pH 3.0.

    • Flow Rate: 1.2 mL/min.

    • Column Temperature: 40 °C.

    • Detection: PDA detector, monitoring at 270 nm, with spectral acquisition from 200-400 nm.

    • Injection Volume: 5 µL.

  • Gradient Program:

    Time (minutes) % Mobile Phase A % Mobile Phase B
    0.0 100 0
    15.0 50 50
    20.0 50 50
    20.1 100 0

    | 25.0 | 100 | 0 |

  • Solution Preparation:

    • Diluent: Acetonitrile/Water (90:10 v/v).

    • Standard Solution (0.1 mg/mL): Accurately weigh ~10 mg of this compound reference standard and dissolve in 100.0 mL of diluent.

    • Sample Solution (0.5 mg/mL): Accurately weigh ~25 mg of the this compound sample to be tested and dissolve in 50.0 mL of diluent. Filter through a 0.45 µm syringe filter before injection.

Visualizing the Method Comparison

The fundamental difference in separation mechanisms between RP-HPLC and HILIC is a key advantage, as it provides an orthogonal view of the sample's purity profile.

Caption: Comparison of RP-HPLC and HILIC separation mechanisms.

Method Validation: Ensuring Trustworthiness and Compliance

A chromatographic method is only reliable if it is validated to be fit for its intended purpose.[8] Validation must be performed in accordance with guidelines from regulatory bodies like the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[9][10][11]

System Suitability Testing (SST)

Before any sample analysis, the chromatographic system must pass a System Suitability Test (SST) to ensure it is performing adequately. This is a requirement outlined in pharmacopeias such as the USP General Chapter <621>.[12][13][14][15]

Table 1: Typical System Suitability Criteria

Parameter Acceptance Criterion Rationale
Tailing Factor (T) 0.8 ≤ T ≤ 1.8 Measures peak symmetry. Values outside this range indicate undesirable column or mobile phase interactions.
Theoretical Plates (N) > 2000 Measures column efficiency and how well-packed the column is.

| Repeatability (%RSD) | ≤ 2.0% for 5 replicate injections | Ensures the precision of the system for quantification. |

Validation Parameters (ICH Q2(R2))

The following parameters should be evaluated for a purity method. The table below presents hypothetical performance data for the proposed RP-HPLC method.

Table 2: Hypothetical Validation Performance Data (RP-HPLC Method)

Parameter Procedure Acceptance Criteria Hypothetical Result
Specificity Analyze blank, placebo, and spiked samples. No interference at the analyte's retention time. Peak purity index > 0.999. Pass
Linearity Analyze 5 concentrations (e.g., 50-150% of nominal). Correlation coefficient (r²) ≥ 0.999. r² = 0.9995
Range Confirmed by linearity, accuracy, and precision. As defined by linearity. 0.05 - 0.15 mg/mL
Accuracy Analyze spiked samples at 3 levels (e.g., 80%, 100%, 120%). Recovery between 98.0% and 102.0%. 99.5% - 101.2%
Precision (Repeatability) 6 replicate analyses of the same sample. %RSD ≤ 2.0%. %RSD = 0.8%
Precision (Intermediate) Analyze on different days with different analysts. %RSD ≤ 3.0%. %RSD = 1.5%
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1. %RSD at LOQ ≤ 10%. 0.1 µg/mL

| Robustness | Vary parameters (flow rate ±10%, temp ±2°C, pH ±0.2). | SST criteria are met. | Pass |

Workflow for Purity Assessment

The overall process from receiving a sample to reporting the final purity value follows a structured workflow to ensure data integrity and traceability.

Purity_Assessment_Workflow Sample Receive Sample & Reference Standard Prep Prepare Solutions (Standard & Sample) Sample->Prep SST Perform System Suitability Test (SST) Prep->SST Decision SST Pass? SST->Decision Analysis Analyze Samples (Inject Blank, Standard, Sample) Processing Process Chromatographic Data (Integration & Peak Identification) Analysis->Processing Calculation Calculate Purity (% Area Normalization) Processing->Calculation Report Generate Final Report (Include Chromatograms, SST, Results) Calculation->Report Decision->SST No, Troubleshoot Decision->Analysis Yes

Caption: Standard workflow for HPLC-based purity analysis.

Conclusion and Recommendations

Both RP-HPLC and HILIC are powerful techniques for assessing the purity of this compound.

  • RP-HPLC should be considered the primary method. It is robust, reliable, and based on well-understood separation principles for aromatic compounds. The proposed C18 method provides excellent resolution for typical process-related impurities.

  • HILIC serves as an excellent orthogonal method. It is particularly valuable during method development and for investigating out-of-spec or unusual impurity profiles, as it can separate polar impurities that might be unretained and hidden in the solvent front of an RP-HPLC chromatogram.

For routine quality control, a validated RP-HPLC method is sufficient. For comprehensive characterization, forced degradation studies, or troubleshooting, employing both RP-HPLC and HILIC provides a more complete and trustworthy assessment of the purity of this compound, ensuring the quality and safety of the final pharmaceutical product.

References

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of 3-(4-Nitrophenyl)pyridine and Its Structurally Related Analogs

The pyridine ring is a fundamental heterocyclic motif, forming the structural core of numerous natural products and synthetic molecules with substantial pharmacological value[1][2][3]. Recognized as a "privileged structure," it is a cornerstone in modern medicinal chemistry and is the second most common heterocycle in drugs approved by the U.S. Food and Drug Administration[2][3]. The diverse biological activities associated with pyridine derivatives are extensive, encompassing antitumor, antimicrobial, antiviral, anti-inflammatory, and neuroprotective properties, among others[2][3][4][5]. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a basic center, enabling interactions with various biological targets.

When combined with a phenyl group, the resulting phenyl-pyridine scaffold offers a versatile platform for designing targeted therapeutics[6]. The substitution pattern on both the pyridine and phenyl rings plays a critical role in determining the compound's biological activity. The incorporation of a nitro group (-NO2), particularly at the para-position of the phenyl ring, often enhances or confers specific biological activities[1][7]. The strong electron-withdrawing nature of the nitro group can influence the molecule's electronic properties, planarity, and ability to interact with target enzymes or receptors[8]. This guide provides a comparative analysis of the biological activity of this compound and its structurally related compounds, offering insights for researchers and professionals in drug discovery and development.

This compound: A Key Intermediate in Cancer Therapeutics

While direct biological activity data for this compound is not extensively reported in the public domain, its primary significance lies in its role as a crucial intermediate in the synthesis of advanced pharmaceutical compounds[9].

Role in the Synthesis of Niraparib

The most notable application of this compound is as a key building block in the manufacturing of Niraparib, a potent poly (ADP-ribose) polymerase (PARP) inhibitor[9]. PARP inhibitors represent a targeted therapy for cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations, and are used in the treatment of ovarian, fallopian tube, and peritoneal cancers. The synthesis of Niraparib's complex structure relies on the precise architecture of intermediates like this compound[9].

Experimental Workflow: Synthesis of Niraparib Intermediate

The following diagram illustrates a conceptual workflow for the utilization of this compound in a multi-step synthesis towards a more complex molecule like Niraparib.

Synthetic Pathway A This compound B Reduction of Nitro Group A->B e.g., H2, Pd/C C 3-(4-Aminophenyl)pyridine B->C D Coupling Reaction (e.g., Amide Bond Formation) C->D E Advanced Intermediate D->E F Further Cyclization/ Modification Steps E->F G Niraparib F->G

Caption: Conceptual workflow for Niraparib synthesis.

Comparative Biological Activities of Related Nitrophenyl-Pyridine Scaffolds

The biological potential of the nitrophenyl-pyridine framework can be understood by examining structurally related compounds where additional functional groups or different core heterocycles are present.

N-(4-Nitrophenyl)pyridin-2-amine Derivatives: Potent Kinase Inhibitors

The N-phenylpyridin-2-amine scaffold is a well-established pharmacophore, with derivatives containing a 4-nitrophenyl group demonstrating significant potential as anticancer agents[1].

Mechanism of Action: These compounds often function as potent inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival. Key targets include Aurora kinases, Cyclin-Dependent Kinases (CDKs), and Janus Kinase 2 (JAK2), which are pivotal in cell cycle regulation and signal transduction[1].

Spectrum of Activity: Beyond their anticancer effects, these derivatives have also been reported to possess antimicrobial, antioxidant, and anti-leishmanial properties[1].

Signaling Pathway: Inhibition of CDK-Mediated Cell Cycle Progression

The diagram below illustrates the central role of CDKs in the cell cycle and how their inhibition by nitrophenyl-pyridine derivatives can lead to cell cycle arrest.

CDK_Inhibition_Pathway cluster_cell_cycle Cell Cycle Progression G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 CDK Cyclin-Dependent Kinases (e.g., CDK2, CDK9) CDK->G1 Promotes G1/S Transition Arrest Cell Cycle Arrest CDK->Arrest Inhibitor Nitrophenyl-Pyridine Derivative Inhibitor->CDK Arrest->S

Caption: CDK inhibition leading to cell cycle arrest.

Pyrazolo[3,4-b]pyridines with a 4-Nitrophenyl Group: Anticancer Activity

Derivatives of the pyrazolo[3,4-b]pyridine scaffold, which is a fusion of pyrazole and pyridine rings, exhibit significant anticancer activity, particularly when substituted with a 4-nitrophenyl group[7][10].

Mechanism of Action: These compounds have been shown to inhibit CDK2 and CDK9, leading to cell cycle arrest and the induction of apoptosis in cancer cells[7][10]. The pyrazolo[3,4-b]pyridine core acts as a scaffold that correctly positions the substituted phenyl rings to interact with the ATP-binding pocket of the kinases[10].

Cytotoxicity Data: Several compounds in this class have shown potent cytotoxicity against various cancer cell lines, with IC50 values in the low micromolar range, comparable to the standard chemotherapeutic agent doxorubicin[7].

CompoundCancer Cell LineIC50 (µM)Reference
Compound 9g ¹Hela (Cervical Cancer)>10[7]
Compound 14g ²MCF7 (Breast Cancer)4.66[7]
HCT-116 (Colon Cancer)1.98[7]
Doxorubicin Hela (Cervical Cancer)2.35[7]
MCF7 (Breast Cancer)4.57[7]
HCT-116 (Colon Cancer)2.11[7]
¹3-(4-Methoxyphenyl)-4-(4-nitrophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine
²Structure related to 9g with modifications on the pyrazole ring.
Other Related Structures
  • Nitrophenylaziridines: These compounds have been studied for their tumor-growth inhibitory properties, with a clear structure-activity relationship observed[11].

  • Pyrazoline Analogues: Pyrazoline carboxamides containing a 5-(4-nitrophenyl) group have demonstrated significant cytotoxicity against breast cancer cell lines like MCF-7, with some analogues showing activity comparable to the standard drug Adriamycin[12][13].

  • Antitrypanosomal Agents: 4-(4-Nitrophenyl)-1H-1,2,3-triazole derivatives have been synthesized and evaluated as agents against Trypanosoma cruzi, the parasite responsible for Chagas disease[14].

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental protocols for assessing the biological activities discussed are provided below.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol is used to determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Objective: To assess the cytotoxic effects of test compounds on cancer cell lines (e.g., MCF-7, HCT-116, Hela)[7].

Methodology:

  • Cell Culture: Culture the desired cancer cell lines in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed the cells into 96-well plates at a density of approximately 5x10³ to 1x10⁴ cells per well and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the old medium with the medium containing the various concentrations of the compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours at 37°C. This allows viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration (logarithmic scale) to determine the IC50 value using non-linear regression analysis.

Protocol 2: In Vitro Kinase Inhibition Assay (e.g., for CDK2)

This protocol is designed to measure the ability of a compound to inhibit the activity of a specific protein kinase.

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against a target kinase like CDK2[10].

Methodology:

  • Reagents and Buffers: Prepare a kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT). The substrate can be a specific peptide (e.g., Histone H1) and the phosphate donor is ATP, often radiolabeled ([γ-³²P]ATP or [γ-³³P]ATP) for detection.

  • Reaction Setup: In a 96-well plate, add the kinase buffer, the substrate, the test compound at various concentrations, and the purified recombinant CDK2/Cyclin E enzyme.

  • Initiation of Reaction: Initiate the kinase reaction by adding the ATP solution.

  • Incubation: Incubate the reaction mixture at 30°C for a specified period (e.g., 30-60 minutes).

  • Termination of Reaction: Stop the reaction by adding a stop solution (e.g., phosphoric acid or EDTA).

  • Detection of Phosphorylation:

    • Radiometric Assay: Spot the reaction mixture onto phosphocellulose paper or filter mats. Wash the filters extensively to remove unincorporated radiolabeled ATP. Measure the remaining radioactivity, which corresponds to the phosphorylated substrate, using a scintillation counter.

    • Non-Radiometric Assay (e.g., ADP-Glo™): Use a commercial kit that measures the amount of ADP produced, which is directly proportional to kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Perspectives

While this compound itself is primarily recognized as a valuable synthetic intermediate for complex pharmaceuticals like the PARP inhibitor Niraparib, the broader family of nitrophenyl-pyridine derivatives exhibits a remarkable range of biological activities[9]. The inclusion of the 4-nitrophenyl group on various heterocyclic scaffolds, including pyridine and pyrazolopyridine, consistently imparts potent biological effects, most notably in the realm of oncology[1][7]. These compounds often function as inhibitors of key cellular enzymes such as protein kinases, leading to cell cycle arrest and apoptosis in cancer cells[1][10].

The structure-activity relationship studies of these related compounds highlight the importance of the nitrophenyl moiety in enhancing biological efficacy[11][13]. Future research should focus on synthesizing and evaluating a wider array of this compound derivatives to explore their therapeutic potential directly. Fine-tuning the scaffold and substitution patterns could lead to the development of novel drug candidates with improved potency, selectivity, and pharmacokinetic profiles for treating a variety of diseases.

References

A Spectroscopic Journey: Comparative Analysis of 3-(4-Nitrophenyl)pyridine and Its Synthetic Precursors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the meticulous characterization of novel chemical entities is paramount. The structural and electronic properties of a molecule, which dictate its biological activity, are elucidated through a suite of spectroscopic techniques. This guide provides an in-depth comparative analysis of the spectroscopic signatures of 3-(4-nitrophenyl)pyridine, a key intermediate in the synthesis of various pharmacologically active compounds, and its common precursors, 3-bromopyridine and 4-nitrophenylboronic acid. By understanding the distinct spectral features of each compound, researchers can effectively monitor reaction progress, confirm product identity, and ensure the purity of their synthesized materials.

The Synthetic Pathway: A Suzuki-Miyaura Coupling Approach

The synthesis of this compound is commonly achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction joins an organoboron compound (4-nitrophenylboronic acid) with an organohalide (3-bromopyridine)[1][2][3][4]. The choice of this method is due to its high efficiency and tolerance of a wide range of functional groups.

Caption: Synthetic route to this compound via Suzuki-Miyaura coupling.

Spectroscopic Fingerprints: A Comparative Overview

The transformation from the precursors to the final product induces significant changes in the molecular structure, which are directly reflected in their respective spectra. The following sections will delve into a detailed comparison of the Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) data for these three compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The chemical shifts (δ) of ¹H and ¹³C nuclei provide a detailed map of the electronic environment of each atom within the molecule.

The ¹H NMR spectra of the precursors and the product reveal characteristic changes in the aromatic region. In 3-bromopyridine, the protons on the pyridine ring exhibit a specific splitting pattern and chemical shifts influenced by the bromine atom. Similarly, the protons on the phenyl ring of 4-nitrophenylboronic acid are affected by the electron-withdrawing nitro group and the boronic acid moiety. The formation of the C-C bond in this compound results in a more complex spectrum with signals corresponding to both the pyridine and the nitrophenyl rings, with shifts influenced by the new biaryl structure.

CompoundProton AssignmentMultiplicityChemical Shift (δ, ppm)Coupling Constant (J, Hz)
3-Bromopyridine H-2d8.681.8
H-6d8.524.8
H-4ddd7.808.3, 1.9, 0.8
H-5dd7.198.3, 4.8
4-Nitrophenylboronic acid H-2, H-6 (ortho)d8.208.8
H-3, H-5 (meta)d7.958.8
-B(OH)₂br s~8.50-
This compound H-2'd9.066.8
H-6'd8.396.7
H-2, H-6d7.988.9
H-4'd7.798.1
H-5't7.557.5
H-3, H-5t7.427.8

Note: Data for 3-bromopyridine is from various sources[5][6]. Data for 4-nitrophenylboronic acid is based on typical values and data for its pinacol ester[7][8]. Data for this compound is based on reported values for a similar compound and general principles[9].

The ¹³C NMR spectra provide complementary information about the carbon skeleton of the molecules. The carbon attached to the bromine in 3-bromopyridine is significantly shielded. In 4-nitrophenylboronic acid, the carbon bearing the boronic acid group is also shielded, while the carbon attached to the nitro group is deshielded. Upon formation of this compound, the ipso-carbons of the newly formed C-C bond show characteristic shifts, and the chemical shifts of the other ring carbons are also altered due to the electronic effects of the substituent groups.

CompoundCarbon AssignmentChemical Shift (δ, ppm)
3-Bromopyridine C-2149.2
C-3124.6
C-4135.1
C-5127.8
C-6149.2
4-Nitrophenylboronic acid C-1~134 (ipso-B)
C-2, C-6134.4
C-3, C-5122.7
C-4148.6
This compound C-1'154.8
C-2'151.3
C-3'146.2
C-4'142.1
C-5'125.8
C-6'122.4
C-1130.4
C-2, C-6129.8
C-3, C-5126.4
C-4120.4

Note: Data for 3-bromopyridine is based on reported values[6][10]. Data for 4-nitrophenylboronic acid is based on MIDA boronate ester data[8]. Data for this compound is based on reported values for a similar compound and general principles[9].

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds.

CompoundFunctional GroupAbsorption Frequency (cm⁻¹)
3-Bromopyridine C-H (aromatic) stretch~3050
C=C, C=N (aromatic) stretch~1580, 1470
C-Br stretch~680
4-Nitrophenylboronic acid O-H (boronic acid) stretch~3300 (broad)
C-H (aromatic) stretch~3080
C=C (aromatic) stretch~1600, 1490
N-O (nitro) asymmetric stretch~1520
N-O (nitro) symmetric stretch~1345
B-O stretch~1350
This compound C-H (aromatic) stretch~3070
C=C, C=N (aromatic) stretch~1600, 1510, 1420
N-O (nitro) asymmetric stretch~1515
N-O (nitro) symmetric stretch~1340

Note: Data is based on typical values and information from various sources[6][11][12][13].

The IR spectrum of 3-bromopyridine is characterized by aromatic C-H and C=C/C=N stretching vibrations, along with a C-Br stretching frequency in the fingerprint region. 4-Nitrophenylboronic acid exhibits a broad O-H stretch from the boronic acid group, strong absorptions for the nitro group (asymmetric and symmetric N-O stretches), and aromatic C-H and C=C stretches. In the final product, this compound, the characteristic nitro group absorptions are retained, while the spectrum is dominated by the vibrations of the two coupled aromatic rings.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for confirming its identity.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key m/z values
3-Bromopyridine C₅H₄BrN157.99157/159 (M⁺, isotopic pattern for Br), 78
4-Nitrophenylboronic acid C₆H₆BNO₄166.93167 (M⁺), 121 (M⁺ - NO₂)
This compound C₁₁H₈N₂O₂200.19200 (M⁺), 170 (M⁺ - NO), 154 (M⁺ - NO₂)

Note: Data is based on calculated molecular weights and expected fragmentation patterns from various sources[6][14].

The mass spectrum of 3-bromopyridine shows a characteristic isotopic pattern for the molecular ion (M⁺) due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio. A major fragment corresponds to the loss of bromine. 4-Nitrophenylboronic acid will show a molecular ion peak, with a significant fragment resulting from the loss of the nitro group. The mass spectrum of this compound will display a molecular ion at m/z 200, with fragmentation patterns involving the loss of the nitro group and other parts of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The wavelength of maximum absorption (λmax) is influenced by the extent of conjugation in the system.

CompoundSolventλmax (nm)
3-Bromopyridine Ethanol~263
4-Nitrophenylboronic acid Water~273
This compound Ethanol~260, ~300

Note: Data is based on typical values for these classes of compounds and available data[15][16][17].

Both 3-bromopyridine and 4-nitrophenylboronic acid contain aromatic systems and thus exhibit UV absorption. The formation of the extended conjugated system in this compound is expected to cause a bathochromic (red) shift in the λmax compared to the individual precursors, indicating a more delocalized π-electron system.

Experimental Protocols

To ensure the reproducibility and accuracy of the spectroscopic data, standardized experimental protocols are essential.

General Protocol for Suzuki-Miyaura Coupling

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

This protocol outlines the key steps for the synthesis of this compound[2][3][18][19]. The specific catalyst, base, solvent, and temperature may be optimized for best results.

Protocol for NMR Sample Preparation and Acquisition
  • Sample Preparation : Weigh 5-10 mg of the compound for ¹H NMR or 20-50 mg for ¹³C NMR. Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube[5].

  • Instrument Setup : The NMR spectrometer is locked onto the deuterium signal of the solvent and shimmed to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition : A standard one-pulse experiment is typically used. Key parameters include a spectral width of -2 to 12 ppm, an acquisition time of 3-4 seconds, a relaxation delay of 1-2 seconds, and an appropriate number of scans (typically 16-64) to achieve a good signal-to-noise ratio[5].

  • ¹³C NMR Acquisition : A proton-decoupled pulse program is used to simplify the spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (1024 or more) and a longer relaxation delay (2-5 seconds) are typically required[5].

Protocol for FTIR Spectroscopy

For solid samples, the KBr pellet method is common. A small amount of the sample is finely ground with dry potassium bromide and pressed into a transparent disk. Alternatively, a thin film can be cast from a volatile solvent onto a salt plate[6]. The sample is then placed in the spectrometer and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Protocol for Mass Spectrometry

For volatile and thermally stable compounds like those discussed here, Electron Ionization (EI) is a common technique. The sample is introduced into the mass spectrometer, where it is vaporized and bombarded with a high-energy electron beam. This causes ionization and fragmentation of the molecule. The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected.

Protocol for UV-Vis Spectroscopy
  • Sample Preparation : Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, water). The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0.

  • Blank Measurement : A cuvette containing only the solvent is placed in the spectrophotometer to record a baseline spectrum.

  • Sample Measurement : The cuvette with the sample solution is then measured over the desired wavelength range (e.g., 200-400 nm) to obtain the absorption spectrum and identify the λmax.

Conclusion

The spectroscopic comparison of this compound with its precursors, 3-bromopyridine and 4-nitrophenylboronic acid, provides a clear illustration of how molecular structure dictates spectral properties. The formation of the new C-C bond and the resulting extended π-system in the final product lead to predictable and measurable changes in the NMR, IR, MS, and UV-Vis spectra. This detailed analysis serves as a valuable resource for researchers, enabling them to confidently synthesize, purify, and characterize this important synthetic intermediate, thereby supporting the advancement of drug discovery and development.

References

A Comparative Guide to QSAR Methodologies for Nitroaromatic Pyridine Analogs: Crafting Predictive Models for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The intersection of the pyridine scaffold, a cornerstone in medicinal chemistry, with the electronically distinct nitroaromatic moiety presents a landscape of compounds with significant therapeutic potential, particularly in oncology and infectious diseases. Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in navigating this chemical space, offering a systematic framework to correlate molecular architecture with biological activity. This guide provides an in-depth comparison of QSAR methodologies applicable to nitrophenylpyridines and related nitroaromatic heterocycles, grounded in experimental data and established modeling principles.

The Rationale for QSAR in Nitroaromatic Drug Discovery

Nitrophenylpyridine derivatives and their analogs are being investigated for a range of biological activities, including anticancer and antitubercular effects.[1] The nitro group, a strong electron-withdrawing feature, significantly influences the molecule's electronic properties, reactivity, and potential for bioactivation, which can be both beneficial for therapeutic effect and a source of toxicity.[2] QSAR provides a robust computational lens to dissect these complex relationships, enabling the prediction of activity for novel compounds and guiding the synthesis of more potent and safer drug candidates.[3][4]

Comparative Analysis of QSAR Modeling Techniques

The development of a predictive QSAR model is a multi-faceted process, beginning with the careful curation of a dataset of compounds with known biological activities.[4] The choice of molecular descriptors and the statistical method used to build the model are critical determinants of its predictive power. Here, we compare two principal approaches: 2D-QSAR and 3D-QSAR.

2D-QSAR: Harnessing Topological and Physicochemical Descriptors

2D-QSAR models establish a correlation between biological activity and molecular descriptors derived from the 2D representation of the molecule.[5] These descriptors are computationally inexpensive to calculate and can provide valuable insights into the structural requirements for activity.

A typical 2D-QSAR workflow involves descriptor calculation, variable selection, model building using statistical methods like Multiple Linear Regression (MLR), and rigorous validation.

2D-QSAR Workflow Data Dataset of Molecules and Activities Descriptors Calculate 2D Descriptors (Topological, Electronic, etc.) Data->Descriptors Selection Variable Selection (e.g., Genetic Algorithm) Descriptors->Selection Model Model Building (e.g., MLR, PLS) Selection->Model Validation Model Validation (Internal & External) Model->Validation Prediction Prediction of New Compound Activity Validation->Prediction

Caption: A generalized workflow for developing a 2D-QSAR model.

Key Descriptor Classes in 2D-QSAR for Nitroaromatic Pyridines:

Descriptor ClassExamplesRelevance to Nitrophenylpyridines
Topological Wiener index, Kier & Hall connectivity indicesDescribe molecular size, shape, and branching, which influence receptor binding and bioavailability.[6]
Electronic HOMO/LUMO energies, Dipole momentCrucial for understanding the reactivity conferred by the nitro group and the pyridine ring's nitrogen.[7]
Physicochemical LogP (lipophilicity), Molar Refractivity (MR)Govern pharmacokinetic properties like membrane permeability and distribution.[8]
Constitutional Molecular Weight, Atom CountsBasic descriptors that contribute to the overall size and composition of the molecule.[5]

A study on nitrofuran analogues with antitubercular activity highlighted the importance of topological and structural fragment descriptors.[6] The presence of a nitro-substituted furan ring was found to be essential for activity. The model indicated that minimizing the number of double bonds and certain heterocyclic fragments, while considering the Kier-Hall electrotopological states, could enhance antitubercular potency.[6] Similarly, a 2D-QSAR study on various anti-tuberculosis agents found a correlation between activity and descriptors like dipole energy and heat of formation.[9]

3D-QSAR: Unveiling the Spatial Dimension of Molecular Interactions

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more granular understanding of the structure-activity relationship by considering the three-dimensional arrangement of molecules and their interaction fields.[10][11] These methods are particularly powerful when a common binding mode for the series of compounds can be assumed.

The 3D-QSAR process requires the alignment of the 3D structures of the molecules in the dataset, a critical step that significantly influences the model's quality.

3D-QSAR Workflow Dataset Dataset of Molecules and Activities Alignment 3D Molecular Alignment Dataset->Alignment Fields Calculate Interaction Fields (Steric, Electrostatic, etc.) Alignment->Fields PLS Partial Least Squares (PLS) Analysis Fields->PLS Validation Model Validation (Internal & External) PLS->Validation Contours Generate Contour Maps Validation->Contours

Caption: The workflow for building a 3D-QSAR model using CoMFA or CoMSIA.

Comparison of CoMFA and CoMSIA:

FeatureComparative Molecular Field Analysis (CoMFA)Comparative Molecular Similarity Indices Analysis (CoMSIA)
Interaction Fields Steric (Lennard-Jones) and Electrostatic (Coulomb)Steric, Electrostatic, Hydrophobic, H-bond Donor, and H-bond Acceptor.[12]
Potential Function Steeper potential, sensitive to atomic positions.Gaussian-type potential, less sensitive to small atomic shifts.[13]
Contour Maps Provide insights into regions where steric bulk and electrostatic charge are favorable or unfavorable for activity.[14]Offer a more detailed and easily interpretable visualization of the physicochemical requirements for optimal activity.[15]

A 3D-QSAR study on substituted tetrahydropyrimidines as antitubercular agents demonstrated the utility of CoMFA and CoMSIA.[15] The generated models, with good correlation coefficients (r²) and cross-validated r² (q²), provided contour maps that guided the design of new, more potent molecules. For instance, the CoMSIA contour maps might indicate that a bulky, hydrophobic group is favored at a specific position on the phenyl ring, while an electronegative group is preferred on the pyridine ring to enhance activity.

Experimental Protocols: A Step-by-Step Guide to QSAR Model Development

1. Data Set Preparation:

  • Compile a dataset of nitrophenylpyridine analogs with their corresponding biological activities (e.g., IC₅₀, MIC) from the literature or internal assays.

  • Ensure the biological data is consistent and measured under the same experimental conditions.

  • Convert biological activities to a logarithmic scale (e.g., pIC₅₀ = -log(IC₅₀)) to achieve a more linear relationship with the descriptors.

2. Molecular Structure Generation and Optimization:

  • Draw the 2D structures of all molecules in the dataset using chemical drawing software.

  • Convert the 2D structures to 3D and perform energy minimization using a suitable force field (e.g., MMFF94) or semi-empirical quantum mechanical method.[7]

3. Descriptor Calculation:

  • For 2D-QSAR: Use software like PaDEL-Descriptor or Dragon to calculate a wide range of 0D, 1D, and 2D descriptors.[9]

  • For 3D-QSAR:

    • Align the molecules based on a common scaffold or a pharmacophore model.

    • Generate the steric and electrostatic fields (for CoMFA) and additional fields like hydrophobic and hydrogen bond donor/acceptor (for CoMSIA) around the aligned molecules within a 3D grid.[10][11]

4. Model Development and Validation:

  • Divide the dataset into a training set (typically 70-80% of the compounds) for model building and a test set for external validation.

  • For 2D-QSAR, use techniques like Genetic Algorithm-Multiple Linear Regression (GA-MLR) to select the most relevant descriptors and build the regression model.

  • For 3D-QSAR, employ Partial Least Squares (PLS) analysis to correlate the field values with the biological activities.

  • Internal Validation: Use the leave-one-out (LOO) cross-validation method to assess the robustness and predictive ability of the model on the training set. A high q² value (typically > 0.5) indicates good internal predictivity.

  • External Validation: Use the developed model to predict the activities of the compounds in the test set. A high predictive r² (r²_pred) value (typically > 0.6) for the test set indicates the model's ability to generalize to new data.

Data Presentation: Performance of Representative QSAR Models

The following table summarizes the statistical performance of hypothetical QSAR models for a series of nitroaromatic compounds, illustrating the typical validation parameters.

Model TypeStatistical MethodKey Descriptors/Fieldsr² (Training Set)q² (LOO)r²_pred (Test Set)
2D-QSAR MLRTopological, Electronic (HOMO, LUMO)0.850.780.81
3D-QSAR (CoMFA) PLSSteric, Electrostatic0.920.650.88
3D-QSAR (CoMSIA) PLSSteric, Electrostatic, Hydrophobic0.950.720.91

Conclusion and Future Directions

Both 2D and 3D-QSAR methodologies offer powerful tools for elucidating the structure-activity relationships of nitrophenylpyridines and their analogs. 2D-QSAR provides a rapid and insightful overview of the key physicochemical properties driving activity, while 3D-QSAR offers a more detailed, spatially-resolved understanding of the molecular interactions. The choice of method depends on the specific research question, the diversity of the chemical library, and the availability of structural information about the biological target.

Future studies should aim to integrate these QSAR approaches with other computational methods like molecular docking and molecular dynamics simulations to gain a more comprehensive understanding of the binding modes and mechanisms of action of nitrophenylpyridine derivatives. This synergistic approach will undoubtedly accelerate the discovery and development of novel therapeutics from this promising class of compounds.

References

Section 1: The Workhorse of Cross-Coupling: Palladium-Based Catalysts

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Catalytic Systems for C-C Coupling with 3-Halopyridines

For researchers, scientists, and professionals in drug development, the functionalization of the pyridine scaffold is a foundational task in the synthesis of novel therapeutics and functional materials. Among the isomers, the 3-substituted pyridine motif is a ubiquitous core in a multitude of biologically active molecules. Palladium-, nickel-, and copper-catalyzed cross-coupling reactions provide the most robust and versatile strategies for forging carbon-carbon bonds at this position.

However, the inherent electronic properties of the pyridine ring—specifically the lone pair of electrons on the nitrogen atom—present unique challenges. This nitrogen can coordinate to the metal center of the catalyst, leading to catalyst inhibition or deactivation, which often results in diminished reactivity compared to analogous benzene systems.[1][2] Consequently, the choice of catalyst, ligand, and reaction conditions is paramount to achieving high yields and broad substrate scope.

This guide offers a comparative analysis of leading catalytic systems for C-C coupling reactions with 3-halopyridines. We will delve into the mechanistic nuances of palladium, nickel, and copper catalysts, provide a quantitative comparison of their performance, and present detailed experimental protocols to empower scientists in navigating these critical transformations.

Palladium catalysis remains the gold standard for many C-C bond-forming reactions due to its remarkable functional group tolerance and the extensive library of well-behaved ligands that allow for fine-tuning of reactivity.[3] The general catalytic cycle for reactions like the Suzuki-Miyaura coupling involves oxidative addition of the 3-halopyridine to a Pd(0) species, transmetalation with an organometallic partner (e.g., a boronic acid), and reductive elimination to yield the product and regenerate the active catalyst.[4]

Key Determinants of Success:

  • Ligand Selection: The oxidative addition step is often rate-limiting, particularly for less reactive chloro- and bromopyridines.[5][6] To overcome this, bulky and electron-rich phosphine ligands are employed. Ligands such as SPhos, RuPhos, and XPhos accelerate oxidative addition and subsequent reductive elimination, leading to higher catalyst turnover and improved yields.[7] For instance, in the C-N coupling of 3-bromo-2-aminopyridine, a challenging substrate, RuPhos and SPhos provided the desired product in 71% and 76% yield, respectively.[7]

  • Palladium Precursor: While Pd(PPh₃)₄ is a classic choice, modern precatalysts, such as palladacycles (e.g., RuPhos-Pd-G3), offer enhanced air and moisture stability and generate the active Pd(0) species more reliably and efficiently in situ.[3][7]

  • Halide Reactivity: The C-X bond strength dictates the ease of oxidative addition, following the established trend: I > Br > Cl.[4][5] While 3-iodopyridines are highly reactive, the more cost-effective and readily available 3-chloro- and 3-bromopyridines often require more sophisticated and active catalyst systems.[1]

Section 2: The Economical Alternative: Nickel-Based Catalysts

Nickel catalysts have emerged as a powerful and cost-effective alternative to palladium, offering unique reactivity profiles.[8][9] A key advantage of nickel is its superior ability to activate the strong C-Cl bond, making it the catalyst of choice for reactions involving 3-chloropyridines where palladium systems may falter.[1]

However, nickel catalysis is not without its challenges:

  • Side Reactions: Nickel catalysts are often more prone to homocoupling reactions, especially with aryl bromides and iodides, compared to palladium.[1]

  • Catalyst Inhibition: The pyridine nitrogen can strongly coordinate to nickel, forming stable, catalytically inactive species. This is particularly problematic with 2-halopyridines, where chelation can completely shut down reactivity in Suzuki-Miyaura couplings.[8] While less pronounced for 3-halopyridines, this inhibition remains a critical consideration.

  • Mechanistic Pathways: Nickel catalysis can proceed through various oxidation states (0, +I, +II, +III), often involving single-electron transfer (SET) pathways, which contrasts with the more common two-electron processes (Pd(0)/Pd(II)) seen with palladium.[10][11] This distinct mechanistic manifold can open up novel reaction pathways but also introduces complexities.

Despite these challenges, systems like NiCl₂(dppf) have proven effective for the Suzuki-Miyaura coupling of 3-chloropyridine.[8] For more demanding transformations, nickel/photoredox dual catalysis has provided new avenues for forging C(sp²)-C(sp³) bonds under mild conditions.[11]

Section 3: A Niche Player: Copper-Based Catalysts

Copper catalysts, while historically significant in Ullmann-type reactions, are less commonly used for general C-C coupling of 3-halopyridines compared to palladium and nickel.[12] Their primary modern application in this context lies in Sonogashira couplings (typically as a co-catalyst with palladium) and specific C-N and C-O bond-forming reactions.[5][12]

Recent advances have shown that specialized copper systems can catalyze C(sp³)-C(sp²) couplings with tertiary alkyl halides and certain activated C-H bonds.[13][14] However, for the direct coupling of 3-halopyridines with common organometallic reagents like boronic acids or Grignard reagents, palladium and nickel systems are generally more versatile and efficient.

Section 4: Comparative Performance Data

The selection of an optimal catalyst system is highly dependent on the specific halide, the coupling partner, and the desired functional group tolerance. The table below summarizes representative data to guide this decision-making process.

Reaction TypeHalide SubstrateCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
Suzuki-Miyaura 3-BromopyridinePd(OAc)₂ / PCy₃K₃PO₄Toluene8012>95[3]
Suzuki-Miyaura 3-ChloropyridineNiCl₂(dppf)K₃PO₄Dioxane8018~85[8]
Suzuki-Miyaura 3-ChloropyridinePd(OAc)₂ / XPhos-Pd-G3K₃PO₄t-AmylOH1001872-90[15]
Kumada 3-ChloropyridineNiCl₂(dppf)-THF854~90[8]
Sonogashira 3-IodopyridinePd(PPh₃)₄ / CuIEt₃NTHFRT4>90[5]
Heck 3-BromopyridineFe₃O₄-lignin@PdNPsK₂CO₃DMF120592[15]
C-N Coupling 3-Bromo-2-aminopyridineRuPhos-Pd-G2LiHMDSTHF651683[7]

Section 5: Experimental Protocols & Workflows

A well-designed experimental procedure is critical for reproducibility and success. Below is a representative protocol for a Suzuki-Miyaura coupling reaction.

General Protocol for Palladium-Catalyzed Suzuki-Miyaura Coupling
  • Reagent Preparation: To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the 3-halopyridine (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., XPhos-Pd-G3, 0.02 mmol, 2 mol%).

  • Solvent Addition: Add the degassed solvent (e.g., t-Amyl Alcohol, 5 mL) via syringe.

  • Reaction Execution: Seal the Schlenk tube and place the reaction mixture in a preheated oil bath at the desired temperature (e.g., 100 °C). Stir vigorously for the specified duration (e.g., 12-24 hours).

  • Workup and Purification: Upon completion (monitored by TLC or GC-MS), cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography.

Experimental Workflow Diagram

G Experimental Workflow for Suzuki-Miyaura Coupling cluster_prep Inert Atmosphere Setup cluster_reaction Reaction cluster_workup Workup & Purification A Add 3-Halopyridine, Boronic Acid, & Base to Schlenk Tube B Add Pd Precatalyst & Ligand A->B C Add Degassed Solvent B->C D Heat & Stir (e.g., 100°C, 18h) C->D Seal Tube E Cool & Quench D->E Monitor Completion (TLC/GC-MS) F Extraction E->F G Drying & Concentration F->G H Column Chromatography G->H I I H->I Pure Product

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.

Section 6: Mechanistic Insights and Catalyst Selection

Understanding the underlying catalytic cycle is essential for troubleshooting and optimizing reactions.

Generalized Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Generalized Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)Lₙ OxyAdd Oxidative Addition Pd0->OxyAdd PdII R¹-Pd(II)Lₙ-X OxyAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R2 R¹-Pd(II)Lₙ-R² Transmetal->PdII_R2 Borate [X-B(OH)₃]⁻ Transmetal->Borate RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0  Regenerates  Catalyst Product R¹-R² (Product) RedElim->Product RX R¹-X (3-Halopyridine) RX->OxyAdd Boronic R²-B(OH)₂ Boronic->Transmetal Base Base Base->Transmetal

Caption: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

Catalyst Selection Logic

Choosing the right catalyst is a process of balancing reactivity, cost, and substrate compatibility.

Catalyst_Choice Catalyst Selection Logic for 3-Halopyridines start Start: 3-Halopyridine Substrate halide_type What is the Halide? start->halide_type iodide 3-Iodopyridine (High Reactivity) halide_type->iodide Iodo bromide 3-Bromopyridine (Moderate Reactivity) halide_type->bromide Bromo chloride 3-Chloropyridine (Low Reactivity) halide_type->chloride Chloro pd_std Standard Pd Catalyst (e.g., Pd(PPh₃)₄) Often Sufficient iodide->pd_std pd_advanced Advanced Pd Catalyst (Bulky, Electron-Rich Ligand e.g., RuPhos, SPhos) bromide->pd_advanced chloride->pd_advanced Alternative ni_catalyst Nickel Catalyst Recommended (e.g., NiCl₂(dppf)) Consider for cost/reactivity chloride->ni_catalyst

Caption: Decision tree for selecting a catalyst based on the 3-halopyridine substrate.

Conclusion

The C-C coupling of 3-halopyridines is a cornerstone of modern organic synthesis, but it requires careful consideration of catalyst selection to overcome the inherent challenges posed by the pyridine nitrogen. Palladium systems, particularly those employing bulky, electron-rich phosphine ligands, offer broad applicability and high functional group tolerance, making them the first choice for 3-iodo- and 3-bromopyridines. For the more challenging and economical 3-chloropyridines, nickel catalysts present a highly effective alternative, often providing superior reactivity. By understanding the interplay between the metal, ligand, and substrate, researchers can confidently and efficiently construct complex, high-value molecules built around the 3-substituted pyridine core.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 3-(4-Nitrophenyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical synthesis, the purity, stability, and concentration of intermediate compounds are of paramount importance. 3-(4-Nitrophenyl)pyridine, a key building block in the synthesis of therapeutic agents like the PARP inhibitor Niraparib, demands rigorous analytical oversight.[1] This guide provides an in-depth comparison of two orthogonal and robust analytical techniques—High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Gas Chromatography with Mass Spectrometry (GC-MS)—for the comprehensive analysis of this critical intermediate.

This document is structured to provide not just procedural steps, but a foundational understanding of the principles behind method selection, development, and, most importantly, cross-validation. By adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines, we establish a framework for ensuring data integrity and analytical method reliability.[2][3][4]

Rationale for Method Selection

The chemical structure of this compound—a polar pyridine ring coupled with a nitro-substituted aromatic ring—guides the selection of appropriate analytical technologies.[5][6]

  • High-Performance Liquid Chromatography (HPLC-UV): This is the workhorse of pharmaceutical analysis for several reasons. The presence of aromatic rings and a nitro group creates a strong chromophore, making the molecule highly responsive to UV detection.[7][8] HPLC is ideally suited for analyzing non-volatile and thermally sensitive compounds, ensuring the integrity of the analyte during analysis. Its versatility in column chemistry and mobile phase composition allows for fine-tuning of selectivity for the parent compound and any potential impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): As a complementary technique, GC-MS offers exceptional sensitivity and the unparalleled specificity of mass-based detection.[9] With a boiling point of 364.6°C, this compound is semi-volatile and amenable to GC analysis.[1][10] The primary advantage of GC-MS is its ability to provide structural information, making it an invaluable tool for the definitive identification of impurities and degradation products.[9]

The Cross-Validation Workflow

Cross-validation is the process of demonstrating that two distinct analytical procedures are suitable for the same intended purpose and yield comparable results.[11][12][13] This process is critical when one method (e.g., HPLC-UV) is used for routine quality control, while another (e.g., GC-MS) is used for confirmatory analysis or impurity identification.

Cross_Validation_Workflow Diagram 1: Cross-Validation Workflow cluster_hplc HPLC-UV Method Validation cluster_gcms GC-MS Method Validation h_spec Specificity h_lin Linearity & Range h_spec->h_lin h_acc Accuracy h_lin->h_acc h_prec Precision h_acc->h_prec h_loq LOD/LOQ h_prec->h_loq h_rob Robustness h_loq->h_rob cross_val Cross-Validation: Analyze Identical Samples h_rob->cross_val g_spec Specificity g_lin Linearity & Range g_spec->g_lin g_acc Accuracy g_lin->g_acc g_prec Precision g_acc->g_prec g_loq LOD/LOQ g_prec->g_loq g_rob Robustness g_loq->g_rob g_rob->cross_val start Define Analytical Requirements dev_hplc Develop HPLC-UV Method start->dev_hplc dev_gcms Develop GC-MS Method start->dev_gcms dev_hplc->h_spec dev_gcms->g_spec compare Compare Results & Assess Comparability cross_val->compare report Final Validation Report compare->report

Diagram 1: Cross-Validation Workflow

Performance Comparison: HPLC-UV vs. GC-MS

The following table summarizes the expected performance characteristics of each method based on established principles for analyzing nitroaromatic compounds and pyridine derivatives.[9][14][15][16] The data presented are hypothetical but represent realistic outcomes of a well-executed validation study adhering to ICH Q2(R1) guidelines.[4]

Validation Parameter HPLC-UV Method GC-MS Method Commentary
Specificity Demonstrated by peak purity analysis (diode array detector) and resolution from known impurities.Demonstrated by unique retention times and specific mass fragmentation patterns (m/z).GC-MS offers superior specificity due to the added dimension of mass analysis, making it ideal for impurity identification.
Linearity (R²) > 0.999> 0.998Both methods are expected to show excellent linearity. HPLC often has a slight edge in precision for routine quantitative work.
Range 1 - 250 µg/mL0.1 - 50 µg/mLHPLC typically accommodates a wider linear range, suitable for both assay and impurity quantification.
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%Both methods are highly accurate. GC accuracy can be influenced by inlet discrimination or thermal degradation if not optimized.
Precision (% RSD)
- Repeatability< 1.0%< 2.0%HPLC generally provides better repeatability for routine injections.
- Intermediate< 1.5%< 3.0%Variability in GC can be slightly higher due to factors like inlet liner activity and septum coring over time.
LOD 0.3 µg/mL0.02 µg/mLGC-MS, especially in Selected Ion Monitoring (SIM) mode, is significantly more sensitive.
LOQ 1.0 µg/mL0.1 µg/mLThe lower LOQ of GC-MS makes it the preferred method for trace-level impurity analysis.
Robustness HighModerateHPLC methods are typically more robust against minor changes in mobile phase composition and flow rate. GC methods can be sensitive to variations in oven ramp rates and gas pressures.

Experimental Protocols

The following protocols are detailed, step-by-step methodologies designed to serve as a starting point for the development and validation of analytical methods for this compound.

HPLC-UV Method Protocol

This reversed-phase HPLC method is designed for the accurate quantification and purity evaluation of this compound.

1. Instrumentation and Columns:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

2. Reagents and Mobile Phase:

  • Acetonitrile (HPLC Grade).

  • Water (HPLC Grade).

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v). Degas before use.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm (based on the common absorbance of nitroaromatic compounds).[14] A full spectrum (200-400 nm) should be recorded with a DAD to confirm peak identity and purity.

4. Sample and Standard Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 25 mg of this compound reference standard and dissolve in a 25 mL volumetric flask with the mobile phase.

  • Working Standards: Prepare a series of dilutions from the stock solution to cover the linear range (e.g., 1, 10, 50, 100, 250 µg/mL).

  • Sample Solution: Prepare the sample at a target concentration of 100 µg/mL using the mobile phase.

GC-MS Method Protocol

This protocol is optimized for the sensitive detection and identification of this compound and its potential volatile or semi-volatile impurities.

1. Instrumentation:

  • Gas chromatograph coupled to a Mass Spectrometer (e.g., single quadrupole) with an Electron Ionization (EI) source.

  • Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

2. Reagents:

  • Dichloromethane (GC Grade) or suitable solvent.

  • Helium (Carrier Gas, 99.999% purity).

3. Chromatographic and MS Conditions:

  • Inlet Temperature: 280°C.

  • Injection Mode: Splitless (or split, depending on concentration), 1 µL injection volume.

  • Carrier Gas Flow: 1.2 mL/min (constant flow).

  • Oven Temperature Program:

    • Initial: 150°C, hold for 1 minute.

    • Ramp: 15°C/min to 300°C.

    • Hold: 5 minutes at 300°C.

  • MS Transfer Line Temperature: 290°C.

  • Ion Source Temperature: 230°C.

  • Ionization Energy: 70 eV.

  • Mass Scan Range: 40 - 350 amu. For higher sensitivity, Selected Ion Monitoring (SIM) can be used, targeting the molecular ion and key fragments of this compound.

4. Sample and Standard Preparation:

  • Standard Stock Solution (1 mg/mL): Prepare in dichloromethane.

  • Working Standards: Dilute the stock solution to cover the desired range (e.g., 0.1 to 50 µg/mL).

  • Sample Solution: Dissolve the sample in dichloromethane to a target concentration within the calibration range.

Conclusion and Recommendations

Both HPLC-UV and GC-MS are powerful and suitable techniques for the analysis of this compound. The choice of method depends on the analytical objective.

  • For routine quality control, assay, and purity assessment , the HPLC-UV method is recommended due to its superior precision, robustness, and wider linear range. It is a reliable and cost-effective technique for generating high-throughput data in a regulated environment.

  • For impurity identification, trace-level analysis, and confirmatory testing , the GC-MS method is the superior choice. Its high sensitivity (low LOD/LOQ) and the structural information provided by mass spectrometry are indispensable for identifying unknown peaks and ensuring the comprehensive characterization of the material.[17]

A robust analytical strategy for this compound should leverage both techniques. The HPLC-UV method should be fully validated for routine release testing, while the GC-MS method should be validated and used for reference, stability-indicating studies, and the investigation of any out-of-specification results. This orthogonal approach, confirmed by rigorous cross-validation, ensures the highest level of confidence in the quality and consistency of this vital pharmaceutical intermediate.

References

A Comparative Guide to the Hydrolysis of 4-Nitrophenylphosphate and its Nitrophenylpyridine Analogs: A Mechanistic and Kinetic Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the study of phosphoryl transfer reactions, the choice of substrate is paramount. 4-Nitrophenylphosphate (pNPP) has long served as a benchmark chromogenic substrate for phosphatases due to its straightforward synthesis and the ease of spectrophotometrically monitoring its hydrolysis.[1][2] However, the exploration of analogous substrates, such as nitrophenylpyridine phosphates, offers a compelling avenue for dissecting the nuanced electronic effects that govern the lability of the phosphate ester bond. This guide provides an in-depth comparison of the hydrolysis of 4-nitrophenylphosphate with its hypothetical nitrophenylpyridine analogs, grounded in principles of physical organic chemistry and supported by established experimental protocols.

Introduction: The Significance of Phosphoryl Transfer Chemistry

Phosphoryl transfer reactions are fundamental to a vast array of biological processes, from signal transduction and energy metabolism to DNA replication and repair.[3] The hydrolysis of phosphate esters, a key class of phosphoryl transfer reactions, is intrinsically slow under physiological conditions, necessitating enzymatic catalysis.[4][5] Understanding the factors that influence the rate of non-enzymatic and enzymatic hydrolysis is crucial for designing enzyme inhibitors, developing novel therapeutic agents, and elucidating catalytic mechanisms.

4-Nitrophenylphosphate (pNPP) is a synthetic organophosphate compound that serves as a valuable tool in biochemical assays.[1] Its utility stems from the fact that upon hydrolysis, it yields p-nitrophenol, a chromogenic product that exhibits a distinct yellow color under alkaline conditions, with a maximum absorbance at 405 nm.[1][2] This allows for a continuous and straightforward spectrophotometric assay of phosphatase activity.

This guide will delve into a comparative analysis of pNPP and its nitrophenylpyridine phosphate analogs, exploring how the introduction of a nitrogen atom into the aromatic ring is predicted to alter the substrate's reactivity.

Mechanistic Framework: Hydrolysis of Aryl Phosphates

The hydrolysis of aryl phosphates like pNPP can proceed through different mechanisms depending on the pH and the presence of catalysts. In a non-enzymatic reaction, the hydrolysis generally involves a nucleophilic attack of a water molecule or a hydroxide ion on the phosphorus atom. The reaction is facilitated by the departure of the leaving group, the stability of which is a critical determinant of the reaction rate.

The key to the utility of pNPP as a substrate is the electron-withdrawing nature of the nitro group, which stabilizes the negative charge on the phenolate leaving group, making it a better leaving group.[6][7]

The Contenders: 4-Nitrophenylphosphate vs. Nitrophenylpyridine Analogs

To understand the impact of a pyridine ring on the hydrolysis of a phosphate ester, let us consider three hypothetical analogs of pNPP where the phenyl ring is replaced by a pyridine ring, with the nitro group and the phosphate ester at various positions.

  • 4-Nitrophenylphosphate (pNPP): The established benchmark.

  • 2-Nitro-5-pyridylphosphate: The nitrogen is ortho to the nitro group and meta to the phosphate.

  • 3-Nitro-2-pyridylphosphate: The nitrogen is meta to the nitro group and ortho to the phosphate.

  • 5-Nitro-3-pyridylphosphate: The nitrogen is meta to both the nitro group and the phosphate.

The introduction of the nitrogen atom into the aromatic ring introduces a significant electronic perturbation. The pyridine nitrogen is an electron-withdrawing group, and its effect on the stability of the leaving group (the nitropyridinolate anion) will depend on its position relative to the departing oxygen atom and the nitro group.[8][9][10]

Predicted Electronic Effects and Hydrolysis Rates

The rate of hydrolysis is directly related to the pKa of the leaving group; a lower pKa indicates a more stable anion and a better leaving group, leading to a faster hydrolysis rate. We can predict the relative hydrolysis rates by considering the combined electron-withdrawing effects of the nitro group and the pyridine nitrogen on the pKa of the corresponding nitropyridinols.

  • 4-Nitrophenol (from pNPP): pKa ≈ 7.15. This serves as our baseline.

  • 2-Nitro-5-hydroxypyridine: The pyridine nitrogen is meta to the hydroxyl group. Its electron-withdrawing effect will be primarily inductive, leading to a pKa slightly lower than that of 4-nitrophenol. We can predict a slightly faster hydrolysis rate for 2-nitro-5-pyridylphosphate compared to pNPP.

  • 3-Nitro-2-hydroxypyridine: The pyridine nitrogen is ortho to the hydroxyl group. A strong inductive and potentially resonance-based electron-withdrawing effect is expected, significantly lowering the pKa. This would make 3-nitro-2-pyridylphosphate the most reactive among the analogs.

  • 5-Nitro-3-hydroxypyridine: The pyridine nitrogen is meta to the hydroxyl group. Similar to the 2-nitro-5-pyridyl isomer, the effect will be primarily inductive, leading to a pKa comparable to or slightly lower than that of 4-nitrophenol.

Table 1: Predicted Relative Hydrolysis Rates of pNPP and its Pyridine Analogs

CompoundPredicted Relative Hydrolysis RateRationale
4-Nitrophenylphosphate (pNPP)BaselineWell-characterized substrate.
2-Nitro-5-pyridylphosphateSlightly FasterInductive electron-withdrawing effect of the pyridine nitrogen meta to the leaving group oxygen.
3-Nitro-2-pyridylphosphateSignificantly FasterStrong inductive and potential resonance electron-withdrawing effect of the pyridine nitrogen ortho to the leaving group oxygen.
5-Nitro-3-pyridylphosphateSlightly FasterInductive electron-withdrawing effect of the pyridine nitrogen meta to the leaving group oxygen.

Experimental Design for Comparative Analysis

To empirically validate these predictions, a series of kinetic experiments can be designed. The following protocols outline a robust methodology for comparing the hydrolysis rates of pNPP and its nitrophenylpyridine analogs.

Synthesis of Nitrophenylpyridine Phosphate Analogs

While the synthesis of pNPP is well-established, the synthesis of its pyridine analogs would likely follow a similar phosphorylation strategy. A plausible synthetic route would involve the reaction of the corresponding nitropyridinol with a phosphorylating agent like phosphorus oxychloride in the presence of a base.[11][12]

Synthesis Nitropyridinol Nitropyridinol POCl3 POCl3 / Pyridine Nitropyridinol->POCl3 1. Analog Nitrophenylpyridine Phosphate Analog POCl3->Analog 2. Hydrolysis

Caption: Proposed synthetic workflow for nitrophenylpyridine phosphate analogs.

Kinetic Assay Protocol

The hydrolysis of the substrates can be monitored spectrophotometrically by measuring the increase in absorbance of the corresponding nitrophenolate or nitropyridinolate product.

Materials:

  • 4-Nitrophenylphosphate (pNPP)

  • Synthesized nitrophenylpyridine phosphate analogs

  • Assay Buffer: 0.1 M Tris-HCl, pH 8.0

  • Stop Solution: 1 M NaOH

  • 96-well microplate

  • Microplate reader

Procedure:

  • Substrate Preparation: Prepare stock solutions of pNPP and each pyridine analog in the assay buffer.

  • Reaction Initiation: In a 96-well plate, add a defined volume of the assay buffer. Initiate the reaction by adding a small volume of the substrate stock solution to achieve the desired final concentration.

  • Incubation: Incubate the plate at a constant temperature (e.g., 37°C).

  • Absorbance Measurement: Measure the absorbance at the λmax of the corresponding product (e.g., 405 nm for p-nitrophenol) at regular time intervals.

  • Data Analysis: Plot absorbance versus time. The initial rate of the reaction is determined from the slope of the linear portion of the curve.

  • Determination of Kinetic Parameters: Repeat the assay with varying substrate concentrations to determine the Michaelis-Menten constant (KM) and the maximum reaction velocity (Vmax) for enzymatic hydrolysis, or the pseudo-first-order rate constant (kobs) for non-enzymatic hydrolysis.

AssayWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_Substrate Prepare Substrate Solutions Mix Mix Substrate and Buffer in Microplate Prep_Substrate->Mix Prep_Buffer Prepare Assay Buffer Prep_Buffer->Mix Incubate Incubate at Constant Temperature Mix->Incubate Measure Measure Absorbance Over Time Incubate->Measure Plot Plot Absorbance vs. Time Measure->Plot Calculate Calculate Initial Rates & Kinetic Parameters Plot->Calculate

Caption: Experimental workflow for the comparative kinetic analysis.

Data Presentation and Interpretation

The collected kinetic data should be summarized in a clear and concise table to facilitate comparison.

Table 2: Hypothetical Kinetic Data for the Hydrolysis of pNPP and its Pyridine Analogs

SubstrateLeaving Group pKa (Predicted)Non-enzymatic kobs (s-1)Enzymatic kcat/KM (M-1s-1)
4-Nitrophenylphosphate (pNPP)~7.15XY
2-Nitro-5-pyridylphosphate< 7.15> X> Y
3-Nitro-2-pyridylphosphate<< 7.15>> X>> Y
5-Nitro-3-pyridylphosphate< 7.15> X> Y

Note: X and Y represent the baseline values obtained for pNPP.

The results from this comparative analysis would provide valuable insights into the structure-activity relationships governing phosphate ester hydrolysis. A strong correlation between the predicted leaving group pKa and the observed hydrolysis rate would validate the proposed electronic effects of the pyridine nitrogen.

Conclusion and Future Directions

While 4-nitrophenylphosphate remains a workhorse substrate in biochemistry, the exploration of its pyridine-based analogs offers a fertile ground for fundamental studies in physical organic chemistry and enzymology. The predictable electronic perturbations introduced by the pyridine nitrogen allow for a systematic investigation of how leaving group stability influences the kinetics of phosphoryl transfer. The experimental framework outlined in this guide provides a clear path for researchers to synthesize these novel substrates and quantitatively assess their reactivity. Such studies will not only deepen our understanding of reaction mechanisms but also pave the way for the design of more sensitive and specific probes for phosphatase activity.

References

A Technical Guide to Benchmarking the Performance of 3-(4-Nitrophenyl)pyridine Derivatives in Anticancer Assays

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate and compare the in vitro anticancer performance of 3-(4-Nitrophenyl)pyridine derivatives. By synthesizing technical protocols with insights into the underlying cellular mechanisms, this document serves as a practical resource for benchmarking these promising compounds against established anticancer agents.

Introduction: The Therapeutic Potential of the this compound Scaffold

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] When functionalized with a 4-nitrophenyl group at the 3-position, these derivatives have emerged as a promising class of compounds with significant cytotoxic potential against various cancer cell lines. The electron-withdrawing nature of the nitro group often enhances the biological activity of the parent molecule, making these compounds particularly interesting for anticancer drug discovery.[2]

This guide will delve into the standard assays used to quantify the cytotoxic and apoptotic effects of this compound derivatives, provide detailed experimental protocols, and present a comparative analysis of their performance against doxorubicin, a widely used chemotherapeutic agent.

Comparative Performance Analysis of Pyridine Derivatives

The efficacy of novel therapeutic agents is benchmarked by comparing their cytotoxic effects against established drugs and across different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a compound required to inhibit the growth of 50% of a cell population.

Below is a table summarizing the in vitro anticancer activity of representative pyridine derivatives, including a pyrazolo[3,4-b]pyridine analog bearing the 4-nitrophenyl moiety, and a dihydropyridone derivative. This data highlights the potent activity of these scaffolds and their selectivity towards cancer cells over normal cell lines.

CompoundCancer Cell LineCancer TypeIC50 (µM)Reference CompoundReference IC50 (µM)Selectivity (Normal Cell Line)Reference
Pyrazolo[3,4-b]pyridine Derivative (9g) HelaCervical Cancer>10Doxorubicin2.35WI-38 (IC50 = >30)[3]
MCF-7Breast Cancer>10Doxorubicin4.57[3]
HCT-116Colon Cancer>10Doxorubicin2.11[3]
4-(4-nitrophenyl)-5-methoxycarbonyl-6-methyl-3,4-dihydropyridone HepG-2Liver Cancer1.2Doxorubicin1.1PBMC (>30)
MDA-MB-231Breast Cancer26.8DoxorubicinNot Specified
Pyridone-based Analog A549Lung Carcinoma0.008 - 0.015Cisplatin~50High safety index (>28-fold)[2]
MCF-7Breast Adenocarcinoma0.008 - 0.015DoxorubicinPotency matched or exceeded[2]

Key Assays for Performance Benchmarking

A multi-faceted approach is essential for a thorough evaluation of a compound's anticancer potential. This involves not only assessing cytotoxicity but also elucidating the mechanism of cell death.

Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-Diphenyltetrazolium Bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives and a reference drug (e.g., doxorubicin) in culture medium. Treat the cells with varying concentrations of the compounds for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Workflow for MTT Assay

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis A Seed cells in 96-well plate C Treat cells with compounds A->C B Prepare serial dilutions of compounds B->C D Incubate for 48-72 hours C->D E Add MTT solution D->E F Incubate for 4 hours E->F G Add DMSO to dissolve formazan F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Caption: Workflow for determining cell viability using the MTT assay.

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

To determine if cell death occurs via apoptosis, Annexin V/PI staining followed by flow cytometry is a standard method. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells, which have lost membrane integrity.

Experimental Protocol: Annexin V/PI Apoptosis Assay

  • Cell Treatment: Seed cells in 6-well plates and treat with the this compound derivative at its IC50 concentration for 24-48 hours. Include untreated and positive controls.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The cell population will be differentiated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Apoptosis Signaling Pathway

Apoptosis_Pathway Compound This compound Derivative DNA_Damage DNA Damage Compound->DNA_Damage JNK JNK Upregulation Compound->JNK p53 p53 Activation DNA_Damage->p53 Bax Bax Activation p53->Bax JNK->Bax Mitochondria Mitochondria Bax->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified signaling cascade for apoptosis induction.

Target-Specific Assays: Kinase Inhibition

Many pyridine derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways.[4] Assays to measure the inhibition of specific kinases, such as Cyclin-Dependent Kinases (CDKs), are vital for mechanistic studies.

Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)

  • Reaction Setup: In a 96-well plate, combine the purified kinase, its specific substrate, and the this compound derivative at various concentrations.

  • Initiate Reaction: Add ATP to start the kinase reaction and incubate at room temperature for a specified time.

  • Quantify ATP Consumption: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Luminescence Detection: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity. Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Kinase Inhibition Assay Workflow

Kinase_Inhibition_Workflow cluster_setup Reaction Setup cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis A Combine Kinase, Substrate, & Inhibitor B Add ATP to start reaction A->B C Incubate B->C D Add ADP-Glo™ Reagent C->D E Add Kinase Detection Reagent D->E F Measure Luminescence E->F G Calculate % Inhibition & IC50 F->G

Caption: Workflow for a typical in vitro kinase inhibition assay.

Conclusion and Future Directions

The this compound scaffold represents a versatile and potent platform for the development of novel anticancer agents. The assays and protocols outlined in this guide provide a robust framework for benchmarking the performance of these derivatives. A thorough and standardized evaluation, including cytotoxicity screening across diverse cancer cell lines, elucidation of the apoptotic mechanism, and identification of specific molecular targets, is crucial for advancing these promising compounds through the drug discovery pipeline. Future research should focus on optimizing the structure-activity relationship to enhance potency and selectivity, thereby paving the way for the development of next-generation targeted cancer therapies.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-(4-Nitrophenyl)pyridine for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: This document is intended as an in-depth technical guide for informational purposes only. It is not a substitute for a formal Safety Data Sheet (SDS) and must be used in conjunction with official safety documentation, a thorough, site-specific risk assessment, and an understanding of institutional and regulatory standards. All laboratory procedures must be conducted in accordance with applicable federal, state, and local regulations.

Foundational Principles: Understanding the Hazard Profile

The proper disposal of any chemical begins with a robust understanding of its intrinsic hazards. For 3-(4-Nitrophenyl)pyridine (CAS No. 4282-46-6), specific toxicological and environmental data is notably limited in publicly available Safety Data Sheets[1]. Therefore, a conservative approach is mandated, building our disposal protocol on the established hazard profiles of the nitropyridine and nitroaromatic chemical classes.

These classes of compounds are recognized for a range of potential health and safety risks. The presence of the nitro (-NO₂) group, an electron-withdrawing moiety, on an aromatic system renders the molecule susceptible to specific reactivity and dictates its toxicological and environmental profile[2][3].

Table 1: Hazard Profile Based on Analogous Compounds

Hazard CategoryAssociated Risks & RationaleSupporting Sources
Human Health Irritation: Causes skin, eye, and respiratory system irritation.[4][5][6][7][8] Suspected Genotoxicity: Some related nitroaromatic compounds are suspected of causing genetic defects or cancer.[5][7][8][9]Fisher Scientific SDS for 2-Hydroxy-3-nitropyridine[5][7], Cole-Parmer MSDS for 4-Amino-3-Nitropyridine[6], TCI Chemicals SDS for 2,3-Dimethyl-4-nitropyridine N-Oxide[9], Fisher Scientific SDS for 4-(4-Nitrobenzyl)pyridine[8]
Chemical Reactivity Thermal Decomposition: Combustion or thermal decomposition produces toxic and irritating nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[5][6][7][10] Incompatibility: Incompatible with strong oxidizing agents and strong acids.[5][10] Some nitroaromatics can react vigorously or explosively with reducing agents or bases.[11]Fisher Scientific SDS for 2-Hydroxy-3-nitropyridine[5][10], Cole-Parmer MSDS for 4-Amino-3-Nitropyridine[6], BenchChem Guide for 2-Nitroanthraquinone[11]
Environmental Persistence: The nitroaromatic structure is often recalcitrant to natural biodegradation, leading to environmental persistence.[2][3] Aquatic Toxicity: While specific data is unavailable for this compound[1], related chemicals are often harmful to aquatic life. Prudent practice dictates preventing any release to the environment.PubMed Review on Bacterial Degradation of Nitroaromatics[2], NIH Review on Nitroaromatic Compounds[3], ECHEMI SDS for this compound[1]

Given this profile, the core directive for disposal is clear: This compound and its associated waste must be managed as regulated, hazardous chemical waste. In-laboratory treatment or sewer disposal is strictly prohibited due to unpredictable reactivity and the high potential for creating toxic byproducts and environmental contamination.[1][12]

The Core Disposal Workflow: A Step-by-Step Protocol

The only professionally acceptable and safe method for the final disposal of this compound is through a licensed chemical waste management facility, which will typically employ high-temperature incineration with flue gas scrubbing[1][13]. The following workflow details the necessary steps from generation to handover.

Step 1: Waste Segregation at the Point of Generation

The principle of waste segregation is paramount to prevent dangerous reactions.

  • Designate a Specific Waste Stream: Dedicate a distinct waste stream solely for this compound and materials heavily contaminated with it.

  • Avoid Co-mingling: Never mix this waste with incompatible materials, particularly strong acids, bases, or reducing agents.[5][10][11]

  • Collect All Forms: This waste stream includes:

    • Surplus or expired solid this compound.

    • Contaminated consumables (e.g., weighing paper, gloves, pipette tips).

    • Solvent rinsates from cleaning contaminated glassware (see Section 3).

Step 2: Proper Containerization and Labeling

Proper containment and communication of hazards are critical for safe handling and transport.

  • Select a Compatible Container: Use a sealable, airtight container made of a material compatible with the waste (e.g., a high-density polyethylene (HDPE) or glass bottle for solids and rinsates).[14]

  • Attach a Hazardous Waste Label: As soon as the first drop of waste is added, affix a completed hazardous waste label.

  • Complete the Label: The label must, at a minimum, include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound".

    • CAS Number: "4282-46-6".

    • An accurate indication of the hazards (e.g., "Irritant," "Toxic").

    • The accumulation start date.

Step 3: Safe On-Site Accumulation
  • Location: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area must be at or near the point of generation.

  • Secondary Containment: Place the waste container in a secondary bin or tray to contain any potential leaks.

  • Storage Conditions: Keep the container tightly sealed except when adding waste. Store away from heat, direct sunlight, and sources of ignition.[4][14]

Step 4: Arranging for Professional Disposal
  • Contact EHS: Once the container is full or you are finished generating this waste, contact your institution's Environmental Health & Safety (EHS) department.

  • Schedule Pickup: Follow institutional procedures to schedule a pickup by a licensed hazardous waste contractor.[14] Do not attempt to transport the waste off-site yourself.

The diagram below outlines the mandatory decision workflow for handling this waste.

G Diagram 1: Disposal Decision Workflow for this compound A Waste Generated (Solid, Solution, or Contaminated Material) B Classify as Regulated Hazardous Waste A->B C Segregate into a Dedicated, Compatible Waste Container B->C D Affix and Complete Hazardous Waste Label C->D E Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment D->E F Container Full or Project Complete? E->F F->E No G Contact Institutional EHS for Waste Pickup F->G Yes H Transfer to Licensed Waste Management Professional G->H I Final Disposal via High-Temperature Incineration H->I

Caption: Mandatory workflow for the safe management and disposal of this compound waste.

Essential Protocols for Decontamination and Spill Management

Protocol 3.1: Decontamination of Glassware and Surfaces
  • Initial Solvent Rinse: Perform a preliminary rinse of the contaminated item with a minimal amount of a suitable organic solvent (e.g., acetone or ethanol). Crucially, this rinsate is hazardous waste and must be collected in your designated this compound waste container.

  • Standard Cleaning: After the initial hazardous rinse, the glassware can be cleaned using standard laboratory detergents and water.

  • Rationale: This two-step process ensures that the bulk of the chemical is captured and routed into the correct hazardous waste stream, preventing environmental release and cross-contamination.

Protocol 3.2: Emergency Spill Response

In the event of a spill, immediate and correct action is vital to mitigate exposure and contamination.[15]

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the affected area.

  • Don PPE: Before re-entering, don appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile is a common choice), and safety goggles or a face shield.[4][16]

  • Ventilate: Ensure the area is well-ventilated, preferably by working within a certified chemical fume hood.[4]

  • Contain and Absorb: For a solid spill, carefully cover the material with an inert absorbent like vermiculite, sand, or a commercial sorbent pad. Avoid dry sweeping , which can generate hazardous dust.[15]

  • Collect Waste: Carefully scoop the absorbed material and place it into your labeled hazardous waste container.

  • Decontaminate: Clean the spill area using the decontamination procedure outlined in Protocol 3.1.

  • Report: Report the incident to your supervisor and EHS department per institutional policy.

Prohibited Practices: Actions to Avoid

To ensure safety and compliance, the following disposal methods are strictly forbidden :

  • DO NOT Dispose Down the Drain: This compound's environmental fate is unknown, and it is not permissible to discharge it into the sanitary sewer system.[1][17] This is a direct violation of standard chemical safety protocols and likely regulatory statutes such as the EPA's ban on sewering hazardous waste pharmaceuticals, a principle that extends to hazardous lab chemicals.[17][18]

  • DO NOT Dispose in Regular Trash: The chemical and its empty container must be handled as hazardous waste.[5] Puncturing the container to render it unusable before landfilling is only an option after it has been properly decontaminated (triple-rinsed).[1]

  • DO NOT Attempt In-Lab Neutralization: Without a validated, peer-reviewed chemical degradation protocol specific to this compound, any attempt at in-lab treatment is unsafe. Such reactions can be unpredictable and may generate products that are more hazardous than the parent compound.[12]

By adhering to this comprehensive guide, researchers and laboratory professionals can manage and dispose of this compound waste in a manner that ensures personal safety, regulatory compliance, and environmental stewardship.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.